Isoprenaline
Description
This compound is a non-selective beta adrenergic receptor agonist indicated to treat heart block, Adams-Stokes attacks, bronchospasm in anesthesia, cadiac arrest, hypovolemic shocks, septic shock, hypoperfusion, congestive hear failure, and cardiogenic shock. this compound research in the 1940s found that this isopropyl analog of epinephrine dilated the bronchi, as well as raising the heart rate and cardiac output, without vasoconstriction. The US patent from 1943 states that this compound had a wider therapeutic index and a stronger action than [adrenaline]. this compound was granted FDA approval on 19 February 1948.
Isoproterenol is a beta-Adrenergic Agonist. The mechanism of action of isoproterenol is as an Adrenergic beta-Agonist.
Isoproterenol is a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.
ISOPROTERENOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1956 and has 3 approved and 6 investigational indications.
Isopropyl analog of epinephrine; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant. [PubChem]
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Terbutaline (related); Clenbuterol (related); Metaproterenol (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoprenaline mechanism of action in cardiac myocytes
An In-depth Technical Guide on the Mechanism of Action of Isoprenaline in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as isoproterenol (B85558), is a potent, synthetic, non-selective β-adrenoceptor agonist with a structural resemblance to epinephrine[1][2][3]. It is a critical pharmacological tool for studying the effects of β-adrenergic stimulation on the heart and is used clinically to treat conditions such as bradycardia and heart block[1][4][5]. In cardiac myocytes, this compound triggers a cascade of molecular events that culminate in positive inotropic (increased contractility), chronotropic (increased heart rate), lusitropic (increased relaxation rate), and dromotropic (increased conduction velocity) effects[1][4]. This guide provides a detailed examination of the molecular mechanisms underlying these effects, with a focus on the core signaling pathways, quantitative data from key experiments, and the methodologies used to obtain this data.
Core Signaling Pathway: β-Adrenergic Stimulation
The primary mechanism of action of this compound in cardiac myocytes is the activation of the β-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.
2.1 Receptor Binding and G-Protein Activation this compound binds to β1 and β2-adrenergic receptors on the surface of cardiac myocytes[6]. While both receptor subtypes are present, β1-adrenoceptors are predominant, constituting about 80% of the total β-adrenoceptors in these cells[7]. This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs (stimulatory) protein. The activated Gs protein releases its α-subunit (Gαs), which in turn activates adenylyl cyclase[2][6].
2.2 cAMP Production and PKA Activation Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP)[2]. The resulting increase in intracellular cAMP concentration is a central event in the signaling cascade[2][8]. cAMP acts as a second messenger, and its primary effector in this context is Protein Kinase A (PKA)[2][9]. The binding of cAMP to the regulatory subunits of PKA causes the release and activation of the catalytic subunits[9]. These active PKA subunits then phosphorylate a variety of downstream target proteins, thereby modulating their function and producing the characteristic physiological responses of the heart to β-adrenergic stimulation[2][10][11].
Key Downstream Targets of PKA Phosphorylation
The physiological effects of this compound are mediated by the PKA-dependent phosphorylation of several key proteins involved in excitation-contraction coupling.
3.1 L-Type Calcium Channels (LTCC) PKA phosphorylates the α1 and β subunits of L-type calcium channels located on the sarcolemma[11][12]. This phosphorylation increases the probability of channel opening, leading to an enhanced influx of Ca2+ into the myocyte during the plateau phase of the action potential[2][13]. This increased Ca2+ influx is a major contributor to the positive inotropic effect of this compound[13].
3.2 Phospholamban (PLN) Phospholamban is a key regulator of the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) pump[10][14]. In its dephosphorylated state, PLN inhibits SERCA2a activity. PKA-mediated phosphorylation of PLN at Serine 16 relieves this inhibition[10][14][15]. The disinhibition of SERCA2a enhances the rate of Ca2+ reuptake into the sarcoplasmic reticulum (SR), which contributes to the accelerated relaxation (lusitropic effect) and increases the SR Ca2+ load for subsequent contractions[10][14].
3.3 Ryanodine (B192298) Receptors (RyR2) The ryanodine receptor is the Ca2+ release channel on the SR membrane. PKA phosphorylates RyR2, primarily at Serine 2808 and Serine 2030, which increases the channel's sensitivity to Ca2+-induced Ca2+ release (CICR)[16][17][18]. This sensitization leads to a greater release of Ca2+ from the SR for a given trigger Ca2+ influx through the LTCCs, further amplifying the intracellular Ca2+ transient and enhancing contractility[16][17][19].
3.4 Troponin I (TnI) Cardiac troponin I (cTnI) is a component of the troponin complex on the thin filament, which regulates the interaction between actin and myosin[20][21]. PKA phosphorylates cTnI at Serine 23 and 24, located in a unique N-terminal extension of the cardiac isoform[20][21][22]. This phosphorylation decreases the affinity of the troponin complex for Ca2+[20][23]. This facilitates the dissociation of Ca2+ from troponin C, which accelerates the relaxation of the myofilaments and contributes significantly to the lusitropic effect of this compound[10][20][23].
Quantitative Data Summary
The effects of this compound on cardiac myocytes have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Receptor Binding Affinity and Agonist Potency
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Ki (β1-AR) | 0.22 µM | - | [24] |
| Ki (β2-AR) | 0.46 µM | - | [24] |
| EC50 (L-type Ca2+ current) | 20.0 nM | Frog Ventricular Myocytes | [25] |
| K0.5 (TnI Phosphorylation) | 0.13 ± 0.01 nM | Rat Heart | [26] |
| K0.5 (PLN Phosphorylation) | 2.94 ± 0.04 nM | Rat Heart |[26] |
Table 2: Functional Effects on Myocyte Electrophysiology and Mechanics
| Parameter | Condition | Change | Species/System | Reference |
|---|---|---|---|---|
| L-type Ca2+ Current | 100 nM this compound | Increased from 6.8 ± 1.3 to 23.7 ± 2.2 pA/pF | Canine Ventricular Myocytes | [27] |
| Maximal ICa increase (Emax) | This compound | 597% increase | Frog Ventricular Myocytes | [25] |
| Myofilament Ca2+ Sensitivity (pCa50) | PKA-mediated cTnI Phosphorylation | Decreased by ≈0.27 ± 0.06 pCa units | Cardiac Skinned Muscle | [20][23] |
| Time to Half-Relaxation (t1/2) | PKA-mediated cTnI Phosphorylation | Decreased from 110 ± 10 ms (B15284909) to 70 ± 8 ms | Cardiac Skinned Muscle |[23] |
Experimental Protocols
The data presented above were generated using a variety of sophisticated experimental techniques. This section outlines the core methodologies.
5.1 Whole-Cell Patch-Clamp for L-type Ca2+ Current Measurement This technique is used to measure ion currents across the membrane of a single myocyte.
-
Cell Preparation: Cardiac ventricular myocytes are enzymatically isolated from heart tissue.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A tight seal (gigaohm resistance) is formed. The membrane patch under the pipette is then ruptured by suction, allowing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV) to inactivate Na+ channels. Depolarizing voltage steps are then applied to elicit the L-type Ca2+ current.
-
Solution Composition: The external solution contains physiological ion concentrations, while the internal (pipette) solution is designed to isolate the Ca2+ current by blocking other currents (e.g., using Cs+ to block K+ channels).
-
Drug Application: this compound is applied to the cell via perfusion of the external solution. The current is recorded before and after drug application to determine the effect[27].
5.2 Back-Phosphorylation Assay for Protein Phosphorylation State This method quantitatively assesses the in vivo phosphorylation level of a specific protein.
-
Tissue Preparation: Isolated hearts are perfused with a buffer, then stimulated with various concentrations of this compound, and rapidly freeze-clamped to halt enzymatic activity[26].
-
Homogenization: The frozen tissue is homogenized, and cellular fractions (e.g., membranes for PLN, myofibrils for TnI) are prepared.
-
In Vitro Phosphorylation: The prepared fractions are incubated with [γ-32P]ATP and an excess of the catalytic subunit of PKA. This reaction phosphorylates all available sites that were not already phosphorylated in vivo[26].
-
Protein Separation: Proteins are separated by SDS-PAGE.
-
Quantification: The amount of 32P incorporated into the protein of interest (e.g., PLN or TnI band) is measured using autoradiography or a phosphorimager. The amount of 32P incorporated is inversely proportional to the initial level of in vivo phosphorylation[26].
5.3 FRET-Based Biosensors for Live-Cell cAMP Imaging Förster Resonance Energy Transfer (FRET) biosensors allow for real-time measurement of cAMP dynamics in living cells.
-
Biosensor Design: These sensors are genetically encoded proteins, often based on the cAMP-binding domains of PKA or Epac, flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP)[28][29].
-
Transduction: The gene for the FRET sensor is introduced into isolated adult cardiomyocytes, typically using an adenoviral vector[30].
-
Imaging: The transduced cells are imaged using a fluorescence microscope equipped for FRET. The cell is excited with a wavelength specific for the donor (CFP), and emission is collected from both the donor (CFP) and the acceptor (YFP).
-
Mechanism: In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP close together, resulting in high FRET. When cAMP binds, the sensor undergoes a conformational change, increasing the distance between CFP and YFP and decreasing FRET efficiency[29][31].
-
Data Analysis: The ratio of YFP to CFP emission is calculated. A decrease in this ratio after stimulation with this compound indicates an increase in intracellular cAMP[31].
Alternative and Cross-Talk Pathways
While the Gs-cAMP-PKA axis is the canonical pathway, this compound can also engage other signaling networks in cardiac myocytes.
-
Gi-Coupling: Some studies suggest that β2-adrenergic receptors can also couple to inhibitory G-proteins (Gi)[32]. This can lead to the activation of pathways like the PI3K/Akt pathway, which is involved in cell growth and survival, and can also modulate the primary Gs signal[6].
-
Calcineurin Pathway: this compound has been shown to activate calcineurin, a Ca2+/calmodulin-dependent phosphatase, through the influx of Ca2+ via LTCCs. Activated calcineurin can then activate other signaling molecules, such as ERK, contributing to hypertrophic responses[32].
Conclusion
The mechanism of action of this compound in cardiac myocytes is a well-defined process centered on the β-adrenergic-Gs-cAMP-PKA signaling cascade. The activation of PKA and subsequent phosphorylation of key regulatory proteins—including L-type calcium channels, phospholamban, ryanodine receptors, and troponin I—orchestrates a coordinated enhancement of cardiac function. This results in increased contractility, faster relaxation, and an elevated heart rate. A thorough understanding of this pathway, supported by quantitative data from precise experimental methodologies, is fundamental for researchers and professionals in cardiovascular science and drug development, providing a framework for both investigating cardiac physiology and designing novel therapeutic interventions.
References
- 1. This compound - WikiAnesthesia [wikianesthesia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 7. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Increased PKA activity and its influence on this compound-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholamban Interactome in Cardiac Contractility and Survival: A New Vision of an OLD Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation of the ryanodine receptor mediates the cardiac fight or flight response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phosphorylation of the ryanodine receptor 2 at serine 2030 is required for a complete β-adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Troponin I - Wikipedia [en.wikipedia.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Differential sensitivity to this compound of troponin I and phospholamban phosphorylation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Interaction between Ca(2+) channel blockers and isoproterenol on L-type Ca(2+) current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. researchgate.net [researchgate.net]
- 30. Adenoviral transduction of FRET-based biosensors for cAMP in primary adult mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
Isoprenaline: A Technical Guide to a Non-Selective Beta-Adrenergic Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Isoprenaline (isoproterenol) is a potent, synthetic sympathomimetic amine and a non-selective β-adrenergic receptor agonist with very low affinity for α-adrenergic receptors.[1] Structurally related to epinephrine, it was one of the first synthetic sympathomimetic amines developed.[2][3] Its primary mechanism of action involves the stimulation of both β1- and β2-adrenergic receptors, leading to a wide range of physiological responses, most notably potent effects on the cardiovascular and respiratory systems.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetics, pharmacodynamics, and its application in clinical and research settings. It includes detailed signaling pathways, quantitative data summaries, and key experimental protocols to serve as a comprehensive resource for professionals in the field.
Mechanism of Action: G-Protein Coupled Signaling
This compound exerts its effects by binding to and activating β1- and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] This activation initiates a canonical intracellular signaling cascade.
Signaling Pathway:
-
Receptor Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.[4]
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). The α-subunit of the Gs protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[4][6]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP subunit dissociates and activates the enzyme adenylyl cyclase.[6][7]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger.[6][7]
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).[7]
-
Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response, which differs based on the receptor subtype and cell type.[6][7]
In addition to this primary pathway, high concentrations of this compound can induce G-protein-independent signaling at β2-receptors, involving β-arrestin and activation of the MAPK/ERK pathway.[8]
Pharmacodynamics: Systemic Effects
This compound's non-selective nature results in broad physiological effects, primarily impacting the cardiovascular, respiratory, and metabolic systems.[4]
Cardiovascular Effects
The cardiovascular effects are a composite of β1 and β2 receptor stimulation.[2]
-
β1 Receptor Stimulation (Cardiac):
-
β2 Receptor Stimulation (Vascular):
These combined effects typically result in an increased cardiac output, a potential rise in systolic blood pressure, and a fall in diastolic blood pressure.[2][10] The mean arterial pressure often decreases.[1]
Respiratory Effects
-
β2 Receptor Stimulation (Bronchial): Activation of β2 receptors in the bronchial smooth muscle leads to relaxation, causing potent bronchodilation.[4][11] This effect is crucial for relieving bronchospasm.[12]
Other Systemic Effects
-
Metabolic: β2 receptor activation stimulates hepatic glycogenolysis and the release of glucagon (B607659) from the pancreas, which can lead to an increase in blood glucose levels.[4][11]
-
Uterine and Gastrointestinal: Causes relaxation of uterine and gastrointestinal smooth muscle.[4]
The table below summarizes the receptor-specific effects of this compound.
| Receptor Subtype | Primary Location | Key Physiological Response |
| β1-Adrenergic | Heart | Increased heart rate, contractility, and AV conduction.[4][5] |
| β2-Adrenergic | Bronchial Smooth Muscle | Bronchodilation.[4] |
| Vascular Smooth Muscle | Vasodilation, decreased peripheral resistance.[2] | |
| Liver, Pancreas | Glycogenolysis, glucagon release.[7][11] | |
| Uterine/GI Smooth Muscle | Relaxation.[4] |
Pharmacokinetics
This compound has a rapid onset and a short duration of action, which dictates its clinical administration, typically via intravenous infusion.[7][11]
| Parameter | Value | Reference(s) |
| Administration | Intravenous, Intramuscular, Subcutaneous, Inhalation | [2][5] |
| Onset of Action | Immediate (Intravenous) | [11] |
| Half-Life | 2.5 - 5 minutes (Intravenous) | [2][4][7] |
| Metabolism | Primarily by Catechol-O-methyltransferase (COMT) in the liver and other tissues.[2][11] | |
| Metabolites | 3-O-methylthis compound, sulfate (B86663) and glucuronide conjugates.[2][7] | |
| Excretion | Primarily in urine as conjugates and free drug.[2][7] | |
| Protein Binding | ~69% (mainly to serum albumin) | [2][7] |
Clinical and Research Applications
This compound is used in specific clinical scenarios and as a tool in cardiovascular research.
Clinical Indications:
-
Bradycardia and Heart Block: Used for the treatment of hemodynamically significant bradycardia and heart block, often as a temporary measure until pacemaker therapy is available.[4][7][13]
-
Electrophysiology Studies: Used to provoke arrhythmias for diagnostic purposes.[4]
-
Tilt Table Testing: Used to provoke syncope during diagnostic tests.[4]
-
Adjunctive Shock Treatment: Occasionally used as an adjunct in hypovolemic or cardiogenic shock to improve cardiac output, though its value is debated due to increased myocardial oxygen demand.[7][9]
-
Bronchospasm: Historically used for bronchospasm during anesthesia, but largely replaced by more selective β2-agonists.[5][7]
Research Applications:
-
β-Adrenoceptor Function: Widely used as a non-selective agonist in in vitro and in vivo studies to characterize beta-receptor function, signaling, and desensitization.[14][15]
-
Cardiovascular Modeling: Used to induce cardiac hypertrophy or stress in animal models to study the pathophysiology of heart disease.[16]
-
Dose-Response Studies: Employed to construct dose-response curves to assess the degree of β-adrenoceptor blockade by antagonist drugs.[17]
Key Experimental Protocols
This compound is a standard pharmacological tool. Below are outlines of common experimental methodologies.
In Vitro Tracheal Smooth Muscle Relaxation Assay
This assay is used to quantify the bronchodilatory (relaxant) effects of β-agonists.
Methodology:
-
Tissue Preparation: A guinea pig trachea is isolated and cut into rings or strips.[18]
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Pre-contraction: The tracheal muscle is contracted to a stable, submaximal level using an agent like carbachol (B1668302) or histamine.[18]
-
This compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contracted tension. The pD₂ (-log EC₅₀) value is calculated to determine potency.
This compound Dose-Response for Heart Rate In Vivo
This protocol is used to assess the chronotropic effect of this compound and can be adapted to evaluate β-blockade.
Methodology:
-
Subject Preparation: The protocol can be performed in anesthetized animals or human volunteers.[17] An intravenous line is established for drug administration.
-
Baseline Measurement: Baseline heart rate and blood pressure are recorded continuously.
-
This compound Infusion: this compound is administered via a controlled intravenous infusion at incrementally increasing doses.[19]
-
Hemodynamic Monitoring: Heart rate, blood pressure, and ECG are monitored continuously throughout the infusion period until a target heart rate is achieved or the maximum dose is reached.[17]
-
Data Analysis: A dose-response curve is constructed by plotting the change in heart rate against the this compound dose. The CD₂₅ (the dose required to increase heart rate by 25 beats/min) can be calculated as a measure of responsiveness.[17]
Quantitative Data Summary
Dose-Response Data
The following table presents example dose-response data from published studies.
| Preparation | Parameter | This compound Value | Notes | Reference(s) |
| Guinea Pig Trachea | pD₂ for Relaxation | 8.12 | Compared to salbutamol (B1663637) (pD₂ = 7.54). | [20] |
| Human Volunteers | CD₂₅ (Heart Rate) | 4.4 µg | Dose to increase heart rate by 25 bpm. | [17] |
| Rat Thoracic Aorta | pD₂ for Relaxation | ~6.5 | Pre-contracted with phenylephrine. | [21] |
Dosing Regimens
Clinical dosing is highly variable and titrated to the patient's response.
| Indication | Adult Dosing (IV Infusion) | Pediatric Dosing (IV Infusion) | Reference(s) |
| Heart Block / Bradycardia | Start at 2-5 mcg/min; titrate to effect (usual range 2-20 mcg/min). | Start at 0.1 mcg/kg/min; titrate to effect (usual range 0.1-1 mcg/kg/min). | [22][23] |
| Shock | 0.5-5 mcg/min | N/A | [22] |
Adverse Effects and Contraindications
The adverse effects of this compound are direct extensions of its potent β-adrenergic stimulation.
-
Common Adverse Effects: Tachycardia, palpitations, angina, headache, dizziness, flushing, mild tremors, and nervousness.[1][2][4]
-
Serious Adverse Effects: Ventricular arrhythmias, significant hypotension or hypertension, and pulmonary edema.[4][10] In high doses, it can cause myocardial necrosis.[10]
-
Contraindications: Should not be used in patients with tachyarrhythmias, digitalis-induced tachycardia, or angina pectoris.[1] Caution is advised in patients with hyperthyroidism, diabetes, and cardiovascular disease.[4]
Conclusion
This compound remains a valuable pharmacological tool for researchers and a clinically important agent for specific acute cardiovascular conditions. Its character as a potent, non-selective β-adrenergic agonist provides a clear model for understanding adrenergic signaling and physiology. However, this same lack of selectivity is responsible for its significant side-effect profile, which has led to its replacement by more selective agents in many therapeutic areas. A thorough understanding of its mechanism, pharmacokinetics, and dose-dependent effects is critical for its safe and effective use in both clinical practice and experimental design.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound - WikiAnesthesia [wikianesthesia.org]
- 12. droracle.ai [droracle.ai]
- 13. grokipedia.com [grokipedia.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. research.monash.edu [research.monash.edu]
- 16. Age-, Gender-, and in Vivo Different Doses of Isoproterenol Modify in Vitro Aortic Vasoreactivity and Circulating VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of tracheal contraction on relaxant effects in vitro of theophylline and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiac and peripheral arterial responses to this compound challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reference.medscape.com [reference.medscape.com]
- 23. anmfonline.org [anmfonline.org]
Isoprenaline: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic receptor agonist and a synthetic catecholamine.[1][2] Structurally analogous to epinephrine, the substitution of an isopropyl group on the amine nitrogen confers a strong affinity for both β1 and β2 adrenergic receptors with minimal effect on α-adrenergic receptors.[1][3] This activity leads to significant physiological responses, including powerful cardiac stimulation (positive chronotropic and inotropic effects) and relaxation of bronchial and vascular smooth muscle.[4][5] Consequently, this compound is clinically utilized in the management of bradycardia, heart block, and historically, asthma.[2][6] Its utility in research is extensive, serving as a standard tool for investigating the β-adrenergic system.[7] This guide provides a detailed overview of its chemical properties, a common synthesis pathway, its primary signaling mechanism, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white, crystalline powder.[8][9] Its chemical identity and physical characteristics are crucial for its handling, formulation, and analytical determination. The catechol structure makes it susceptible to oxidation, particularly in the presence of air, light, and alkaline conditions, often resulting in a brownish-pink discoloration.[10][11][12]
| Property | Value | Source(s) |
| IUPAC Name | 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol | [1] |
| Other Names | Isoproterenol, Isopropylnorepinephrine | [1][2] |
| CAS Number | 7683-59-2 (this compound), 51-30-9 (Hydrochloride salt) | [1][13] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1][2] |
| Molar Mass | 211.26 g·mol⁻¹ (Free base), 247.72 g·mol⁻¹ (Hydrochloride salt) | [1][13] |
| Melting Point | 165-175 °C (decomposes) (Hydrochloride salt) | [13] |
| Appearance | White to off-white crystalline powder | [8][9][13] |
| Solubility | Water: Freely soluble[8][12][13]Ethanol: Sparingly soluble[8][13]Methylene Chloride: Practically insoluble[8][13] | [8][12][13] |
| logP | -0.27 to 0.24 (Predicted) | [6] |
| pKa | 8.6 (Predicted) | [6] |
| Stability | Sensitive to air and light; degrades in alkaline pH.[9][12][14] Aqueous solutions may discolor.[11][12] | [9][12][14] |
Synthesis of this compound
The synthesis of this compound hydrochloride can be achieved through a multi-step process starting from catechol. A common industrial approach involves a Friedel-Crafts acylation, followed by amination and subsequent reduction.[15][16]
Experimental Protocol: General Synthesis of this compound Hydrochloride
This protocol is a generalized representation based on established chemical synthesis routes.[15][16] Specific reaction conditions, solvents, and purification methods may vary and require optimization.
Step 1: Friedel-Crafts Acylation to 2-Chloro-3',4'-dihydroxyacetophenone (B119122)
-
In a suitable reaction vessel, create a slurry of aluminum chloride in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0-10 °C.
-
Add catechol to the mixture in portions, maintaining the temperature.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, ensuring the temperature remains between 0-10 °C.[16]
-
After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by a suitable analytical technique (e.g., HPLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and aqueous hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to yield crude 2-chloro-3',4'-dihydroxyacetophenone. The product can be further purified by recrystallization.
Step 2: Amination to 3',4'-Dihydroxy-2-(isopropylamino)-acetophenone Hydrochloride
-
Dissolve the 2-chloro-3',4'-dihydroxyacetophenone from Step 1 in an organic solvent (e.g., an alcohol).
-
Add isopropylamine to the solution. The molar ratio of isopropylamine to the acetophenone (B1666503) intermediate is typically in excess.[15]
-
Heat the reaction mixture to 40-70 °C and maintain for several hours (10-20 hours) until the reaction is complete.[15][16]
-
Cool the mixture and treat with hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt of the product.
-
Filter, wash with a cold solvent, and dry the solid to obtain 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride.
Step 3: Catalytic Reduction to this compound Hydrochloride
-
Suspend the acetophenone intermediate from Step 2 in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).[15]
-
Pressurize the reaction vessel with hydrogen gas (H₂).
-
Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to crystallize the final product, this compound hydrochloride.
-
The product can be further purified by recrystallization.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a non-selective agonist at β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] The binding of this compound initiates a signal transduction cascade that is fundamental to the sympathetic nervous system's "fight-or-flight" response.[17]
-
Receptor Binding: this compound binds to β1-adrenergic receptors (predominantly in the heart) and β2-adrenergic receptors (in bronchial, vascular, and uterine smooth muscle).[2][5]
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gs-alpha subunit releases GDP and binds GTP.[6]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates the enzyme adenylyl cyclase.[18]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][18]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][18]
-
Cellular Response: PKA phosphorylates various downstream target proteins, leading to the final physiological response.
-
In Cardiac Myocytes (β1): Phosphorylation of L-type calcium channels increases calcium influx, resulting in increased heart rate (chronotropy) and contractility (inotropy).[4][18]
-
In Smooth Muscle (β2): PKA phosphorylates myosin light chain kinase (MLCK), leading to its inactivation. This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation, causing bronchodilation and vasodilation.[4]
-
Analytical Methodology
The quantification of this compound in biological matrices and pharmaceutical formulations is commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with electrochemical or mass spectrometry detection due to its low concentration and potential for interference.[19][20][21]
Experimental Protocol: RP-HPLC Method for this compound Hydrochloride
This protocol provides a general method for the analysis of this compound HCl in a pharmaceutical preparation.[22][23]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase: A mixture of an organic solvent like methanol and an aqueous buffer. A representative mobile phase could be a mixture of methanol and 0.1% o-phosphoric acid (e.g., 5:95 v/v).[23] The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV detection at 280 nm.[23]
-
Column Temperature: 40 °C.[23]
-
Injection Volume: 20 µL.[22]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound HCl reference standard in the mobile phase or a suitable diluent (e.g., water). Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 2.5 - 7.5 µg/mL).[23]
-
Sample Preparation: Dilute the pharmaceutical formulation containing this compound HCl with the mobile phase to bring the concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Metabolism and Stability
This compound is rapidly metabolized, primarily in the liver and other tissues, by catechol-O-methyltransferase (COMT), which methylates one of the catechol hydroxyl groups.[1][6] It also undergoes conjugation with sulfate.[1][8] Unlike endogenous catecholamines like norepinephrine, this compound is a poor substrate for monoamine oxidase (MAO) and is not significantly taken up by neuronal transport mechanisms, which contributes to its slightly longer duration of action compared to epinephrine.[2]
The stability of this compound in solution is a critical consideration for formulation. It is susceptible to oxidative degradation, a process that is accelerated by increased pH, temperature, and exposure to light and air.[10][14][24] To mitigate this, formulations often include antioxidants such as sodium bisulfite or ascorbic acid.[10][24] Studies have shown that this compound is significantly more stable at a pH between 3.7 and 5.7 and degrades sharply at a pH above 6.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - WikiAnesthesia [wikianesthesia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. cdn.who.int [cdn.who.int]
- 10. tandfonline.com [tandfonline.com]
- 11. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound hydrochloride CAS#: 51-30-9 [m.chemicalbook.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. CN109438262A - The preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 16. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 17. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sensitive enantioseparation and determination of this compound in human plasma and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectroelectrochemical Determination of this compound in a Pharmaceutical Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement of the this compound infusion test by plasma concentration measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RP-HPLC Method for Isoproterenol HCl | PDF | High Performance Liquid Chromatography | Physical Sciences [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of 3-O-methylisoprenaline, a Core Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-methylisoprenaline (3-OMI) is the primary and pharmacologically active metabolite of the synthetic catecholamine, this compound. Formed through the enzymatic action of catechol-O-methyltransferase (COMT), 3-OMI exhibits a functional profile that starkly contrasts with its parent compound. While this compound is a potent non-selective β-adrenergic receptor agonist, 3-OMI functions as a weak, competitive β-adrenergic receptor antagonist. This guide provides a comprehensive technical overview of 3-OMI, detailing its metabolic formation, its antagonistic effects on β-adrenergic signaling, and the experimental protocols used for its characterization. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized using the DOT language.
Introduction
This compound (isoproterenol) is a synthetic catecholamine widely utilized as a non-selective β-adrenergic agonist in clinical and research settings. Its metabolism is crucial in determining its duration of action and overall pharmacological profile. The primary metabolic pathway for this compound involves O-methylation by catechol-O-methyltransferase (COMT), leading to the formation of 3-O-methylthis compound (3-OMI).[1] Unlike its parent compound, 3-OMI does not activate β-adrenergic receptors but instead acts as a competitive antagonist.[1] Understanding the function of this metabolite is critical for a complete pharmacological assessment of this compound and for the development of new adrenergic drugs.
Metabolic Formation of 3-O-methylthis compound
The conversion of this compound to 3-OMI is a key step in its metabolic inactivation. This biotransformation is catalyzed by the enzyme COMT, which is widely distributed in various tissues, including the liver and lungs.[2] The methylation occurs at the meta-hydroxyl group of the catechol ring of this compound.
Pharmacological Function: β-Adrenergic Receptor Antagonism
The defining functional characteristic of 3-OMI is its role as a weak competitive antagonist at β-adrenergic receptors. This antagonistic activity has been demonstrated in various isolated tissue preparations.[1][3]
Competitive Antagonism
Studies have shown that the blockade of this compound's effects by 3-OMI fulfills the criteria for simple competitive inhibition.[3] This means that 3-OMI binds reversibly to the β-adrenergic receptor at the same site as the agonist (this compound) but does not activate the receptor. The presence of 3-OMI reduces the potency of the agonist, causing a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response.
Receptor Selectivity and Potency
3-OMI exhibits a slight selectivity for β1-adrenergic receptors over β2-adrenergic receptors. Its antagonist activity is significantly weaker than that of the non-selective β-blocker, propranolol.[3]
Table 1: Antagonist Potency of 3-O-methylthis compound Compared to Propranolol
| Preparation | Predominant Receptor Subtype | Relative Potency (vs. Propranolol) |
| Guinea-pig isolated driven atrial strip | β1 | ~1/1,000 |
| Guinea-pig isolated tracheal chain | β2 | ~1/3,700 |
| Dog hind limb blood flow | Mixed β | < 1/400 |
Data extracted from studies on isolated tissue preparations.[3]
The antagonist activity of 3-OMI is approximately 4.3 times more potent on guinea-pig atria (rich in β1-receptors) than on the trachea (predominantly β2-receptors), indicating a modest β1-selectivity.[3]
Signaling Pathways
This compound-Induced Agonist Pathway
This compound, as a β-adrenergic agonist, binds to and activates β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and mediates various downstream cellular responses, such as increased heart rate and smooth muscle relaxation.
Antagonistic Action of 3-O-methylthis compound
As a competitive antagonist, 3-OMI binds to the same site on the β-adrenergic receptor as this compound but fails to induce the conformational change necessary for G-protein activation. By occupying the receptor, 3-OMI blocks the binding of this compound, thereby inhibiting the downstream signaling cascade.
Pharmacokinetics
Following administration of this compound, a portion is metabolized to 3-OMI and subsequently excreted.
Table 2: Excretion of this compound and its Metabolites
| Route of Administration | Species | Unchanged this compound in Urine | 3-O-methylthis compound and Conjugates in Urine |
| Intravenous | Human | 6.5% - 16.2% | 2.6% - 11.4% |
| Oral | Human | - | Major metabolite |
Data compiled from pharmacokinetic studies.[4]
Experimental Protocols
The characterization of 3-OMI's antagonist activity relies on established pharmacological assays.
Determination of Antagonist Potency (pA2 value) in Isolated Tissues
This protocol is based on the methods used to determine the competitive antagonist properties of 3-OMI on isolated guinea-pig atria and trachea.
Objective: To determine the pA2 value of 3-OMI, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Materials:
-
Isolated guinea-pig right atrial strips (for β1-receptor activity) or tracheal chains (for β2-receptor activity).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.
-
This compound hydrochloride (agonist).
-
3-O-methylthis compound (antagonist).
-
Propranolol hydrochloride (reference antagonist).
-
Organ bath with isometric tension transducer.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the right atria and trachea are dissected and placed in cold Krebs-Henseleit solution. The atria are mounted in an organ bath, and the trachea is cut into a chain of rings and similarly mounted.
-
Equilibration: The tissues are allowed to equilibrate in the organ bath at 37°C for at least 60 minutes under a resting tension (e.g., 1g for atria, 0.5g for trachea).
-
Cumulative Concentration-Response Curve for this compound: A cumulative concentration-response curve for this compound is established by adding increasing concentrations of the agonist to the organ bath and recording the change in atrial rate (for atria) or the relaxation of the tracheal chain.
-
Antagonist Incubation: The tissues are washed and allowed to recover. A specific concentration of 3-OMI is then added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the continued presence of 3-OMI, a second cumulative concentration-response curve for this compound is generated.
-
Schild Analysis: The dose-ratio is calculated by dividing the EC50 of this compound in the presence of 3-OMI by the EC50 in its absence. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of 3-OMI. The pA2 value is the intercept of the regression line with the x-axis.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 3-OMI for β-adrenergic receptors.
Objective: To quantify the affinity of 3-OMI for β1- and β2-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line expressing a high density of human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-dihydroalprenolol).
-
3-O-methylthis compound.
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cells are harvested, and the cell membrane fraction is isolated by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled 3-OMI.
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of 3-OMI that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of 3-OMI to inhibit this compound-stimulated cAMP production.
Objective: To determine the functional antagonist potency (IC50) of 3-OMI by measuring its inhibition of adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
This compound (agonist).
-
3-O-methylthis compound (antagonist).
-
ATP and GTP.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Methodology:
-
Assay Setup: Cell membranes are incubated with a fixed, stimulatory concentration of this compound in the presence of varying concentrations of 3-OMI.
-
Reaction Initiation: The adenylyl cyclase reaction is initiated by the addition of ATP and GTP.
-
Incubation: The reaction is incubated for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped.
-
cAMP Quantification: The amount of cAMP produced is measured using a suitable detection method.
-
Data Analysis: The concentration of 3-OMI that inhibits 50% of the this compound-stimulated cAMP production (IC50) is determined.
Conclusion
3-O-methylthis compound, the primary metabolite of this compound, exhibits a distinct pharmacological profile as a weak, competitive β-adrenergic receptor antagonist with a slight preference for the β1 subtype. While its antagonist activity is considerably less potent than classical β-blockers, its formation represents a significant transformation from a potent agonist to an antagonist. This underscores the critical importance of understanding the metabolic fate of drugs in preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of 3-OMI and other drug metabolites, contributing to a more comprehensive understanding of their overall pharmacological effects.
References
- 1. β-Adrenoceptor antagonist activity of 3-methoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenaline Signaling in Smooth Muscle: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isoprenaline signaling pathway in smooth muscle. This compound, a non-selective β-adrenergic agonist, is a critical tool in pharmacological research and has significant implications for therapeutic drug development targeting smooth muscle relaxation. This document details the molecular cascade, presents quantitative data for experimental design, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.
Core Signaling Pathway
This compound exerts its effects on smooth muscle primarily through the activation of β-adrenergic receptors, predominantly the β2 subtype, leading to muscle relaxation.[1][2][3] The signaling cascade is initiated by the binding of this compound to the β-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively contribute to smooth muscle relaxation. A key target is the myosin light chain kinase (MLCK), which is inhibited upon phosphorylation. The inhibition of MLCK prevents the phosphorylation of myosin light chains, a crucial step for the interaction of actin and myosin filaments required for muscle contraction. Additionally, PKA can phosphorylate and open large-conductance Ca2+-activated K+ (BKCa) channels, leading to hyperpolarization of the cell membrane and further promoting relaxation.
Quantitative Data
The following tables summarize key quantitative parameters for the interaction of this compound and other relevant ligands with β-adrenergic receptors in various smooth muscle tissues. This data is essential for designing and interpreting experiments.
Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation
| Tissue | Species | Parameter | Value | Reference |
| Ureter | Human | pD2 | 6.83 ± 0.12 | [5] |
| Trachea | Cat | - | 3 x 10-10 M (significant suppression of ACh-induced contraction) | [6] |
| Bronchial Smooth Muscle | Rat | - | 1 µM (significant increase in BKCa current) | [7] |
| Ureter | Human | - | This compound > Procaterol > TRK-380 > Salbutamol > BRL 37344 (rank order of potency) | [5] |
Table 2: Binding Affinities of Ligands at β-Adrenergic Receptors in Smooth Muscle
| Ligand | Receptor Subtype | Tissue | Species | Parameter | Value | Reference |
| This compound | β-Adrenergic | Ureter | Human | - | This compound > Adrenaline > Noradrenaline (rank order of potency) | [8] |
| Propranolol | β-Adrenergic (non-selective) | Ureter | Human | Ki | 1.5 x 10-9 M | [8] |
| ICI-118,551 | β2-Adrenergic | Ureter | Human | Ki | 6.3 x 10-9 M | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the density of β-adrenergic receptors (Bmax) and their affinity (Kd) for this compound.
Materials:
-
Isolated smooth muscle tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]-dihydroalprenolol)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize smooth muscle tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. For determination of non-specific binding, incubate a parallel set of tubes with the radioligand and a high concentration of unlabeled this compound.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression to determine Bmax and Kd.
Isometric Tension Measurement of Smooth Muscle Strips
This protocol measures the contractile and relaxant responses of isolated smooth muscle strips to pharmacological agents like this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic strips)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Contractile agonist (e.g., acetylcholine, phenylephrine)
-
This compound
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue into strips or rings of appropriate size and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Test: Induce a contraction with a high concentration of KCl to ensure tissue viability. Wash the tissues until the tension returns to baseline.
-
Contraction: Induce a stable contraction with a specific agonist (e.g., acetylcholine).
-
Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC50.
cAMP Accumulation Assay in Cultured Smooth Muscle Cells
This protocol quantifies the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
Cultured smooth muscle cells
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Plate reader
Procedure:
-
Cell Culture: Culture smooth muscle cells to near confluence in appropriate culture plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with various concentrations of this compound for a specific time.
-
Cell Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.[9][10][11]
This technical guide provides a solid foundation for researchers and professionals working on the this compound signaling pathway in smooth muscle. The provided data, protocols, and visual aids are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. edcentral.co [edcentral.co]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Expression and functional role of β3 -adrenoceptors in the human ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the contraction-relaxation cycle in the cat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Existence of a beta3-adrenoceptro and its functional role in the human ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Effect of Isoprenaline on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacological effects of isoprenaline on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound, a non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for studying the β-adrenergic system. Its primary mechanism of action involves the potent stimulation of adenylyl cyclase, leading to a significant and rapid increase in intracellular cAMP, a critical second messenger. This document details the underlying signaling pathways, quantitative effects, and standard experimental protocols for measuring this response.
Core Signaling Pathway: this compound-Induced cAMP Production
This compound exerts its effects by binding to β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[1] The canonical signaling cascade is initiated upon agonist binding and proceeds through the activation of a stimulatory G-protein (Gs).[2]
-
Receptor Binding: this compound binds to the extracellular domain of a β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[3]
-
Adenylyl Cyclase Stimulation: The activated Gsα-GTP complex directly binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.[3][4]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[3]
-
Downstream Effectors: cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA).[3][5] PKA proceeds to phosphorylate numerous downstream target proteins, leading to a variety of cellular responses, such as cardiac myocyte contraction and smooth muscle relaxation.[6][7]
The signal is terminated by the intrinsic GTPase activity of the Gsα subunit and the degradation of cAMP into inactive 5'-AMP by phosphodiesterases (PDEs).[6]
Quantitative Data on this compound-Induced cAMP Accumulation
The potency and efficacy of this compound in stimulating cAMP production can vary significantly depending on the cell type, receptor subtype expression levels, and experimental conditions.
Dose-Response Relationship
The potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency.
| Cell Type | Receptor(s) | EC₅₀ Value | Reference |
| MDA-MB-468 Cells | Endogenous β-AR | 5.8 nM | [8] |
| HEK293 Cells | Transfected Human β1-AR | 7.7 ± 0.7 nM | [9] |
| HEK293 Cells | Transfected Human β2-AR | 0.5 ± 0.05 nM | [9] |
| Rat Ventricle Strips | Endogenous β-AR | 80 ± 14 nM | [10] |
| Human Odontoblasts | Endogenous β-AR | Dose-dependent increase from 0.01 to 1 µM | [11] |
Time-Course of Response
The accumulation of intracellular cAMP following this compound stimulation is rapid, with a signal that can be sustained, particularly when phosphodiesterase (PDE) activity is inhibited.
| Cell Type | Incubation Time | Observation | Reference |
| Primary Cardiac Myocytes | > 8 hours | Continuous stimulation of cAMP synthesis was observed. | [7] |
| Perfused Rat Heart | 5 - 30 minutes | Perfusion with 1 µM this compound enhanced cAMP levels. | [12] |
| General Functional Assays | 15 - 30 minutes | Typical incubation period used to measure cAMP accumulation. | [1] |
| S49 Cells | 24 - 72 hours | Used to induce long-term effects like apoptosis. | [13][14] |
Experimental Protocols
Measuring the effect of this compound on intracellular cAMP is a standard functional assay in pharmacology. Below is a generalized protocol for a cell-based cAMP accumulation assay.
Key Experimental Protocol: cAMP Accumulation Assay
This protocol outlines the steps to determine the dose-response relationship of this compound in cultured cells.
1. Cell Preparation:
-
Cell Line Selection: Choose a suitable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, which may endogenously express or be transfected with the β-adrenergic receptor of interest.[1]
-
Seeding: Seed the cells into a 96-well or 384-well microplate at a predetermined optimal density. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[1]
2. Agonist Stimulation:
-
Wash: On the day of the assay, gently aspirate the culture medium. Wash the cells once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free media).[1]
-
PDE Inhibition: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a defined period (e.g., 15-30 minutes) at 37°C.[1][15]
-
This compound Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only) to determine basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for a defined period, typically 15 to 30 minutes, to allow for cAMP accumulation.[1]
3. cAMP Detection and Measurement:
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis reagent provided with the detection kit. This step releases the intracellular cAMP.[1]
-
Detection: Measure the cAMP concentration using a commercially available kit.[1][16] Common high-throughput methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competition assay between native cAMP and a labeled cAMP conjugate for a specific antibody.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A classic immunoassay format for quantifying cAMP.[1]
-
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET): Utilizes genetically encoded biosensors that change their optical properties upon binding to cAMP, allowing for real-time measurements in live cells.[5][17][18]
-
4. Data Analysis:
-
Standard Curve: Generate a standard curve using known concentrations of cAMP provided in the detection kit.[1]
-
Concentration Calculation: Convert the raw signal (e.g., fluorescence ratio, absorbance) from the experimental wells into cAMP concentrations using the standard curve.[1]
-
Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression analysis to determine the EC₅₀ and maximum response (Emax).[1]
Overview of cAMP Measurement Technologies
Several robust technologies are available for the quantification of intracellular cAMP, each with distinct principles.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. discoverbiotech.com [discoverbiotech.com]
- 4. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discrepancy between inotropic response and cyclic AMP production induced by this compound and forskolin in rat ventricle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of extraneuronal accumulation of this compound on cAMP production in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bioauxilium.com [bioauxilium.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dst.defence.gov.au [dst.defence.gov.au]
- 18. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
Isoprenaline and Protein Kinase A (PKA) Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway and experimental methodologies related to the activation of Protein Kinase A (PKA) by the non-selective β-adrenoreceptor agonist, isoprenaline.
Core Signaling Pathway: this compound-Induced PKA Activation
This compound, a synthetic catecholamine, functions as a potent agonist for both β1 and β2-adrenergic receptors.[1][2][3] Its binding initiates a well-defined signaling cascade within the cell, culminating in the activation of Protein Kinase A (PKA), a crucial regulator of numerous cellular processes.[1][4]
The activation sequence is as follows:
-
Receptor Binding: this compound binds to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) embedded in the cell membrane.[1][4]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1][4][5]
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[1][4][6]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger.[1][4]
-
PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change that leads to the dissociation of the catalytic subunits.[7] These freed catalytic subunits are now active and can phosphorylate target substrate proteins on serine and threonine residues.[7][8]
The following diagram illustrates this signaling cascade.
This compound-induced PKA activation pathway.
Quantitative Data on this compound-Mediated PKA Activation
The potency and efficacy of this compound in activating the PKA pathway can be quantified through various experimental readouts. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Cell Type | Experimental Readout | Value | Reference |
| EC50 | Cultured mature brown adipocytes | cAMP accumulation | 8 nM | [9] |
| EC50 | HEK293 cells expressing β2-adrenergic receptor | cAMP accumulation | 14 nM | [10] |
| EC50 | Cardiac myocytes from ovariectomized rats | Increase in exchangeable intracellular Ca2+ | 51 ± 0.16 nM | [11] |
| EC50 | Cardiac myocytes from control rats | Increase in exchangeable intracellular Ca2+ | 248 ± 0.09 nM | [11] |
| IC50 | Guinea pig taenia caecum | Inhibition of muscle contraction | Not specified | [12] |
| Stimulation | Chick embryo cardiac cells | Intracellular cAMP increase | 50 µM | [13] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Several robust methods are available to quantify the activation of PKA by this compound. Below are detailed protocols for key experiments.
cAMP Accumulation Assay
This assay directly measures the production of cAMP, the second messenger that activates PKA.
Principle:
This protocol utilizes a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) technology to quantify intracellular cAMP levels following cell stimulation with this compound.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the β-adrenergic receptor of interest in a 96- or 384-well plate.
-
Allow cells to adhere and grow overnight to reach a desired confluency.[14]
-
-
Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).[14]
-
To prevent cAMP degradation, add a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to the buffer.[14]
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a defined period (typically 15-30 minutes).[14]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum response (Emax).[14]
-
Workflow for a cAMP accumulation assay.
FRET-Based PKA Activity Assay
This method allows for the real-time measurement of PKA activity in living cells.
Principle:
This assay utilizes a genetically encoded biosensor, such as the A-Kinase Activity Reporter (AKAR).[8] AKAR consists of a PKA substrate and a phospho-amino acid binding domain flanked by a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., CFP and YFP).[8] Phosphorylation of the substrate by PKA induces a conformational change in the biosensor, leading to a change in FRET efficiency, which can be detected by fluorescence microscopy.[7][8]
Methodology:
-
Cell Culture and Transfection:
-
Maintain cells in appropriate culture conditions.
-
Transfect the cells with a plasmid encoding the AKAR biosensor.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on imaging dishes.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline FRET and donor (CFP) fluorescence images.
-
Stimulate the cells with the desired concentration of this compound.
-
Acquire a time-lapse series of FRET and donor fluorescence images to monitor the change in PKA activity.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission/donor emission) for each time point.
-
An increase in the FRET ratio indicates PKA activation.[8]
-
Workflow for a FRET-based PKA activity assay.
Western Blot for Phosphorylated PKA Substrates
This technique provides an indirect measure of PKA activity by detecting the phosphorylation of its downstream target proteins.
Principle:
This method involves separating cellular proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with an antibody that specifically recognizes the phosphorylated form of a known PKA substrate. An antibody that recognizes the PKA phosphorylation motif (RRXS/T) can also be used to identify novel PKA substrates.[15][16] A common substrate analyzed is the transcription factor CREB, which is phosphorylated at Serine 133 by PKA.[8][17]
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by heating with SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Workflow for Western blot analysis of PKA substrates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural Basis of the Activation of Heterotrimeric Gs-protein by Isoproterenol-bound β1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylyl cyclase-mediated effects contribute to increased this compound-induced cardiac contractility in TRPM4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increased PKA activity and its influence on this compound-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of this compound-induced refractoriness of the beta-adrenoceptor--adenylate cyclase system in chick embryo cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The In Vivo Pharmacodynamics of Isoprenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline (isoproterenol) is a potent, synthetic sympathomimetic amine and a non-selective β-adrenergic receptor agonist with very low affinity for α-adrenergic receptors.[1] Structurally related to epinephrine, it elicits a wide range of physiological responses by activating both β1 and β2 adrenergic receptors.[2] This guide provides an in-depth examination of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling pathways, and profound effects on cardiovascular, respiratory, and metabolic systems. It further outlines established experimental protocols for studying these effects and presents key quantitative data in a structured format for comparative analysis.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating β1 and β2 adrenergic receptors with similar affinity.[3] These receptors are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's response.[2][4]
Signaling Cascade:
-
Receptor Binding: this compound binds to β1 and β2 adrenergic receptors on the cell surface.[4]
-
G-Protein Activation: This binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gs-alpha subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[5][6]
-
Adenylate Cyclase Activation: The activated Gs-alpha subunit dissociates and activates the enzyme adenylate cyclase.[5][6]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.[6][7]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4][6]
-
Cellular Response: PKA phosphorylates various downstream target proteins, leading to the final physiological response specific to the cell type.[4] For instance, in cardiac myocytes, PKA phosphorylates L-type calcium channels, increasing intracellular calcium and enhancing contractility.[6] In smooth muscle, PKA activation leads to the inactivation of myosin light chain kinase, resulting in relaxation.[8]
Core Pharmacodynamic Effects In Vivo
This compound's non-selective nature results in simultaneous and sometimes opposing effects on different organ systems.
Cardiovascular System
The cardiovascular effects are pronounced and are a direct result of stimulating both β1 and β2 receptors.[3]
-
β1 Receptor-Mediated Effects (Heart):
-
β2 Receptor-Mediated Effects (Vasculature):
-
Net Effect on Blood Pressure:
-
Systolic Blood Pressure: Tends to increase or remain unchanged due to the potent cardiac stimulatory effects (increased cardiac output).[9][10]
-
Diastolic Blood Pressure: Tends to decrease due to β2-mediated vasodilation.[9]
-
Mean Arterial Pressure (MAP): Typically falls as the vasodilation effect often outweighs the increase in cardiac output.[1][3]
-
Respiratory System
Activation of β2 receptors located on the smooth muscle of the airways leads to potent bronchodilation.[2] This effect is particularly significant in constricted airways, making this compound effective in relieving bronchospasm.[11] However, its use in asthma has been largely superseded by more selective β2 agonists due to the cardiovascular side effects.[12]
Metabolic System
This compound influences several metabolic processes, primarily through β2 receptor activation:
-
Glycogenolysis: Stimulates the breakdown of glycogen (B147801) to glucose in the liver.[8]
-
Glucagon (B607659) Release: Promotes the release of glucagon from the pancreas.[5]
-
Insulin (B600854) Release: Can increase plasma insulin levels, likely a direct effect on pancreatic β-cells.[10]
-
Lipolysis: Stimulates the release of free fatty acids.[11] Chronic administration in animal models has been shown to decrease both fatty acid and glucose metabolism.[13]
Quantitative Pharmacodynamic Data
The following tables summarize quantitative data from in vivo studies.
Table 1: Cardiovascular and Metabolic Responses to Low-Dose this compound Infusion in Humans (Data sourced from a study in six healthy males over 30 minutes)[10]
| Parameter | Infusion Rate: 5 ng/kg/min | Infusion Rate: 15 ng/kg/min |
| Peak Plasma this compound | 0.16 ± 0.02 nmol/l | 0.71 ± 0.05 nmol/l |
| Heart Rate | Dose-dependent increase | Dose-dependent increase |
| Systolic Blood Pressure | Dose-dependent increase | Dose-dependent increase |
| Diastolic Blood Pressure | Decrease (similar for both) | Decrease (similar for both) |
| Calf Blood Flow | Increase (similar for both) | Increase (similar for both) |
| Plasma Insulin | Increased | Increased |
| Blood Glucose | Unchanged | Unchanged |
| Blood Glycerol | Increased | Increased |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Administration Routes | IV, IM, Subcutaneous, Inhalation | [8] |
| Onset of Action (IV) | Immediate | [8] |
| Half-life (IV) | 2.5 - 5 minutes | [3][5] |
| Duration of Action | 10 - 15 minutes | [8] |
| Metabolism | Primarily by Catechol-O-methyltransferase (COMT) | [7][11] |
| Plasma Protein Binding | 68.8 ± 1.2% (mainly albumin) | [3][5] |
| Excretion | Primarily in urine as sulfate (B86663) conjugates | [3] |
Experimental Protocols for In Vivo Assessment
Studying the pharmacodynamics of this compound in vivo requires carefully controlled experimental designs to quantify its dose-dependent effects.
Protocol: Cardiovascular Dose-Response Analysis
This protocol is used to determine the potency of this compound on cardiovascular parameters and to assess the degree of β-adrenergic blockade by antagonists.[14]
Objective: To construct a dose-response curve for the effects of this compound on heart rate and blood pressure.
Methodology:
-
Animal/Subject Preparation: Subjects (human or animal models like rats or dogs) are instrumented for continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.[15][16] For animal studies, this may involve catheterization of the femoral artery and vein under anesthesia.
-
Baseline Measurement: Stable baseline recordings of heart rate and blood pressure are obtained.
-
Drug Administration: this compound is administered intravenously, either as graded bolus injections or as a continuous infusion with stepwise increases in concentration.[15][17]
-
Data Acquisition: The peak change in heart rate and blood pressure from baseline is recorded for each dose.
-
Data Analysis: The changes in physiological parameters are plotted against the logarithm of the this compound dose or concentration to generate a sigmoidal dose-response curve. From this curve, key parameters like the ED50 (the dose required to produce 50% of the maximal response) can be calculated. For heart rate, the CD25 (dose required to increase heart rate by 25 beats/min) is often used.[14]
Protocol: Assessment of Bronchodilator Activity
This protocol is often used in pre-clinical animal models to evaluate the efficacy of β-agonists.
Objective: To measure the ability of this compound to antagonize induced bronchoconstriction.
Methodology:
-
Animal Preparation: Typically, guinea pigs are anesthetized and instrumented to measure pulmonary resistance.[18]
-
Induce Bronchoconstriction: A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, is administered to induce a stable increase in pulmonary resistance.[18]
-
Drug Administration: this compound is administered (e.g., intravenously or via aerosol) in increasing doses.
-
Data Acquisition: The reduction in pulmonary resistance is measured following each dose of this compound.
-
Data Analysis: The percentage reversal of the induced bronchoconstriction is calculated and plotted against the this compound dose to determine its bronchodilator potency.
Conclusion
This compound remains a cornerstone pharmacological tool for studying the β-adrenergic system in vivo. Its potent, non-selective agonist activity provides a robust method for probing cardiovascular, respiratory, and metabolic functions. A thorough understanding of its dose-dependent effects, underlying signaling mechanisms, and the appropriate experimental protocols for their investigation is critical for researchers in pharmacology and drug development. The data and methodologies presented in this guide offer a comprehensive framework for the continued in vivo exploration of β-adrenergic pharmacodynamics.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. This compound - WikiAnesthesia [wikianesthesia.org]
- 9. droracle.ai [droracle.ai]
- 10. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heart rate and blood pressure responses to intravenous boluses of this compound in the presence of propranolol, practolol and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Beta-adrenergic receptor responsiveness to this compound in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the bronchodilator and cardiovascular actions of salbutamol, this compound and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoprenaline Analogues and Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, a synthetic catecholamine, has long served as a cornerstone in adrenergic research due to its potent, non-selective agonist activity at β-adrenergic receptors.[1] Its fundamental structure, a catechol ring linked to an ethanolamine (B43304) side chain with an isopropyl substituent on the nitrogen atom, has been the foundation for the development of a vast array of analogues and derivatives. These compounds have been instrumental in elucidating the structure and function of β-adrenergic receptors, understanding their physiological roles, and developing novel therapeutics for cardiovascular and respiratory diseases.[1][2] This technical guide provides a comprehensive overview of this compound analogues and derivatives in research, focusing on their structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols.
Core Concepts: Structure-Activity Relationships
The pharmacological properties of this compound analogues are intricately linked to their chemical structure. Modifications to the catechol ring, the ethanolamine side chain, and the N-alkyl substituent can dramatically alter a compound's affinity, efficacy, and selectivity for β-adrenergic receptor subtypes (β1 and β2).[2][3]
-
Catechol Moiety: The 3,4-dihydroxybenzene (catechol) group is crucial for maximal agonist activity at both β1 and β2 receptors. Replacement of the catechol hydroxyls can lead to compounds with altered selectivity and metabolic stability. For instance, replacement of the meta-hydroxyl group with a hydroxymethyl group, as seen in salbutamol, confers β2-selectivity.[2]
-
Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is essential for potent agonist activity. Its stereochemistry is also critical, with the (R)-enantiomer typically being more active.[4]
-
N-Alkyl Substituent: The size and nature of the substituent on the amino group significantly influence receptor selectivity. Increasing the bulk of the N-alkyl group generally decreases α-adrenergic activity and increases β-adrenergic activity. The isopropyl group in this compound provides potent β-agonist activity. Larger substituents, such as the tert-butyl group in salbutamol, enhance β2-selectivity.[2][3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of its key analogues and derivatives at β1- and β2-adrenergic receptors. This data is essential for comparing the pharmacological profiles of these compounds and for guiding the selection of appropriate tools for specific research applications.
Table 1: Binding Affinities (Ki) of this compound Analogues and Derivatives at Human β-Adrenergic Receptors
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Reference(s) |
| This compound | 1.8 | 0.8 | [5] |
| Propranolol | 1.8 | 0.8 | [5] |
| Zenidolol (ICI-118,551) | 49.5 | 0.7 | [6] |
Note: Ki values represent the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potencies (EC50) of this compound Analogues and Derivatives at β-Adrenergic Receptors
| Compound | Assay | Receptor Subtype | EC50 (nM) | Reference(s) |
| This compound | L-type Ca2+ current | β2 (frog ventricular myocytes) | 20.0 | [7] |
| Salbutamol | L-type Ca2+ current | β2 (frog ventricular myocytes) | 290 | [7] |
| Dobutamine | L-type Ca2+ current | β1 (frog ventricular myocytes) | 2400 | [7] |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research. This section provides step-by-step methodologies for the synthesis of a key this compound analogue, salbutamol, and for two critical pharmacological assays: the radioligand competition binding assay and the cAMP accumulation assay.
Synthesis of Salbutamol
Salbutamol's synthesis involves the strategic modification of a precursor molecule to introduce the characteristic tert-butylaminoethanol side chain and the hydroxymethyl group on the phenyl ring.[8][9][10]
A Generalized Synthetic Route:
-
Protection of Phenolic Hydroxyl Groups: Start with a suitable protected 4-hydroxyacetophenone derivative.
-
Bromination: Introduce a bromine atom at the α-position of the acetyl group.
-
Amination: React the α-bromo ketone with N-benzyl-tert-butylamine to introduce the protected amino group.
-
Reduction of the Ketone: Reduce the ketone to a secondary alcohol.
-
Deprotection: Remove the protecting groups from the phenolic hydroxyl and the amino group to yield salbutamol.
For specific reaction conditions, reagents, and purification methods, please refer to the primary literature.[8][9][10]
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., an this compound analogue) by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptor.[11][12][13]
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]dihydroalprenolol).
-
Unlabeled test compounds (this compound analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[14][15][16][17]
Materials:
-
Intact cells expressing the β-adrenergic receptor of interest.
-
Test compounds (this compound analogues).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells for a short period.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Visualizations
β-Adrenergic Receptor Signaling Pathway
This compound and its analogues exert their effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a downstream signaling cascade that ultimately leads to a physiological response.[18]
Caption: The β-adrenergic receptor signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
Experimental Workflow for cAMP Accumulation Assay
This diagram outlines the general procedure for a cell-based cAMP accumulation assay.
Caption: Workflow of a cell-based cAMP accumulation assay.
Conclusion
This compound and its extensive family of analogues and derivatives remain invaluable tools in adrenergic research and drug discovery. A thorough understanding of their structure-activity relationships, coupled with robust and well-defined experimental protocols, is essential for advancing our knowledge of β-adrenergic receptor pharmacology and for the development of new and improved therapeutics. This technical guide provides a foundational resource for researchers in this dynamic field, offering key quantitative data, detailed methodologies, and clear visual representations of the underlying biological and experimental processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. youtube.com [youtube.com]
- 4. In vitro pharmacological properties of a series of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthesis [ch.ic.ac.uk]
- 9. Synthesis of Salbutamol and Phenylephrine | PDF | Pharmacology | Drugs [scribd.com]
- 10. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. go.drugbank.com [go.drugbank.com]
The Genesis of a Nobel-Winning Concept: Isoprenaline's Journey as a Foundational Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a synthetic catecholamine, holds a pivotal place in the history of pharmacology. Initially synthesized in 1940, its unique physiological effects—potent bronchodilation and cardiac stimulation without the vasoconstrictor effects of adrenaline—puzzled early investigators. This whitepaper provides a comprehensive technical overview of the historical development of this compound as a crucial research tool. It details the seminal experiments that utilized this compound to establish the revolutionary concept of distinct alpha- and beta-adrenergic receptors, a discovery that laid the groundwork for modern cardiovascular and respiratory pharmacology and led to the development of beta-blockers, a class of drugs that has saved countless lives. This guide presents quantitative data from key historical studies in structured tables, provides detailed experimental protocols for reproducing these landmark experiments, and visualizes the underlying signaling pathways and experimental workflows using the DOT language.
Introduction: The Anomaly of this compound
In the early 20th century, the understanding of the sympathetic nervous system's actions was largely centered around the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine). These catecholamines produced a mix of excitatory and inhibitory effects in different tissues. However, the synthesis of this compound in 1940 presented a pharmacological puzzle.[1] this compound, the N-isopropyl analogue of norepinephrine, exhibited potent stimulatory effects on the heart and profound relaxation of bronchial smooth muscle, but it lacked the characteristic vasoconstrictor activity of adrenaline.[2] This unique pharmacological profile made this compound an invaluable tool for dissecting the complex actions of the sympathetic nervous system.
The Birth of a New Paradigm: Ahlquist's Adrenotropic Receptor Theory
The true significance of this compound as a research tool was unlocked by the groundbreaking work of Raymond P. Ahlquist in 1948. In a seminal paper published in the American Journal of Physiology, Ahlquist meticulously documented the diverse effects of a series of sympathomimetic amines, including this compound, on various physiological systems.[3] He observed that the relative potencies of these amines in eliciting different responses fell into two distinct patterns. This led him to propose the revolutionary concept of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenotropic receptors.
Ahlquist's hypothesis was elegant in its simplicity:
-
Alpha-receptors were associated with most of the excitatory responses, such as vasoconstriction.
-
Beta-receptors were associated with most of the inhibitory responses, such as vasodilation and relaxation of bronchial and uterine smooth muscle, as well as the excitatory response of the heart.
This compound was the most potent agonist at beta-receptors and had virtually no activity at alpha-receptors, making it the first selective β-adrenergic receptor agonist.[1] This selectivity was the key that allowed for the functional separation of the two receptor types.
Key Experiment: Ahlquist's Differentiation of Adrenergic Receptors
Ahlquist's experiments involved the systematic administration of six sympathomimetic amines, including epinephrine, norepinephrine, and this compound, to anesthetized dogs and isolated tissue preparations. He measured a range of physiological responses, including blood pressure, heart rate, and the contraction or relaxation of various smooth muscles.
Objective: To determine the relative potencies of various sympathomimetic amines on different physiological responses to classify adrenergic receptors.
In Vivo Model (Anesthetized Dogs):
-
Animal Preparation: Mongrel dogs were anesthetized with pentobarbital (B6593769) sodium. Blood pressure was monitored from the carotid artery using a mercury manometer. Heart rate was recorded from the electrocardiogram.
-
Drug Administration: The sympathomimetic amines were administered intravenously. A range of doses for each amine was tested to establish dose-response relationships.
-
Physiological Measurements:
-
Blood Pressure: Changes in systolic and diastolic blood pressure were recorded.
-
Heart Rate: Changes in heart rate were measured.
-
Intestinal Motility: A balloon was placed in the small intestine to record changes in smooth muscle contraction and relaxation.
-
Isolated Tissue Preparations:
-
Tissue Preparation: Various smooth muscle tissues, including segments of rabbit intestine and strips of cat uterine muscle, were suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with oxygen.
-
Drug Application: The sympathomimetic amines were added directly to the organ bath in increasing concentrations.
-
Response Measurement: The contraction or relaxation of the muscle tissue was recorded using a kymograph.
Quantitative Data from Ahlquist's Era
While Ahlquist's original 1948 paper primarily presented the rank order of potencies, subsequent research inspired by his work generated a wealth of quantitative data. The following table summarizes typical relative potencies of adrenaline, noradrenaline, and this compound on alpha and beta-adrenergic responses, which formed the basis of Ahlquist's theory.
| Response | Receptor Type | Relative Potency |
| Vasoconstriction (e.g., in skin, kidney) | Alpha (α) | Adrenaline ≥ Noradrenaline > this compound (negligible) |
| Heart Rate and Contractility | Beta (β₁) | This compound > Adrenaline > Noradrenaline |
| Bronchodilation | Beta (β₂) | This compound > Adrenaline > Noradrenaline |
| Vasodilation (in skeletal muscle) | Beta (β₂) | This compound > Adrenaline > Noradrenaline |
Table 1. Relative potencies of key catecholamines at alpha and beta-adrenergic receptors, forming the basis of Ahlquist's classification.
Confirmation and Consolidation: The Advent of Beta-Blockers
For a decade, Ahlquist's theory remained a hypothesis. The definitive proof came in 1958 with the discovery of dichloroisoproterenol (B1670464) (DCI) by Powell and Slater. DCI, a close structural analog of this compound, was found to block the inhibitory effects of this compound and other sympathomimetic amines on smooth muscle, as well as the cardiac stimulant effects. This was the first demonstration of a beta-adrenergic blocking agent, or "beta-blocker."
Key Experiment: Powell and Slater's Demonstration of Beta-Blockade
Powell and Slater's experiments were crucial in solidifying the concept of the beta-receptor. They demonstrated that DCI could selectively antagonize the effects of this compound without affecting alpha-receptor mediated responses.
Objective: To demonstrate that dichloroisoproterenol (DCI) selectively blocks the effects of this compound on beta-adrenergic receptors.
Isolated Tissue Preparation (e.g., Guinea Pig Tracheal Chain):
-
Tissue Preparation: A chain of tracheal rings from a guinea pig was suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissue was pre-contracted with a spasmogen like histamine (B1213489) or carbachol (B1668302) to induce a stable level of tone.
-
This compound Dose-Response: A cumulative concentration-response curve for the relaxant effect of this compound was established.
-
DCI Incubation: The tissue was then washed and incubated with a fixed concentration of DCI for a specific period (e.g., 30 minutes).
-
Repeat this compound Dose-Response: The cumulative concentration-response curve for this compound was repeated in the presence of DCI.
-
Data Analysis: The rightward shift of the this compound dose-response curve in the presence of DCI was quantified to determine the potency of DCI as a beta-receptor antagonist.
In Vivo Model (Anesthetized Cat):
-
Animal Preparation: Cats were anesthetized, and blood pressure and heart rate were monitored.
-
This compound Challenge: A dose of this compound was administered intravenously to produce a characteristic decrease in blood pressure (due to vasodilation) and an increase in heart rate.
-
DCI Administration: DCI was then administered intravenously.
-
Repeat this compound Challenge: The same dose of this compound was administered again. The blockade of the hypotensive and tachycardic effects of this compound by DCI was observed.
Quantitative Analysis of Beta-Adrenergic Agonism
The development of radioligand binding assays and more sophisticated pharmacological techniques allowed for the precise quantification of the interaction of this compound with beta-adrenergic receptors.
| Parameter | Value | Tissue/System |
| pD₂ (-log EC₅₀) | 7.4 ± 0.1 | Guinea Pig Trachea (Relaxation) |
| Kᵢ (nM) | 50 - 100 | Rat Lung β-receptors |
| Bₘₐₓ (fmol/mg protein) | Varies by tissue | - |
Table 2. Representative quantitative data for this compound's interaction with beta-adrenergic receptors from later studies. pD₂ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Kᵢ is the inhibition constant, representing the affinity of a ligand for a receptor. Bₘₐₓ is the maximum number of binding sites.
The Molecular Mechanism: this compound and the Beta-Adrenergic Signaling Pathway
This compound exerts its effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events, primarily mediated by the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).
Caption: this compound-activated beta-adrenergic signaling pathway.
Chemical Synthesis of this compound
The original synthesis of this compound involves a multi-step process, which has been refined over the years. A common laboratory-scale synthesis is outlined below.
Synthesis Workflow
Caption: Simplified workflow for the chemical synthesis of this compound.
Experimental Protocol: Laboratory Synthesis of this compound
Objective: To synthesize this compound hydrochloride from catechol.
Step 1: Friedel-Crafts Acylation of Catechol
-
To a solution of catechol in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the reaction mixture while stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Extract the product, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, with an organic solvent and purify by recrystallization.
Step 2: Amination with Isopropylamine
-
Dissolve the 2-chloro-1-(3,4-dihydroxyphenyl)ethanone in a suitable solvent (e.g., ethanol).
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture under reflux.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting product is 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)ethanone.
Step 3: Reduction of the Ketone
-
Dissolve the 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)ethanone in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, in small portions.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Acidify the reaction mixture with hydrochloric acid to neutralize the excess reducing agent and to form the hydrochloride salt of this compound.
-
Remove the solvent under reduced pressure and purify the this compound hydrochloride by recrystallization.
Conclusion: The Enduring Legacy of this compound in Research
The historical development of this compound as a research tool is a testament to the power of a single molecule to reshape scientific understanding. Its unique pharmacological profile, particularly its selective and potent activation of beta-adrenergic receptors, provided the key to unlocking the dualistic nature of the adrenergic system. The seminal work of Ahlquist, and its subsequent confirmation by Powell and Slater, not only established the existence of alpha- and beta-receptors but also ushered in the era of receptor-targeted drug discovery. The principles elucidated through the study of this compound continue to be fundamental to our understanding of autonomic pharmacology and have led to the development of numerous life-saving therapies. This compound, therefore, stands as a cornerstone of modern pharmacology, a simple yet profound tool that opened the door to a new world of therapeutic possibilities.
References
Methodological & Application
Application Notes and Protocols for Isoprenaline Infusion in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing cardiac hypertrophy and heart failure in mouse models using isoprenaline, a non-selective β-adrenergic agonist. This model is a valuable tool for investigating the pathophysiology of heart disease and for the preclinical assessment of novel therapeutic agents.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize quantitative data from various studies utilizing this compound to induce cardiac remodeling in mice. These tables are designed for easy comparison of different administration protocols and their effects.
Table 1: this compound Administration via Osmotic Minipump
| Mouse Strain | This compound Dose (mg/kg/day) | Duration | Key Findings | Reference |
| C57BL/6J | 30 | 21 days | Induced cardiac remodeling, with significant inter-strain variation in hypertrophy, dilation, and ejection fraction.[1] | |
| C57BL/6N | 30 | 28 days | Led to sustained increases in heart rate.[2] | |
| C57BL/6J | 2, 4, 10 | 14 days | All doses increased heart weight, with more pronounced effects at higher doses. Increased heart wall thickness and LV Mass were observed.[3][4] | |
| C57BL/6J | 60 | Not specified | Used for continuous delivery to induce chronic heart failure.[5] | |
| Not Specified | 30 | 21 days | Resulted in changes in cardiac gene expression related to the extracellular matrix and inflammatory responses.[1] | |
| Not Specified | 40 | 7 days | Caused significant cardiac hypertrophy at both the organ and cellular levels.[6] |
Table 2: this compound Administration via Subcutaneous (SC) or Intraperitoneal (IP) Injections
| Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J | 5 | SC | 14 days | Induced stable systolic dysfunction and left ventricular dilation with 100% survival.[5] | |
| C57BL/6J | 60 | SC | 14 days | Induced extensive fibrosis but with a 25% mortality rate.[5] | |
| C57BL/6J | 5, 60 | IP | 14 days | High dose (60 mg/kg) led to a 25% mortality rate and marked inter-individual variability.[5] | |
| C57BL/6 | 25, 50 | IP | 14 days | Both doses established a stable stress cardiomyopathy model with altered cardiac function. The 25 mg/kg dose had a lower mortality rate.[7] | |
| C57BL/6 | 100 | IP | 14 days | High mortality rate observed.[7] | |
| C57BL/6J | 2, 4, 10 | SC | 14 days | All doses increased heart weight and promoted the expression of hypertrophic and fibrotic gene markers.[3][4] | |
| C57BL/6 | 50 | SC | 4, 8, 11 days | Led to a significant increase in heart weight and size, and an increased cross-sectional area of cardiomyocytes.[8] | |
| C57BL/6 | 100 | Not specified | Caused cardiomyocyte necrosis followed by fibrosis.[8] |
Experimental Protocols
Here are detailed methodologies for the two primary methods of this compound administration.
Protocol 1: Continuous Infusion via Osmotic Minipump
This method is ideal for inducing chronic cardiac remodeling and heart failure by providing sustained β-adrenergic stimulation.[1][9]
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet #1004, for 28-day infusion)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week before the procedure.
-
This compound Solution Preparation:
-
Calculate the total amount of this compound needed based on the desired dose (e.g., 30 mg/kg/day), the mean body weight of the mice, and the pump's flow rate and duration.
-
Dissolve the calculated amount of this compound in sterile 0.9% saline. Prepare a slightly larger volume than required to account for loss during pump filling.
-
-
Osmotic Minipump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution in a sterile environment.
-
Ensure no air bubbles are trapped inside the pump.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane. Confirm the depth of anesthesia by a lack of response to a toe pinch.
-
Shave the fur on the back, between the scapulae, and disinfect the area with 70% ethanol.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's approved protocol.
-
Monitor the mice daily for signs of pain, distress, or infection at the surgical site.
-
House the mice individually to prevent interference with the surgical site.
-
-
Control Group: Implant a separate cohort of mice with osmotic minipumps filled with sterile saline to serve as controls.
-
Endpoint Analysis: At the end of the infusion period (e.g., 21 or 28 days), mice can be euthanized for tissue collection and analysis.[1] Echocardiography can be performed at various time points to monitor cardiac function.[9]
Protocol 2: Daily Subcutaneous Injections
This protocol is suitable for inducing cardiac hypertrophy and can be adjusted to model more acute or intermittent β-adrenergic stimulation.[3][5]
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice (6-8 weeks old) for at least one week.
-
This compound Solution Preparation:
-
Prepare a fresh solution of this compound in sterile 0.9% saline each day immediately before injection.
-
The concentration should be calculated based on the desired dose (e.g., 5 mg/kg/day) and an appropriate injection volume (e.g., 100 µL per 20g mouse).
-
-
Administration:
-
Weigh each mouse daily to ensure accurate dosing.
-
Administer the calculated volume of this compound solution via subcutaneous injection in the dorsal neck/scapular region.
-
Vary the injection site slightly each day to minimize local irritation.
-
-
Control Group: Administer daily subcutaneous injections of an equivalent volume of sterile saline to a control group of mice.
-
Duration: Continue daily injections for the desired period, typically 14 days.[5]
-
Monitoring and Endpoint Analysis: Monitor the animals daily for any adverse reactions. At the end of the treatment period, perform echocardiography and then euthanize the mice for tissue harvesting and further analysis.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway in Cardiomyocytes
This compound, as a β-adrenergic agonist, primarily activates the Gs-protein coupled receptor pathway in cardiomyocytes. This leads to a cascade of events culminating in increased heart rate, contractility, and, under chronic stimulation, pathological remodeling.[10][11][12]
Caption: this compound signaling cascade in cardiomyocytes.
Experimental Workflow for this compound-Induced Cardiac Remodeling
The following diagram outlines the typical experimental workflow for studying this compound-induced cardiac remodeling in mouse models.
Caption: Workflow for this compound cardiac remodeling studies.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 9. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 11. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Isoprenaline (Isoproterenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558) (ISO), is a potent, non-selective synthetic agonist of β-adrenergic receptors (β-ARs).[1][2] Its high affinity for both β1 and β2 subtypes has established it as a critical tool in cardiovascular and pulmonary research.[1] In the context of in vitro cell culture, this compound is widely utilized to simulate sustained adrenergic stimulation, primarily to study cardiac hypertrophy, heart failure, and bronchodilation.[3][4][5][6] These application notes provide a comprehensive guide to the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a cascade of intracellular signaling events that can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways.[1]
-
Canonical Gs-Protein Dependent Signaling: The classical pathway involves the activation of the stimulatory G-protein (Gs). Upon this compound binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility, and smooth muscle relaxation.[2][7]
-
Non-Canonical β-Arrestin Mediated Signaling: Following agonist binding, β-adrenergic receptors can also recruit β-arrestins. This leads to G-protein-independent signaling cascades, which can have distinct cellular outcomes.[1] For instance, this compound has been shown to activate the MAPK/ERK pathway.[8]
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by this compound.
Caption: Canonical Gs-Protein Dependent Signaling Pathway of this compound.
Caption: Non-Canonical β-Arrestin Mediated Signaling Pathway.
In Vitro Applications and Data
This compound is a versatile tool for a range of in vitro studies. Below is a summary of its common applications and the corresponding quantitative data.
| Application | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects |
| Cardiac Hypertrophy | H9c2, Neonatal Rat Cardiomyocytes, hiPSC-CMs | 100 nM - 10 µM | 12 - 72 hours | Increased cell size, protein synthesis, and expression of hypertrophic markers (ANP, BNP).[6][9][10][11] |
| cAMP Accumulation | HEK293, CHO cells expressing β-ARs | 1 nM - 10 µM | 15 - 30 minutes | Dose-dependent increase in intracellular cAMP levels.[1] |
| Chronotropic Effects | hiPSC-derived Cardiomyocytes | 0.1 µM - 10 µM | Minutes | Dose-dependent increase in spontaneous beating frequency.[12] |
| Apoptosis Induction | Cardiomyocytes | >10 µM (prolonged) | >24 hours | Induction of apoptosis and endoplasmic reticulum stress.[4] |
| Myotube Formation | Chick Myogenic Cells | 50 nM - 100 nM | 48 hours | Increased myotube size and proliferation of Pax7-positive cells.[13] |
Experimental Protocols
Induction of Cardiac Hypertrophy in H9c2 Cells
This protocol describes the induction of a hypertrophic phenotype in the H9c2 rat cardiomyoblast cell line using this compound.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hydrochloride (prepare fresh)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed H9c2 cells in a suitable culture vessel (e.g., 6-well plate) at a density that allows for significant growth over the treatment period.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional but Recommended): Once cells reach 60-70% confluency, aspirate the growth medium and wash with PBS. Replace with serum-free DMEM for 12-24 hours. This step helps to synchronize the cells and reduce basal signaling.
-
This compound Treatment: Prepare a fresh solution of this compound in the culture medium. For H9c2 cells, a final concentration of 10 µM is commonly used.[10] Replace the serum-free medium with the this compound-containing medium. For optimal results, the treatment medium should contain serum.[9]
-
Incubation: Incubate the cells for 24 to 72 hours.[9]
-
Analysis: After the incubation period, cells can be harvested for various downstream analyses, such as:
-
Morphological Analysis: Observe changes in cell size and morphology using phase-contrast microscopy.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers like Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[11]
-
Protein Analysis: Perform Western blotting to assess the protein levels of hypertrophic markers.
-
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of cAMP.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Preparation: Seed cells into a 96-well or 384-well plate and allow them to adhere and grow overnight.[1]
-
Agonist Stimulation:
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial kit, following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[1]
-
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using this compound.
Caption: General Experimental Workflow for In Vitro this compound Studies.
Important Considerations
-
Stability: this compound can be unstable in certain cell culture media. For example, its concentration has been shown to decrease in RPMI medium over time, while it remains more stable in TexMACS medium.[14][15] It is crucial to consider the stability of this compound in your chosen medium and to prepare solutions freshly before use.[9]
-
Light Sensitivity: this compound solutions should be protected from light to prevent degradation.[9]
-
Cell Type Specificity: The response to this compound can vary significantly between different cell types and even between different passages of the same cell line. It is essential to optimize the concentration and treatment duration for your specific experimental system.
-
Off-Target Effects: While this compound is a potent β-AR agonist, at high concentrations, it may exhibit off-target effects. For instance, it has been shown to act as a biased agonist at the α1A-adrenoceptor.[8] Researchers should be mindful of potential non-β-adrenergic effects, especially at higher concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Isoproterenol induces an increase in muscle fiber size by the proliferation of Pax7‐positive cells and in a mTOR‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [kops.uni-konstanz.de]
Application Notes and Protocols for Inducing Cardiac Hypertrophy in Rats Using Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing cardiac hypertrophy in rats using isoprenaline, a non-selective β-adrenergic agonist. The protocols detailed below are based on established methodologies and are intended to assist researchers in creating reproducible and robust models of cardiac hypertrophy for preclinical studies.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size. While initially compensatory, sustained hypertrophy can progress to heart failure. The this compound-induced cardiac hypertrophy model in rats is widely used as it mimics the effects of chronic sympathetic nervous system stimulation, a key factor in the pathogenesis of many cardiovascular diseases. This compound administration leads to the activation of β-adrenergic receptors in the heart, triggering a cascade of signaling events that ultimately result in increased protein synthesis and cardiomyocyte growth.[1]
Data Presentation: this compound Dosing Regimens for Cardiac Hypertrophy in Rats
The following table summarizes various this compound dosing regimens that have been successfully used to induce cardiac hypertrophy in different rat strains. Researchers should select a protocol based on the desired severity and duration of the hypertrophic response.
| Rat Strain | This compound Dose | Administration Route | Duration | Key Findings |
| Sprague Dawley | 5 mg/kg/day | Subcutaneous (s.c.) injection | 7 days | Significant increase in heart weight/body weight ratio and left ventricular weight/body weight ratio. |
| Sprague Dawley | 5 mg/kg/day | Subcutaneous (s.c.) injection | 14 days | ~55% increase in the heart weight to tail length ratio; significant increase in β-MHC and ANP mRNA levels.[1] |
| Wistar | 0.3 mg/kg/day | Subcutaneous (s.c.) injection | 8 days | 44% increase in heart weight; significant elevation in ventricular RNA content. |
| Wistar | 5 mg/kg/day | Intraperitoneal (i.p.) injection | 30 days | Increased left ventricular mass, cardiomyocyte enlargement, and subendocardial fibrosis. |
| Sprague Dawley | 0.02 mg/kg/day | Subcutaneous (s.c.) injection | 13 and 31 days | Significant myocardial weight gain with minimal myocardial lesions. |
| Wistar | 2.4 mg/kg/day | Subcutaneous (s.c.) osmotic pump | 3 days | 40% increase in ventricular weight-to-body weight ratio; 20-fold increase in ANF mRNA levels. |
| Sprague Dawley | 150 mg/kg/day | Intraperitoneal (i.p.) injection | 2 days (with 24h interval) | Induction of ventricular hypertrophy. |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy with this compound
This protocol describes the subcutaneous administration of this compound to induce cardiac hypertrophy in Sprague Dawley rats.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sprague Dawley rats (male, 8-10 weeks old)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the animal facility for at least one week before the experiment.
-
This compound Solution Preparation:
-
On the day of injection, prepare a fresh solution of this compound hydrochloride in sterile 0.9% saline. For a 5 mg/kg dose in a 250g rat, you would need 1.25 mg of this compound.
-
To facilitate accurate dosing, create a stock solution. For example, dissolve 100 mg of this compound in 20 mL of saline to get a 5 mg/mL solution.
-
For a 250g rat, you would then inject 0.25 mL of this solution.
-
Protect the solution from light.[2]
-
-
Administration:
-
Weigh the rat to determine the precise volume of this compound solution to be administered.
-
Administer the this compound solution (e.g., 5 mg/kg) via subcutaneous injection once daily for the desired duration (e.g., 14 days).
-
The control group should receive an equivalent volume of sterile 0.9% saline.
-
-
Monitoring: Monitor the animals daily for any signs of distress.
Protocol 2: Assessment of Cardiac Hypertrophy
A. Gravimetric Analysis (Heart Weight to Body Weight Ratio):
-
At the end of the treatment period, euthanize the rat using an approved method.
-
Record the final body weight.
-
Carefully excise the heart, blot it dry to remove excess blood, and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW, mg/g). An increase in this ratio in the this compound-treated group compared to the control group is an indicator of cardiac hypertrophy.
B. Histological Analysis of Cardiomyocyte Size:
Materials:
-
10% neutral buffered formalin or 4% paraformaldehyde (PFA)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain solutions
-
Microscope with a calibrated imaging system
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after excision, fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin.
-
-
Sectioning: Cut 5 µm thick transverse sections of the left ventricle using a microtome and mount them on glass slides.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Mayer's hematoxylin for approximately 30 seconds to 5 minutes to stain the nuclei blue.[3][4]
-
Rinse in running tap water.
-
Differentiate with 0.3% acid alcohol to remove excess hematoxylin.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to turn the nuclei a crisp blue.
-
Counterstain with eosin for 30 seconds to 2 minutes to stain the cytoplasm and extracellular matrix pink/red.[5]
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the H&E stained sections at high magnification (e.g., 400x).
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100-200 cardiomyocytes per heart. To ensure consistency, measure cells with a visible nucleus and a roughly circular cross-section.
-
An increase in the average cardiomyocyte cross-sectional area in the this compound-treated group is indicative of cellular hypertrophy.
-
C. Molecular Analysis of Hypertrophic Markers:
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcription kit
-
qPCR machine
-
Primers for hypertrophic markers (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Excise a portion of the left ventricle and immediately snap-freeze it in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tissue (~50-100 mg) in TRIzol reagent.
-
Follow the manufacturer's protocol for RNA extraction. This typically involves chloroform (B151607) separation, isopropanol (B130326) precipitation, and ethanol washes.[6][7][8]
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer. A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for your target genes (ANP, BNP, β-MHC), and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method. An upregulation of ANP, BNP, and β-MHC mRNA levels in the this compound-treated group is a molecular indicator of cardiac hypertrophy.[1][9][10][11]
-
Visualization of Key Processes
Signaling Pathway of this compound-Induced Cardiac Hypertrophy
Caption: this compound-induced cardiac hypertrophy signaling pathway.
Experimental Workflow for this compound-Induced Cardiac Hypertrophy Studies in Rats
Caption: Experimental workflow for inducing and assessing cardiac hypertrophy.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Methods for Histological Characterization of Cryo-Induced Myocardial Infarction in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gene Expression of ANP, BNP and ET-1 in the Heart of Rats during Pulmonary Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression of ANP, BNP and ET-1 in the heart of rats during pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoprenaline Administration in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that plays a crucial role in both clinical and research-based electrophysiology (EP) studies.[1][2][3] As a synthetic catecholamine, it mimics the effects of adrenaline and noradrenaline, primarily impacting the cardiovascular system by stimulating β-1 and β-2 adrenergic receptors.[1][2] This stimulation leads to positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects on the heart.[1][2]
In the context of EP studies, this compound is widely utilized as a provocative agent to unmask or induce arrhythmias that may not be present at baseline.[2][3][4] Its ability to increase sympathetic tone makes it an invaluable tool for diagnosing and guiding the treatment of various tachyarrhythmias, particularly supraventricular tachycardias (SVTs).[2][4] This document provides detailed application notes and protocols for the administration of this compound in both in vivo and in vitro electrophysiology studies.
Mechanism of Action: β-Adrenergic Signaling
This compound exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that ultimately alters the electrophysiological properties of cardiac myocytes.
Upon binding to β-1 receptors in the heart, this compound activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell, resulting in increased heart rate and contractility. Stimulation of β-2 receptors, primarily located on smooth muscle, also activates the cAMP-PKA pathway, leading to vasodilation.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in various studies. It is important to note that dosages and reported effects can vary significantly based on the experimental model (in vivo vs. in vitro), species, and patient-specific factors.
Table 1: Effects of Intravenous this compound on Human Electrophysiological Parameters
| Parameter | Baseline (mean ± SD) | This compound Dose | Post-Isoprenaline (mean ± SD) | Percent Change | Reference |
| Sinus Cycle Length (ms) | 833 ± 157 | 0.007 µg/kg/min | 719 ± 129 | -13.7% | [1] |
| Sinus Cycle Length (ms) | 833 ± 157 | 0.014 µg/kg/min | 636 ± 105 | -23.6% | [1] |
| Anterograde Wenckebach Cycle Length (ms) | 363 ± 62 | 0.007 µg/kg/min | 303 ± 46 | -16.5% | [1] |
| Retrograde Wenckebach Cycle Length (ms) | 425 ± 103 | 0.007 µg/kg/min | 355 ± 80 | -16.5% | [1] |
| AV Nodal Effective Refractory Period (ms) | Not specified | 1 µ g/min | Significantly decreased | Not specified | [4] |
| AV Nodal Functional Refractory Period (ms) | Not specified | 1 µ g/min | Significantly decreased | Not specified | [4] |
Table 2: Effects of this compound on In Vitro Cardiac Preparations
| Preparation | Parameter | This compound Concentration | Effect | Reference |
| Canine Ventricular Myocytes (Epicardial) | Action Potential Duration (APD) | 10-100 nM | Significant shortening | [5] |
| Canine Ventricular Myocytes (Endocardial) | Action Potential Duration (APD) | 10-100 nM | No significant change | [5] |
| Rat Papillary Muscle (Aged, Hypertensive) | Spontaneous Activity Incidence | 10 nM | 90.0% | [6] |
| Rat Papillary Muscle (Aged, Normotensive) | Spontaneous Activity Incidence | 10 nM | 22.2% | [6] |
| Rabbit Langendorff-perfused Heart | Action Potential Duration at 90% repolarization (APD90) | Chronic administration | Shortened | [7] |
| Rabbit Langendorff-perfused Heart | Effective Refractory Period (ERP) | Chronic administration | Shortened | [7] |
Experimental Protocols
In Vivo Electrophysiology Study Protocol (Human)
This protocol outlines a general procedure for the use of this compound in a clinical EP study for the induction of supraventricular tachycardia.
1. Patient Preparation and Baseline Measurements:
-
The patient should discontinue any antiarrhythmic medications for at least five half-lives prior to the study.[3]
-
Obtain informed consent.
-
Establish venous access for catheter placement and drug infusion.
-
Position multipolar electrode catheters in the high right atrium, His bundle region, right ventricular apex, and coronary sinus under fluoroscopic guidance.
-
Record baseline intracardiac electrograms and measure baseline parameters including sinus cycle length, AH interval, and HV interval.[2]
-
Attempt to induce the clinical arrhythmia using programmed electrical stimulation (incremental pacing and extrastimulus testing) at baseline.[2]
2. This compound Preparation and Administration:
-
Prepare an this compound infusion by diluting 1 mg of this compound in 250 mL of 5% dextrose or normal saline to a final concentration of 4 µg/mL.
-
Administer this compound via a calibrated infusion pump.
-
The infusion is typically started at a low dose (e.g., 0.5-1 µ g/min ) and titrated upwards to achieve a target increase in heart rate (e.g., a 20-25% decrease in sinus cycle length) or until the arrhythmia is induced.[1][8] Doses can be incrementally increased (e.g., 0.007, 0.014, 0.021, 0.028 µg/kg/min) at set intervals.[1]
3. Electrophysiological Testing with this compound:
-
Once the target heart rate is achieved and stable, repeat the programmed electrical stimulation protocol.
-
Continuously monitor the 12-lead ECG and intracardiac electrograms.[3]
-
If an arrhythmia is induced, record it for diagnostic purposes. The infusion should be stopped immediately if a sustained or hemodynamically unstable arrhythmia occurs.[3][9]
4. Post-Infusion Monitoring:
-
After the infusion is stopped, continue to monitor the patient until their heart rate returns to baseline and for at least 10 minutes post-infusion.[3]
In Vitro Isolated Heart/Tissue Protocol
This protocol provides a general methodology for studying the effects of this compound on isolated cardiac preparations (e.g., Langendorff-perfused heart, papillary muscle, or isolated myocytes).
1. Tissue Preparation:
-
Isolate the heart or specific cardiac tissue (e.g., papillary muscle, ventricular myocytes) from the animal model according to established ethical and surgical procedures.[6][7]
-
For whole-heart preparations, cannulate the aorta and begin retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[7]
-
For isolated tissues or cells, place them in a temperature-controlled bath with continuous superfusion of the physiological salt solution.[6]
2. Electrophysiological Recording:
-
Position recording electrodes (e.g., microelectrodes for intracellular recordings, surface ECG electrodes for whole-heart preparations) to measure the desired electrophysiological parameters.[6]
-
Pace the preparation at a constant cycle length and allow it to equilibrate until stable baseline recordings are obtained.
3. This compound Administration:
-
Prepare a stock solution of this compound in the physiological salt solution.
-
Administer this compound by adding it to the perfusate or superfusate to achieve the desired final concentration (e.g., 10 nM to 1 µM).[5][6]
-
Allow the preparation to stabilize in the presence of this compound before recording the effects.
4. Data Acquisition and Analysis:
-
Record the electrophysiological parameters of interest (e.g., action potential duration, effective refractory period, spontaneous activity) before, during, and after this compound administration.
-
Analyze the data to quantify the effects of this compound on the measured parameters.
-
A washout period with this compound-free solution should be performed to assess the reversibility of the effects.[5]
Conclusion
This compound is an essential pharmacological tool in electrophysiology research and clinical practice. Its well-characterized mechanism of action and predictable effects on cardiac electrophysiology allow for the reliable induction and study of arrhythmias. The protocols and data presented in this document provide a comprehensive guide for researchers and clinicians on the effective and safe administration of this compound in EP studies. Adherence to established protocols and careful monitoring are paramount to ensure patient safety and the acquisition of high-quality, reproducible data.
References
- 1. The effects of isoproterenol on the cardiac conduction system: site-specific dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
- 4. Electrophysiologic effects of isoproterenol on cardiac conduction system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of this compound in aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound chronic stimulation on APD restitution and ventricular arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. isrctn.com [isrctn.com]
Application Notes and Protocols for Studying Arrhythmogenesis Using Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that is widely utilized in cardiovascular research to model and study the mechanisms of cardiac arrhythmias.[1][2][3] By mimicking the effects of sympathetic nervous system stimulation, this compound provides a reproducible method for inducing arrhythmogenic substrates and triggers in various experimental settings.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in arrhythmogenesis research, including its mechanism of action, experimental protocols for in vitro, ex vivo, and in vivo models, and expected outcomes.
Mechanism of Action: this compound-Induced Arrhythmogenesis
This compound exerts its pro-arrhythmic effects primarily through the activation of β1- and β2-adrenergic receptors in cardiomyocytes.[1][2][7] This initiates a cascade of intracellular signaling events that alter cardiac electrophysiology and calcium homeostasis, creating a vulnerable substrate for arrhythmias.
Signaling Pathway:
Activation of β-adrenergic receptors by this compound stimulates the Gs-protein, leading to the activation of adenylyl cyclase.[8][9] This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][8][10] PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling, including:
-
L-type Calcium Channels (LTCCs): Phosphorylation increases the influx of calcium (Ca2+) into the cell, enhancing the plateau phase of the action potential.[2][11]
-
Ryanodine Receptors (RyRs): PKA phosphorylation increases the sensitivity of RyRs, the primary channels responsible for Ca2+ release from the sarcoplasmic reticulum (SR).[12][13]
-
Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased Ca2+ uptake into the SR.[13]
-
Potassium Channels: this compound can also modulate delayed rectifier potassium currents (IK), which are crucial for cardiac repolarization.[11][14]
These molecular changes result in an increased intracellular and SR calcium load, which can lead to spontaneous Ca2+ release from the SR.[15][16][17] This spontaneous release can activate the sodium-calcium exchanger (NCX), generating a transient inward current that causes delayed afterdepolarizations (DADs).[15][16] Under conditions of prolonged action potential duration, often exacerbated by this compound, early afterdepolarizations (EADs) can also occur due to the reactivation of L-type calcium channels.[15][16][18][19] Both DADs and EADs are recognized cellular mechanisms for triggering cardiac arrhythmias.[15][20]
Caption: this compound signaling pathway leading to arrhythmogenesis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on this compound concentrations and their effects in various experimental models.
Table 1: this compound Concentrations for In Vitro and Ex Vivo Arrhythmia Induction
| Experimental Model | Species | Preparation | This compound Concentration | Observed Arrhythmic Endpoint | Reference(s) |
| In Vitro | Canine | Ventricular Myocytes | 20-50 nmol/L | Early Afterdepolarizations (EADs) | [15][16] |
| In Vitro | Rat | Papillary Muscle | 10 nmol/L | Spontaneous Activity | [21] |
| In Vitro | Rat | Cardiac Myocytes | 1 µmol/L | Enhanced local Ca2+ release | [12] |
| Ex Vivo | Rat | Isolated Heart (Langendorff) | 0.01-10 µmol/L | Ventricular Fibrillation | [22] |
| Ex Vivo | Rabbit | Isolated Heart (Langendorff) | Chronic (7 days) | Decreased VF threshold | [23] |
Table 2: this compound Dosing for In Vivo Arrhythmia Induction
| Experimental Model | Species | Administration Route | This compound Dose | Observed Arrhythmic Endpoint | Reference(s) |
| In Vivo | Rat | Subcutaneous (SC) + Intraperitoneal (IP) | 5 mg/kg SC for 6 days, then 3 mg/kg IP | Arrhythmia Model | [5][24] |
| In Vivo | Human | Intravenous (IV) Infusion | 1 µ g/min | EADs in Long QT Syndrome patients | [18][19] |
| In Vivo | Human | Intravenous (IV) Infusion | Up to 25 µ g/min | Atrial Fibrillation | [4] |
| In Vivo | Human | Intravenous (IV) Infusion | 2-20 µ g/min | Titrated to heart rate and blood pressure | [25] |
| In Vivo | Dog | Intravenous (IV) | Not specified | Increased heart rate, enhanced AV conduction | [26] |
Table 3: Electrophysiological Effects of this compound
| Parameter | Species | Model | Effect of this compound | Reference(s) |
| Action Potential Duration (APD90) | Human (Long QT) | In Vivo | Prolonged | [18][19] |
| Action Potential Duration (APD90) | Human (Control) | In Vivo | Shortened | [18] |
| Action Potential Duration (APD90) | Rabbit | Ex Vivo (chronic) | Shortened | [23] |
| Effective Refractory Period (ERP) | Rabbit | Ex Vivo (chronic) | Shortened | [23] |
| A-V Nodal Conduction | Human | In Vivo | Enhanced | [27][28] |
| His-Purkinje Conduction Time | Human | In Vivo | No effect | [27][28] |
| Heart Rate | Dog | In Vivo | Increased | [26] |
| Intracellular Calcium Transient | Rat | In Vitro | Increased amplitude, faster decay | [29][30] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Induction of EADs in Isolated Cardiomyocytes
Objective: To induce and record early afterdepolarizations (EADs) in single ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from canine left ventricle).[15][16]
-
Tyrode's solution (composition in mmol/L: NaCl 136, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH 7.4).
-
This compound stock solution (e.g., 1 mM in water).
-
Patch-clamp setup with amplifier and data acquisition system.
-
Glass microelectrodes (for current-clamp recordings).
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow myocytes to adhere to the bottom of a recording chamber on the stage of an inverted microscope.
-
Superfuse the myocytes with Tyrode's solution at physiological temperature (e.g., 36°C).
-
Establish a whole-cell patch-clamp configuration in current-clamp mode to record membrane potential.
-
Pace the myocyte at a constant cycle length (e.g., 400-1000 ms) until a stable resting membrane potential and action potential morphology are observed.[15][16]
-
Record baseline action potentials.
-
Begin superfusion with Tyrode's solution containing a final concentration of 20-50 nmol/L this compound.[15][16]
-
Continuously record the membrane potential. The appearance of oscillations on the plateau phase of the action potential indicates the generation of EADs.[15][18][19]
-
Analyze the data for changes in action potential duration, resting membrane potential, and the incidence and amplitude of EADs.
Protocol 2: Ex Vivo Arrhythmia Induction in a Langendorff-Perfused Heart
Objective: To assess the pro-arrhythmic potential of this compound in an isolated whole-heart preparation.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11; gassed with 95% O2 / 5% CO2).
-
This compound stock solution.
-
ECG recording electrodes and acquisition system.
-
Pacing electrode.
Procedure:
-
Excise the heart from an anesthetized animal (e.g., rat or rabbit) and immediately cannulate the aorta on the Langendorff apparatus.
-
Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant flow or pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), during which a stable heart rate and ECG are established.
-
Record a baseline ECG.
-
Introduce this compound into the perfusate at the desired concentration (e.g., 1 µmol/L for acute studies).[22] For chronic models, this compound may be administered to the animal for several days prior to the experiment.[23]
-
Continuously monitor the ECG for arrhythmias, such as ventricular tachycardia (VT) or ventricular fibrillation (VF).
-
Programmed electrical stimulation protocols can be applied via the pacing electrode to assess arrhythmia inducibility before and after this compound administration.
-
Analyze ECG recordings for changes in heart rate, QT interval, and the incidence and duration of arrhythmias.
Protocol 3: In Vivo Induction of Arrhythmias in Rodents
Objective: To establish a stable in vivo model of this compound-induced arrhythmia.
Materials:
-
This compound solution for injection.
-
ECG recording system (e.g., telemetry or surface electrodes).
-
Anesthetics (if required for ECG recording).
Procedure:
-
Acclimatize animals to the housing and experimental conditions.
-
Record baseline ECGs from conscious or anesthetized animals.
-
For a robust arrhythmia model, a combined injection protocol can be used.[24]
-
Record ECGs at specified time points after the final injection to detect arrhythmias.
-
At the end of the study, serum can be collected for biomarker analysis (e.g., cTnI, CK, LDH) and heart tissue can be harvested for histological examination (e.g., HE and Masson staining) to assess for myocardial injury and fibrosis.[24]
-
Analyze ECG data for the incidence of various arrhythmia types (e.g., premature ventricular contractions, VT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Arrhythmogenic Mechanisms in Heart Failure: Linking β-Adrenergic Stimulation, Stretch, and Calcium [frontiersin.org]
- 7. This compound - WikiAnesthesia [wikianesthesia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the delayed rectifier K+ current by this compound in bull-frog atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Similarities between early and delayed afterdepolarizations induced by isoproterenol in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Early afterdepolarizations induced by isoproterenol in patients with congenital long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Early Afterdepolarizations and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of this compound in aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A new model of ventricular fibrillation induced by this compound and catechol-O-methyl transferase inhibitor at a high perfusion temperature in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of this compound chronic stimulation on APD restitution and ventricular arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. wikem.org [wikem.org]
- 26. ovid.com [ovid.com]
- 27. Electrophysiologic effects of isoproterenol on cardiac conduction system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Effects of this compound and ouabain on cytosolic calcium and cell motion in single rat cardiomyocytes [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Langendorff Heart Perfusion with Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a foundational ex vivo technique in cardiovascular research. It allows for the examination of cardiac function in a controlled setting, free from systemic neural and hormonal influences.[1][2] Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that elicits strong positive chronotropic (heart rate) and inotropic (contractility) effects on the heart.[3][4] The combination of the Langendorff apparatus and this compound provides a powerful model for studying the mechanisms of β-adrenergic stimulation, screening potential cardiovascular drugs, and investigating cardiac pathologies.[5]
These application notes provide detailed protocols for utilizing this compound in a Langendorff-perfused rodent heart model, along with expected quantitative outcomes and troubleshooting guidance.
Mechanism of Action: this compound
This compound exerts its effects by stimulating both β1- and β2-adrenergic receptors, which are G-protein coupled receptors.[3][4][6] In cardiomyocytes, the activation of these receptors, primarily the β1 subtype, initiates a signaling cascade.[6][7] This involves the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling.[9][10] This ultimately leads to an increase in intracellular calcium levels, resulting in enhanced myocardial contractility and an accelerated heart rate.[10][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in a Langendorff-perfused rat heart. Data are compiled from various studies to provide a representative overview.
Table 1: Effect of this compound on Heart Rate (HR)
| This compound Concentration | Expected Change in Heart Rate (beats per minute) |
| Baseline | ~200 - 300 bpm |
| 1 nM | Increase of ~20 - 40 bpm |
| 10 nM | Increase of ~50 - 80 bpm |
| 100 nM | Increase of ~100 - 150 bpm |
| 1 µM | Maximal or near-maximal increase |
Table 2: Effect of this compound on Left Ventricular Developed Pressure (LVDP)
| This compound Concentration | Expected Change in LVDP (mmHg) |
| Baseline | ~70 - 100 mmHg |
| 1 nM | Increase of ~15 - 25 mmHg |
| 10 nM | Increase of ~30 - 50 mmHg |
| 100 nM | Increase of ~60 - 90 mmHg |
| 1 µM | Maximal or near-maximal increase |
Note: These values are approximate and can vary depending on the animal species, age, and specific experimental conditions.
Experimental Protocols
I. Preparation of Solutions
A. Krebs-Henseleit Perfusion Buffer (pH 7.4)
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Protocol:
-
Dissolve all components except CaCl₂ in distilled, deionized water.
-
Gas the solution with 95% O₂ / 5% CO₂ for at least 20 minutes to achieve a pH of 7.4.
-
Slowly add CaCl₂ to avoid precipitation.
-
Filter the buffer through a 0.22 µm filter before use.
B. This compound Stock and Working Solutions
Protocol:
-
Prepare a 1 mM stock solution of this compound hydrochloride in distilled, deionized water. It is recommended to protect the solution from light.[12]
-
Prepare fresh working solutions on the day of the experiment by diluting the stock solution in Krebs-Henseleit buffer to the desired final concentrations.
II. Langendorff Heart Preparation and Perfusion
A. Animal Preparation
-
Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic (e.g., pentobarbital).[13]
-
Administer an anticoagulant, such as heparin, to prevent blood clotting.[14]
-
Perform a thoracotomy to expose the heart and great vessels.[13][14]
B. Heart Excision and Cannulation
-
Carefully dissect the aorta, ensuring a sufficient length for cannulation.[13]
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and minimize ischemic damage.[13][14]
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.[14]
C. Perfusion Setup and Stabilization
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C.[5]
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.[13][14]
-
Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters such as heart rate and LVDP are recorded.[14]
III. This compound Administration and Data Acquisition
-
After the stabilization period, introduce this compound into the perfusion line at the lowest concentration.
-
Administer each concentration for a set period (e.g., 5-10 minutes) to allow the heart to reach a steady-state response before introducing the next concentration.
-
Record heart rate, LVDP, and other relevant parameters continuously throughout the experiment using a data acquisition system.[13]
Visualizations
Caption: this compound Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for Langendorff Perfusion with this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Arrhythmias during stabilization | Hypoxia during heart excision, inadequate perfusion pressure, air bubbles in the perfusion line. | Minimize time between excision and perfusion, ensure proper cannulation, check perfusion pressure, and carefully remove any air bubbles.[15] |
| No response or blunted response to this compound | Degraded this compound solution, receptor desensitization from prolonged exposure. | Prepare fresh this compound solutions daily and protect from light, ensure a sufficient washout period between high doses if applicable. |
| Excessive increase in heart rate leading to arrhythmia | This compound concentration is too high. | Start with a lower concentration range and perform a dose-response curve to determine the optimal concentrations for your experimental model. |
| Decline in heart function over time | Inadequate oxygenation or temperature control of the perfusion buffer, depletion of metabolic substrates. | Ensure continuous gassing of the buffer with 95% O₂ / 5% CO₂, maintain the buffer temperature at 37°C, and use a buffer with adequate glucose concentration. |
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 5. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoprenaline Concentration in Cardiomyocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoprenaline (isoproterenol), a non-selective β-adrenergic agonist, for in vitro studies of cardiomyocyte contractility. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling mechanisms.
Introduction to this compound in Cardiomyocyte Research
This compound is a potent sympathomimetic amine that activates both β1 and β2 adrenergic receptors. In cardiomyocytes, its primary effect is the stimulation of β1-adrenergic receptors, leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[1][2] This makes it an invaluable tool for researchers studying cardiac physiology, pathophysiology, and for the preclinical screening of novel cardiac drugs. By mimicking the effects of sympathetic nervous system stimulation, this compound allows for the investigation of cellular responses to adrenergic stress and the efficacy of therapeutic interventions.
This compound Signaling Pathway in Cardiomyocytes
This compound binds to β-adrenergic receptors, which are G-protein coupled receptors on the cardiomyocyte membrane. This binding initiates a signaling cascade that is central to the regulation of cardiac function.[3][4]
The key steps in the signaling pathway are:
-
Receptor Activation: this compound binds to the β-adrenergic receptor.
-
G-Protein Activation: The receptor-ligand complex activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[1]
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in excitation-contraction coupling:
-
L-type Calcium Channels: Phosphorylation increases the influx of calcium (Ca2+) into the cell during depolarization.[1][5]
-
Ryanodine Receptors (RyRs): PKA phosphorylation increases the sensitivity of these channels on the sarcoplasmic reticulum, leading to enhanced Ca2+-induced Ca2+ release.[1]
-
Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA) is relieved, leading to faster re-uptake of Ca2+ into the sarcoplasmic reticulum, which contributes to faster relaxation (lusitropy).
-
Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to Ca2+, also contributing to faster relaxation.
-
This cascade results in a larger and faster intracellular calcium transient, leading to a more forceful and rapid contraction of the cardiomyocyte.
Caption: this compound signaling pathway in cardiomyocytes.
Quantitative Data: this compound Concentrations for Contractility Studies
The optimal concentration of this compound can vary depending on the cardiomyocyte source (e.g., neonatal vs. adult, species), the specific research question, and the experimental setup. It is often advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for a particular system. The table below summarizes commonly used concentrations from the literature.
| Concentration Range | Application/Observation | Cardiomyocyte Type | Reference |
| 1 nM - 1 µM | Dose-response curves to determine EC50. | General | [6] |
| 30 nM | Elicits a clear positive inotropic response. | Adult human primary ventricular myocytes | [7] |
| 100 nM | Used as a standard concentration for assessing positive inotropic response. | Human iPSC-derived cardiomyocytes in engineered heart tissue | [6] |
| 100 nM | Used to induce changes in chronotropic and inotropic responses. | Neonatal rat cardiomyocytes and human embryonic stem cell-derived cardiomyocytes | [8] |
| 1 µM | Used to study local Ca2+ release. | Adult rat cardiomyocytes | [9] |
| 1 µM | Used to induce myocardial hypertrophy in H9c2 cells. | H9c2 cell line | [3] |
Experimental Protocols
Cardiomyocyte Isolation and Culture
High-quality, viable cardiomyocytes are essential for reliable contractility studies. The following is a generalized protocol for the isolation of adult ventricular cardiomyocytes, which should be adapted based on the specific species and laboratory equipment.
Materials:
-
Langendorff perfusion system
-
Enzyme solution (e.g., collagenase, protease)
-
Perfusion buffer (calcium-free)
-
Plating medium
-
Laminin-coated culture dishes
Procedure:
-
Heart Extraction: Anesthetize the animal according to approved institutional protocols. Rapidly excise the heart and place it in ice-cold saline solution.[10]
-
Aortic Cannulation: Remove surrounding tissue and cannulate the aorta onto the Langendorff apparatus.[11]
-
Retrograde Perfusion: Begin retrograde perfusion with a calcium-free buffer to wash out the blood.
-
Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes (e.g., collagenase) to break down the extracellular matrix.[11][12]
-
Tissue Dissociation: Once the heart is digested, remove it from the cannula, trim the ventricles, and gently mince the tissue in a fresh buffer.[13]
-
Cell Filtration and Calcium Reintroduction: Filter the cell suspension to remove large tissue debris. Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant myocytes.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes. Allow the cells to attach for a designated period before beginning experiments.[13]
Cardiomyocyte Contractility Measurement
Several methods are available to measure cardiomyocyte contractility. Video-based systems are common for their non-invasive nature and ability to provide detailed kinetic data.
Equipment:
-
Inverted microscope with a camera
-
Contractility measurement system (e.g., IonOptix, CytoCypher, MyoBLAZER)
-
Field stimulator for electrical pacing
-
Temperature-controlled chamber
Protocol:
-
Cell Preparation: Place the culture dish with cardiomyocytes on the microscope stage. Ensure the cells are bathed in a suitable physiological buffer (e.g., Tyrode's solution) and maintained at a physiological temperature (e.g., 37°C).
-
Baseline Recording: Select a healthy, rod-shaped cardiomyocyte for analysis. Begin electrical field stimulation at a physiological frequency (e.g., 1 Hz).[7] Record baseline contractility for a stable period.
-
This compound Administration: Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations. Add the vehicle control to the bath and record contractility. Subsequently, add increasing concentrations of this compound to the bath, allowing for a steady-state response to be reached at each concentration before recording.
-
Data Acquisition: The software associated with the contractility system will track changes in cell length or sarcomere length.[7] Key parameters to measure include:
-
Amplitude of Contraction: The percentage of shortening from diastolic to systolic length.
-
Maximal Velocity of Contraction (+dL/dt): The peak rate of shortening.
-
Maximal Velocity of Relaxation (-dL/dt): The peak rate of relengthening.
-
Time to Peak Contraction: The time from stimulus to maximum shortening.
-
Time to 90% Relaxation: The time from peak contraction to 90% relengthening.
-
-
Data Analysis: For each concentration of this compound, average the parameters from the last 20-30 steady-state contractions.[7] Normalize the data to the baseline or vehicle control values. Plot the concentration-response curve to determine the EC50.
Caption: Experimental workflow for cardiomyocyte contractility studies.
Conclusion
The use of this compound in cardiomyocyte contractility studies is a robust and well-established method for investigating β-adrenergic signaling and its impact on cardiac function. By carefully selecting the appropriate concentration range and employing precise measurement techniques, researchers can obtain valuable insights into the physiological and pathological mechanisms governing heart contractility. These application notes provide a foundational framework to guide the design and execution of such experiments.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 3. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 8. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 11. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for Isoprenaline Delivery via Osmotic Mini-Pumps in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous delivery of isoprenaline (isoproterenol) in mice using osmotic mini-pumps. This experimental model is widely used to induce and study various cardiovascular conditions, including cardiac hypertrophy, fibrosis, and heart failure.
Introduction
This compound is a non-selective β-adrenergic agonist that, when administered continuously, mimics chronic sympathetic nervous system stimulation.[1] This leads to a cascade of cellular and physiological changes in the heart, providing a reproducible model for studying the pathogenesis of heart disease and for evaluating the efficacy of novel therapeutic agents.[1][2] Osmotic mini-pumps offer a reliable method for continuous and controlled drug delivery, avoiding the stress and physiological fluctuations associated with repeated injections.[3][4]
Quantitative Data Summary
The following tables summarize common dosage regimens and reported physiological changes in mice following continuous this compound infusion via osmotic mini-pumps. It is important to note that the optimal dose and duration may vary depending on the mouse strain, age, and specific research question.[5][6]
Table 1: this compound Dosage and Administration via Osmotic Mini-Pumps
| Parameter | Value | Mouse Strain(s) | Duration | Key Outcomes | Reference(s) |
| Dosage | 2, 4, 10 mg/kg/day | C57BL/6J | 2 weeks | Cardiac hypertrophy | [7] |
| 17 mg/kg/day | Not Specified | 2 or 5 days | Cardiac dysfunction | [8] | |
| 25 mg/kg/day | 129sv, C57BL/6J, FVB/N | 5 days (pump) | Myocardial fibrosis | [5][6] | |
| 30 mg/kg/day | FVB/N | 2 weeks | Cardiac hypertrophy | [3] | |
| 30 mg/kg/day | C57BL/6N | 28 days | Cardiac remodeling | [9] | |
| 30 mg/kg/day | 100+ inbred strains | 21 days | Heart failure | [1][2] | |
| 50 mg/kg/day | C57BL/6 | 4, 8, or 11 days | Cardiac fibrosis | [10][11] | |
| Pump Model | Alzet Model 100-D | Not Specified | 2 or 5 days | Not Specified | [8] |
| Alzet Model 1002 | Not Specified | 21 days | Not Specified | [12] | |
| Alzet Model 1004 | Not Specified | 28 days | Pumping rate: 0.11 µL/h | [2] | |
| Vehicle | Phosphate buffered saline (PBS) with 0.5 mmol/L ascorbic acid | Not Specified | Not Specified | To prevent oxidation | [8] |
| Sterile 0.9% NaCl solution | Not Specified | Not Specified | Common vehicle | [1] |
Table 2: Reported Physiological Changes Induced by this compound Infusion
| Parameter | Method of Measurement | Observed Change | Reference(s) |
| Heart Weight to Body Weight Ratio (HW/BW) | Gravimetric analysis | Increased | [13] |
| Heart Weight to Tibia Length Ratio (HW/TL) | Gravimetric and length analysis | Increased | [3] |
| Left Ventricular Mass (LVM) | Echocardiography | Increased | [2] |
| Interventricular Septal Wall Thickness (IVSd) | Echocardiography | Increased | [2] |
| Left Ventricular Posterior Wall Thickness (LVPWd) | Echocardiography | Increased | [3] |
| Fractional Shortening (FS) | Echocardiography | Decreased (indicating dysfunction) | [2] |
| Ejection Fraction (EF) | Echocardiography | Decreased (indicating dysfunction) | [14] |
| Cardiac Fibrosis | Picrosirius red staining, Masson's trichrome staining | Increased collagen deposition | [5][6][14] |
| Hypertrophic Gene Markers (e.g., ANP, BNP, β-MHC) | Real-time PCR, RNA sequencing | Upregulated | [7][9] |
Experimental Protocols
Preparation of this compound Solution and Osmotic Mini-Pumps
-
Calculate Dosage: Determine the total amount of this compound needed based on the desired dose (mg/kg/day), the mean body weight of the mice, the pump's flow rate (µL/hr), and the duration of the experiment.[1]
-
Dissolve this compound: Weigh the calculated amount of this compound hydrochloride and dissolve it in a sterile vehicle such as 0.9% saline or PBS.[1] To prevent degradation, ascorbic acid (e.g., 0.5 mmol/L) can be added to the solution.[8] Ensure complete dissolution.
-
Prime the Mini-Pumps: Following the manufacturer's instructions, fill the osmotic mini-pumps with the prepared this compound solution in a sterile environment.[15] This typically involves using a filling tube to load the pump reservoir.[15]
-
Incubate for Priming: Place the filled pumps in sterile saline at 37°C for a recommended period (often several hours) to ensure the pumping begins immediately upon implantation.
Surgical Implantation of Osmotic Mini-Pumps
This protocol describes a subcutaneous implantation, a common and minimally invasive method. Intraperitoneal implantation is also an option.[1][4]
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate method, such as isoflurane (B1672236) inhalation (e.g., 3% for induction, 1.5-2% for maintenance) or injectable anesthetics (e.g., ketamine/xylazine).[12][16] Administer a pre-operative analgesic (e.g., buprenorphine at 0.1 mg/kg or carprofen (B1668582) at 5 mg/kg subcutaneously) to manage pain.[1][12]
-
Surgical Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature.[17] Apply ophthalmic ointment to the eyes to prevent drying.[1] Shave the fur from the dorsal interscapular area and disinfect the skin with alternating scrubs of povidone-iodine and 70% ethanol.[8][12]
-
Incision: Make a small midline skin incision (approximately 1 cm) at the base of the neck, between the scapulae, using sterile surgical scissors.[8][16]
-
Subcutaneous Pocket Formation: Insert a hemostat into the incision and gently open and close its jaws to create a subcutaneous pocket large enough to accommodate the mini-pump.[8][16] The pocket should be slightly larger than the pump to allow for free movement.[16]
-
Pump Implantation: Insert the primed osmotic mini-pump into the subcutaneous pocket, with the delivery portal facing away from the incision.[8]
-
Wound Closure: Close the skin incision using wound clips or non-absorbable sutures (e.g., 5-0 or 6-0).[1][12]
-
Post-Operative Care: Place the mouse in a clean, warm cage for recovery.[12] Monitor the animal closely until it is fully ambulatory. Provide post-operative analgesics as needed and monitor the surgical site daily for signs of infection or complications.[12] Sham-operated animals should undergo the same procedure with a mini-pump filled with the vehicle solution.[8]
Assessment of Cardiac Function and Remodeling
-
Echocardiography: In vivo cardiac function can be assessed in anesthetized mice at baseline and at desired time points post-implantation.[2] Standard M-mode and B-mode echocardiography can be used to measure parameters such as left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.[2]
-
Histological Analysis: At the end of the experiment, euthanize the mice and excise the hearts. Hearts can be fixed in formalin, embedded in paraffin, and sectioned for histological staining.
-
Molecular Analysis: A portion of the ventricular tissue can be snap-frozen in liquid nitrogen for subsequent molecular analyses, such as quantitative real-time PCR (qRT-PCR) or Western blotting, to measure the expression of genes and proteins associated with cardiac hypertrophy and fibrosis (e.g., ANP, BNP, β-MHC, collagen isoforms).[7]
Signaling Pathways and Visualizations
This compound Signaling Pathway
This compound acts as a non-selective agonist for β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[18][19] In cardiomyocytes, the binding of this compound to these receptors primarily activates the Gs-alpha subunit of the G-protein. This initiates a signaling cascade that leads to increased cardiac contractility and heart rate, but also contributes to maladaptive remodeling under chronic stimulation.[20]
The key steps in the canonical pathway are:
-
Receptor Binding: this compound binds to β1/β2-adrenergic receptors on the cardiomyocyte cell membrane.[20]
-
G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs), causing the exchange of GDP for GTP on its alpha subunit.[20]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[20]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[20]
-
Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, including L-type calcium channels (leading to increased calcium influx and enhanced contractility) and transcription factors, which can lead to changes in gene expression associated with hypertrophy.[20][21]
Chronic stimulation of this pathway can also activate other signaling molecules, such as calcineurin and MAPKs (e.g., ERK), which are also implicated in the development of cardiac hypertrophy.[21][22]
Diagrams
Caption: Experimental workflow for this compound delivery in mice.
Caption: this compound β-adrenergic signaling pathway in cardiomyocytes.
References
- 1. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Establishment of a FVB/N mouse model of cardiac hypertrophy by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 5. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diacomp.org [diacomp.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 11. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. efashare.b-cdn.net [efashare.b-cdn.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Co-administration of this compound and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 15. Video: Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]
- 16. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 17. Video: Osmotic Minipump Implantation for Increasing Glucose Concentration in Mouse Cerebrospinal Fluid [jove.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 22. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Western Blot Analysis of Isoprenaline-Treated Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenaline (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that is widely used in research to simulate the effects of catecholamines on various cell types, most notably cardiomyocytes.[1][2][3] Its activation of β-adrenergic receptors triggers a cascade of intracellular signaling events primarily mediated by the Gs protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates a multitude of downstream targets, influencing cellular processes such as gene expression, metabolism, and cell growth.[1][4]
In the context of cardiac research, this compound is frequently used to induce hypertrophy, a condition characterized by an increase in cell size.[4][5][6] This process involves complex signaling networks, including the PI3K/Akt and MAPK (e.g., ERK, p38) pathways, which are crucial for regulating protein synthesis and cell growth.[4][7]
Western blot analysis is an indispensable technique for dissecting these this compound-induced signaling pathways.[8] It allows for the specific detection and quantification of changes in the expression levels of key proteins, as well as their post-translational modifications, such as phosphorylation, which is a critical indicator of protein activation.[9] This document provides detailed protocols for treating cells with this compound, preparing samples, and performing quantitative Western blot analysis to investigate the associated molecular changes.
Key Signaling Pathways and Protein Targets
This compound treatment modulates several key signaling pathways. The primary pathway involves β-adrenergic receptor activation leading to PKA stimulation. However, significant crosstalk exists with other pathways like PI3K/Akt and MAPKs. Below is a summary of common protein targets analyzed by Western blot following this compound treatment.
Table 1: Common Protein Targets for Western Blot Analysis After this compound Treatment
| Pathway | Protein Target | Expected Change after this compound Treatment | Rationale |
| β-Adrenergic Signaling | Phospho-CREB (Ser133) | Increase | PKA phosphorylates CREB, a key transcription factor.[7] |
| Total CREB | No significant change | Used for normalization of the phospho-protein. | |
| PI3K/Akt Signaling | Phospho-Akt (e.g., Ser473) | Increase | This compound can activate the PI3K/Akt pathway, promoting cell survival and growth.[4] |
| Total Akt | No significant change | Used for normalization of the phospho-protein. | |
| MAPK Signaling | Phospho-ERK1/2 (Thr202/Tyr204) | Increase | The MAPK/ERK pathway is involved in cell growth and proliferation.[7][10] |
| Total ERK1/2 | No significant change | Used for normalization of the phospho-protein. | |
| Phospho-p38 (Thr180/Tyr182) | Increase | The p38 MAPK pathway is often associated with stress responses and hypertrophy.[7] | |
| Total p38 | No significant change | Used for normalization of the phospho-protein. | |
| Hypertrophic Markers | Atrial Natriuretic Peptide (ANP) | Increase | A well-established biomarker for cardiac hypertrophy.[4][6] |
| Brain Natriuretic Peptide (BNP) | Increase | Another key biomarker for cardiac hypertrophy.[4] | |
| Beta-Myosin Heavy Chain (β-MHC) | Increase | Upregulation is a hallmark of the hypertrophic response in cardiomyocytes.[5][6] | |
| Loading Control | GAPDH, β-Actin, or α-Tubulin | No change | Housekeeping proteins used to ensure equal protein loading between lanes.[11] |
Diagrams of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling cascade leading to changes in gene expression.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5-1%) or serum-free medium prior to treatment.
-
This compound Preparation: Prepare a fresh stock solution of this compound (e.g., 10 mM in sterile water or PBS). Further dilute to the desired final concentration (a common working concentration is 10 µM) in the appropriate culture medium.[4]
-
Treatment: Remove the starvation medium and add the this compound-containing medium to the cells. Include a vehicle-treated control group (medium with the same final concentration of the solvent used for this compound).
-
Incubation: Incubate the cells for the desired time period. For signaling pathway analysis (phosphorylation events), short time points (e.g., 5, 15, 30, 60 minutes) are often used.[12] For analysis of changes in total protein expression (e.g., hypertrophic markers), longer time points (e.g., 24, 48 hours) are typical.[4]
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13][14] Use an appropriate volume to ensure a high protein concentration (e.g., 150 µL for a 6-well plate well).[15]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[16]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[16] This is a critical step for ensuring equal loading of protein for the Western blot.
-
Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin - BSA).
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (typically 10-30 µg per lane).[11][18]
-
Western Blotting Protocol
-
Sample Denaturation:
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[13]
-
Ensure the PVDF membrane is pre-wetted with methanol (B129727) before use.[13]
-
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
For detecting phosphorylated proteins , block with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13] Avoid using milk, as it contains phosphoproteins (casein) that can cause high background.[13]
-
For non-phosphorylated proteins, 5% non-fat dry milk in TBST can be used.
-
-
Antibody Incubation:
-
Dilute the primary antibody in the appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][15]
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[16] It is crucial to ensure the signal is not saturated to allow for accurate quantification.[8][11]
-
Data Presentation and Analysis
Quantitative analysis is essential to determine the magnitude of changes in protein expression or phosphorylation.[8]
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the protein of interest and the loading control (or total protein) in each lane.[18]
-
Normalization: To correct for loading variations, normalize the intensity of the target protein band to that of the loading control (e.g., GAPDH) from the same lane. For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal from a parallel blot or a stripped and re-probed blot.[9]
-
Data Presentation: Summarize the normalized, quantitative data in a table. Express the results as a fold change relative to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Table 2: Example of Quantitative Western Blot Data Summary
| Treatment Group | Phospho-Akt (Normalized Intensity) | Total Akt (Normalized Intensity) | Ratio (p-Akt / Total Akt) | Fold Change (vs. Control) | p-value |
| Control (Vehicle) | 15,230 | 45,100 | 0.338 | 1.00 | - |
| This compound (10 µM) | 41,850 | 44,950 | 0.931 | 2.75 | <0.01 |
| ...additional samples |
Note: The intensity values are for illustrative purposes only.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 5. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Isoprenaline Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize isoprenaline concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound (also known as isoproterenol) is a non-selective β-adrenergic receptor agonist that is structurally similar to adrenaline.[1][2][3] In in vitro settings, it activates both β1- and β2-adrenergic receptors on the cell surface.[4][5] This activation stimulates a downstream signaling cascade, most notably the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[5][6]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type, the specific β-adrenergic receptor expression levels, and the downstream endpoint being measured. However, a general working range is from 1 nM to 10 µM.[8] For stimulating MAPK activation, an EC50 of 1-3 µM has been reported.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound for in vitro use?
This compound hydrochloride is soluble in water up to 100 mM.[1] For long-term storage, it is recommended to store the crystalline solid at -20°C.[4] Aqueous stock solutions are not recommended to be stored for more than a day.[4] When preparing solutions, protect them from light and do not use if the solution is pinkish or darker than slightly yellow, or if a precipitate is present.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time depends on the specific cellular response being measured. For early signaling events like cAMP production, a short incubation of 15-30 minutes at 37°C is often sufficient.[4] For downstream effects like gene expression or protein phosphorylation, longer incubation times may be necessary. It is crucial to optimize the stimulation time for your specific assay.[4]
Troubleshooting Guide
Issue 1: Inconsistent or no biological response to this compound.
| Possible Cause | Solution |
| Degraded this compound | Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock compound at -20°C and protect from light. |
| Poor Cell Health | Ensure cells are healthy, within an appropriate passage number, and have high viability. Senescent or unhealthy cells may exhibit altered responses.[4] |
| Low Receptor Expression | Verify the expression of β-adrenergic receptors in your cell line. If expression is low, consider using a different cell model or a method to enhance receptor expression. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. The effective concentration can vary widely. |
| Presence of Antagonists | Ensure that no components of your cell culture media or other treatments are acting as β-adrenergic receptor antagonists. |
Issue 2: High background signal or off-target effects.
| Possible Cause | Solution |
| This compound Concentration Too High | High concentrations of this compound can lead to non-specific binding and off-target effects.[4] Use the lowest effective concentration determined from your dose-response curve. |
| Compound Impurities | Ensure the purity of your this compound. Impurities could contribute to unexpected biological activity.[4] |
| Endogenous Agonists | The presence of endogenous catecholamines in your experimental system could activate β-adrenergic receptors, leading to a high baseline. Ensure stable baseline measurements and consider using antagonists to block endogenous activity if necessary.[4] |
Data Presentation
Table 1: Reported Effective Concentrations and EC50 Values of this compound
| Cell/Tissue Type | Parameter Measured | Effective Concentration / EC50 | Reference |
| Frog Ventricular Myocytes | ICa,L | 1 nM - 10 µM | [8] |
| HEK293 cells | cAMP accumulation | EC50: 14 nM | [9] |
| HEK293 cells | GPH release | EC50: 17 nM | [9] |
| NIH-3T3 cells | MAPK activation | EC50: 1-3 µM | [1] |
| Rat Adipocytes | cAMP-PDE activity | 300 nM | |
| Rabbit Sino-atrial Node Cells | Pacemaker rate increase | 20 nM | [10] |
| Human Bronchial Epithelia | IL-6 Release | Not specified | [11] |
| Rat Thoracic Aortic Rings | Relaxation | Concentration-dependent | [12] |
Experimental Protocols
Protocol 1: Generating an this compound Dose-Response Curve for cAMP Measurement
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: The day before the experiment, replace the growth medium with a serum-free medium to minimize basal signaling.
-
This compound Preparation: Prepare a series of this compound dilutions in a suitable assay buffer. A common range to test is from 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (buffer only).
-
Cell Stimulation: Remove the starvation medium and add the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for an optimized period, typically 15-30 minutes for cAMP measurement.[4]
-
Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway via β-adrenergic receptors.
Caption: Experimental workflow for a dose-response curve.
References
- 1. This compound hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PD009570, JWZZKOKVBUJMES-UHFFFAOYSA-N) [probes-drugs.org]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of cyclic nucleotide phosphodiesterase isoforms in cAMP compartmentation following β2-adrenergic stimulation of ICa,L in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isoprenaline-Induced Beta-Adrenergic Receptor Desensitization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying isoprenaline-induced desensitization of beta-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced desensitization of beta-adrenergic receptors?
A1: this compound, a non-selective β-adrenergic receptor agonist, initially activates these G protein-coupled receptors (GPCRs), leading to downstream signaling, primarily through the production of cyclic AMP (cAMP).[1][2] However, prolonged or repeated exposure to this compound leads to a decrease in the receptor's responsiveness to the agonist. This phenomenon, known as desensitization, is a crucial negative feedback mechanism to prevent overstimulation of the cell.[3]
Q2: What are the key molecular mechanisms involved in this desensitization process?
A2: The desensitization of beta-adrenergic receptors is a multi-step process that includes:
-
Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).
-
Beta-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its cognate G protein (Gs), thereby uncoupling the receptor from downstream adenylyl cyclase activation and cAMP production.
-
Internalization: The receptor-β-arrestin complex is targeted to clathrin-coated pits for endocytosis, removing the receptors from the cell surface.[4][5]
-
Downregulation: Long-term agonist exposure can lead to a decrease in the total number of receptors through lysosomal degradation and reduced receptor gene expression.[6][7]
Q3: What are the common experimental models to study this phenomenon?
A3: A variety of in vitro and in vivo models are used, including:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells, Chinese Hamster Ovary (CHO) cells, and A431 human epidermoid carcinoma cells are commonly used for their robust growth and transfection efficiency.[6][8][9]
-
Primary Cells: Cardiac myocytes and vascular smooth muscle cells provide a more physiologically relevant context.[1][2][3]
-
In Vivo Models: Chronic infusion of this compound in rodents is a common method to study the long-term effects of β-adrenergic receptor desensitization in various tissues, such as the heart.[10][11][12][13]
Troubleshooting Guides
Radioligand Binding Assays
Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?
A: High non-specific binding can obscure the specific signal. Here are potential causes and solutions:
-
Issue: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for saturation experiments.[14]
-
-
Issue: The radioligand is hydrophobic, leading to binding to non-receptor components like lipids and filters.
-
Issue: Insufficient washing to remove unbound radioligand.
-
Solution: Increase the volume and number of washes with ice-cold wash buffer.[14]
-
-
Issue: Too much membrane protein in the assay.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding signal-to-noise ratio. A typical range is 100-500 µg of membrane protein.[14]
-
Q: I am getting a very low or no specific binding signal. What should I check?
A: A weak or absent signal can be due to several factors:
-
Issue: Low receptor expression in your cells or tissue.
-
Solution: If possible, use a cell line that overexpresses the receptor of interest. For tissues, ensure proper preparation and storage to prevent receptor degradation.[14]
-
-
Issue: Problems with the radioligand.
-
Issue: Suboptimal assay conditions.
-
Solution: Ensure the incubation time is sufficient to reach equilibrium. The composition of the assay buffer is also critical; for example, some receptors require specific ions for optimal binding.[14]
-
cAMP Accumulation Assays
Q: My cAMP assay has a very small signal-to-noise ratio. How can I improve it?
A: A small assay window can make it difficult to detect changes in cAMP levels. Consider the following:
-
Issue: High basal cAMP levels.
-
Solution: Reduce the cell seeding density or the concentration of the phosphodiesterase (PDE) inhibitor. High constitutive receptor activity in some cell lines can also contribute to this.[16]
-
-
Issue: Inefficient agonist stimulation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal agonist concentration (often the EC80 is used for antagonist screening) and stimulation time to achieve a maximal response.[16]
-
-
Issue: Degradation of cAMP.
-
Solution: Ensure you are using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the breakdown of cAMP and allow for signal accumulation.[16]
-
Q: I am seeing a lot of variability between my replicate wells. What could be the cause?
A: High variability can compromise the reliability of your data. Here are some common culprits:
-
Issue: Inconsistent cell numbers per well.
-
Solution: Ensure your cells are thoroughly resuspended before plating to get a uniform cell density across the plate.
-
-
Issue: "Edge effects" in the microplate.
-
Solution: Wells on the edge of the plate are more prone to evaporation. To mitigate this, avoid using the outer wells or fill them with buffer or media to create a humidified barrier.[16]
-
-
Issue: Reagent preparation and addition.
-
Solution: Prepare fresh reagents for each experiment. Ensure accurate and consistent pipetting of all solutions.
-
Receptor Internalization Assays
Q: I am not observing any receptor internalization upon this compound stimulation. What should I investigate?
A: A lack of internalization can be due to experimental or biological reasons:
-
Issue: Suboptimal agonist concentration or stimulation time.
-
Solution: Perform a dose-response and time-course experiment with this compound to determine the optimal conditions for inducing internalization.
-
-
Issue: Problems with the detection method.
-
Issue: The cell line used has a defect in the endocytic machinery.
-
Solution: Use a positive control, such as a different GPCR known to internalize in your cell line, to confirm that the endocytic pathway is functional.
-
-
Issue: The specific beta-adrenergic receptor subtype has a low propensity for internalization.
-
Solution: While β2-adrenergic receptors readily internalize, some other subtypes might show different kinetics or require different cellular machinery.[4]
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and results for this compound-induced desensitization of beta-adrenergic receptors.
Table 1: this compound Concentrations and Incubation Times for Desensitization
| Cell/Tissue Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rabbit Aortic Smooth Muscle Cells | 50 µM | 1 hour | Rapid reduction in β-adrenoceptor responsiveness. | [1][2] |
| Rabbit Aortic Smooth Muscle Cells | 50 µM | 16 hours | Reduction in β-adrenoceptor binding sites. | [1][2] |
| Rat Cardiac Tissues (in vivo) | 400 µg/kg/h | 14 days | Desensitization of β-adrenoceptor-mediated responses. | [11][13] |
| Rat Heart (in vivo) | 450 µg/kg/h | 14 days | Down-regulation of β1- and β2-adrenoceptors. | [10] |
| HEK-293 Cells | 1 µM | 24 hours | Increased down-regulation of certain β2-AR polymorphic variants. | [6][7] |
| CHO-K1 Cells expressing human β2-AR | 100 µM | 7 hours | Receptor internalization. | [8] |
Table 2: Magnitude of Beta-Adrenergic Receptor Downregulation
| Cell/Tissue Type | This compound Treatment | Percent Receptor Downregulation | Reference |
| Rat Heart (β1-AR) | 450 µg/kg/h for 14 days | 43.3 - 74.2% | [10] |
| Rat Heart (β2-AR) | 450 µg/kg/h for 14 days | 87.7 - 98.5% | [10] |
| Cardiac Myocytes | In vitro incubation | ~50% loss of surface receptors within 10 minutes | [3] |
| HEK-293 cells (β2AR-RE variant) | 1 µM for 24 hours | Significant downregulation compared to other variants | [6][7] |
| Left Ventricle (β2-AR) | Salbutamol pretreatment (1 week) | 59% | [18] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Downregulation
This protocol is for determining the total number of beta-adrenergic receptors (Bmax) in cell membranes following this compound treatment.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest.
-
This compound solution.
-
Radioligand (e.g., [³H]dihydroalprenolol - a non-selective antagonist).
-
Unlabeled antagonist (e.g., propranolol) for determining non-specific binding.
-
Membrane preparation buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with the desired concentration of this compound for the desired time. Include a control set of plates treated with vehicle.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into membrane preparation buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for both control and this compound-treated membranes.
-
For total binding, add a saturating concentration of the radioligand to the wells containing the cell membranes.
-
For non-specific binding, add the radioligand and a high concentration of the unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Determine the Bmax (in fmol/mg protein) for both control and this compound-treated samples.
-
Calculate the percentage of receptor downregulation.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional response of beta-adrenergic receptors by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest.
-
This compound solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
-
This compound Stimulation:
-
Add varying concentrations of this compound to the wells to generate a dose-response curve. Include a vehicle control for basal cAMP levels.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: Receptor Internalization Assay (Immunofluorescence)
This protocol visualizes and quantifies the movement of receptors from the cell surface to intracellular compartments.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest grown on coverslips.
-
This compound solution.
-
Primary antibody against an extracellular epitope of the receptor.
-
Fluorescently-labeled secondary antibody.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. Include a vehicle-treated control for the 0-minute time point.
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
For staining of surface receptors only, proceed to blocking without permeabilization. For total receptor staining, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Visually assess the localization of the receptor. In untreated cells, fluorescence should be predominantly at the plasma membrane. In this compound-treated cells, fluorescence will appear in intracellular vesicles.
-
Quantify internalization by measuring the fluorescence intensity in intracellular puncta versus the plasma membrane using image analysis software.
-
Visualizations
Caption: Beta-adrenergic receptor signaling and desensitization pathway.
Caption: Experimental workflow for studying desensitization.
Caption: Troubleshooting decision tree for desensitization experiments.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Mechanism of this compound induced desensitization of rabbit aortic smooth muscle beta-adrenoceptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid recovery of cardiac beta-adrenergic receptors after isoproterenol-induced "down"-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the β-agonist, this compound, on the down-regulation, functional responsiveness and trafficking of β2-adrenergic receptors with N-terminal polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Internalization of beta-adrenergic receptor in A431 cells involves non-coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic (-)-isoprenaline infusion down-regulates beta 1- and beta 2-adrenoceptors but does not transregulate muscarinic cholinoceptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective down regulation of vascular beta 1 adrenergic receptors after prolonged isoproterenol infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional analysis of desensitization of the beta-adrenoceptor signalling pathway in rat cardiac tissues following chronic this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescent Adrenergic Receptor beta2 Internalization Assay Cell Line – Cells Online [cells-online.com]
- 18. Blockade of beta 1- and desensitization of beta 2-adrenoceptors reduce this compound-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Isoprenaline in Research Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of using Isoprenaline (Isoproterenol) in experimental models. The focus is to identify and understand its off-target effects to ensure data integrity and accurate interpretation.
Troubleshooting Guides and FAQs
This section addresses common issues and unexpected outcomes encountered during experiments involving this compound.
Q1: My this compound-treated animals exhibit significant cardiac inflammation and fibrosis, which seems disproportionate to the induced hypertrophy. Is this a known off-target effect?
A1: Yes, this is a well-documented phenomenon. While this compound is primarily a non-selective β-adrenoceptor agonist, at higher or sustained doses, it induces significant inflammation and fibrosis that can be considered an off-target or an exaggerated downstream effect.[1][2][3][4][5] Chronic administration can trigger the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][6][7] This inflammatory response, coupled with oxidative stress, is a major contributor to the subsequent myocardial fibrosis.[1][3][5] The mechanism can involve the activation of signaling pathways like NF-κB and MAPKs (JNK, p38), which are key regulators of inflammation.[2][8] High doses can also lead to cardiomyocyte necrosis, which itself is a strong trigger for an inflammatory and fibrotic response.[9][10][11]
Q2: I am observing activation of the MAPK/ERK pathway in my cell culture model after this compound treatment, even when I use a β-blocker. Why is this happening?
A2: This may be due to this compound acting on α-adrenergic receptors at higher concentrations. Research has shown that this compound can function as a biased agonist at the alpha-1A-adrenoceptor (α1A-AR).[12] This interaction selectively activates the MAPK/ERK signaling pathway without stimulating the canonical Gαq/PLC pathway typically associated with α1-AR agonists.[12] Therefore, if your experimental concentration of this compound is in the micromolar range, you may be triggering this β-adrenoceptor-independent signaling cascade.[12]
Q3: My this compound-treated animals show altered metabolic profiles, including changes in glucose and fatty acid metabolism. Is this related to its primary mechanism of action?
A3: this compound significantly impacts metabolism, which can be considered both a downstream effect of β-adrenergic stimulation and a potential confounding factor in research. It has been shown to decrease both fatty acid and glucose metabolism in the heart.[1][13] Specifically, chronic infusion can lower myocardial palmitate oxidation rates and reduce the activity of enzymes like citrate (B86180) synthase.[1][13] It can also impair insulin-stimulated glycolysis, partly by reducing the levels of the GLUT4 glucose transporter.[1][13] Furthermore, this compound can directly stimulate β2-adrenoceptors on pancreatic β-cells, leading to increased plasma insulin (B600854) levels.[14][15] These metabolic shifts are crucial to consider, as they closely mimic the metabolic changes seen in conditions like myocardial infarction.[1][13]
Q4: I'm seeing significant oxidative stress in my model. How does this compound induce this, and how can I control for it?
A4: this compound is a potent inducer of oxidative stress.[5][16][17] The mechanism is linked to the overstimulation of β-adrenergic receptors, which leads to increased metabolic demand, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[17] This process can involve the activation of NADPH oxidase (NOX), a major source of cellular ROS.[16] The resulting oxidative stress contributes significantly to cardiomyocyte apoptosis, inflammation, and fibrosis.[5][6] To control for this, you can co-administer antioxidants (e.g., N-acetylcysteine) or specific inhibitors of ROS-generating enzymes, though this adds complexity to the experimental design. It is often more practical to acknowledge it as a key component of the this compound-induced injury model.
Q5: How can I experimentally distinguish between the intended on-target β-adrenergic effects and potential off-target effects of this compound?
A5: The most effective method is to use a co-treatment control group with a selective β-adrenoceptor antagonist (a β-blocker). For example, you can run a parallel experiment where animals or cells are treated with this compound in combination with a non-selective β-blocker like propranolol, or a β1-selective blocker like bisoprolol.[3] If the observed effect (e.g., activation of a specific signaling pathway, gene expression change) is prevented by the β-blocker, it is mediated by β-adrenoceptors. If the effect persists, it is likely an off-target mechanism.[3] This approach was used to demonstrate that this compound-induced cardiac fibrosis is mediated by both β1- and β2-adrenoceptors.[3]
Quantitative Data Summary
The following tables summarize dosing regimens used in common research models and highlight known molecular interactions of this compound.
Table 1: this compound Dosing Regimens and Observed Effects in Rodent Models
| Species/Strain | Dose | Delivery Method | Duration | Key On-Target & Off-Target Outcomes | Reference(s) |
| Rat (Wistar) | 5 mg/kg/day | Osmotic Minipump | 7 days | Cardiac hypertrophy, fibrosis, inflammation, decreased fatty acid & glucose metabolism. | [1] |
| Rat (Wistar) | 30 µg/kg/h (~0.72 mg/kg/day) | Osmotic Minipump | 14 days | Left ventricular fibrosis. | [3] |
| Rat (Wistar) | 400 µg/kg/h (~9.6 mg/kg/day) | Osmotic Minipump | 14 days | Marked cardiac hypertrophy, β-adrenoceptor desensitization. | [18][19] |
| Mouse (C57BL/6J) | 2, 4, or 10 mg/kg/day | Subcutaneous Injection or Osmotic Minipump | 14 days | Dose-dependent cardiac hypertrophy and fibrosis; delivery method impacts severity. | [4] |
| Mouse (Swiss-Webster) | 100 mg/kg/day | Subcutaneous Injection | 5 days | Endocardial injury, diastolic dysfunction, myocardial fibrosis, hypertrophy of surviving myocytes. | [9][20] |
| Mouse (C57BL/6J) | 30 mg/kg/day | Osmotic Minipump | 14-21 days | Heart failure, inflammation, extracellular matrix remodeling, apoptosis, ER stress. | [7][21] |
Table 2: Potential Off-Target Molecular Interactions of this compound
| Target/Pathway | Effect | Required Concentration | Potential Consequence in Experiments | Reference(s) |
| α1A-Adrenoceptor | Biased Agonism | Micromolar (µM) range | Selective activation of MAPK/ERK pathway, independent of β-receptors. | [12] |
| Inflammatory Pathways (NF-κB, STAT-3) | Activation | High/Chronic Doses | Upregulation of pro-inflammatory cytokines (TNF-α, IL-6), leading to tissue damage. | [2][7] |
| Oxidative Stress Pathways (via NOX) | Increased ROS Production | High/Chronic Doses | Cardiomyocyte apoptosis, DNA damage, lipid peroxidation, exacerbation of inflammation and fibrosis. | [16] |
| Ion Channels (Late Na+, K+ currents) | Modulation | Nanomolar (nM) to Micromolar (µM) | Altered action potential duration; can be pro-arrhythmic. This compound enhances late sodium current and suppresses transient outward potassium current. | [22][23][24] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy and Fibrosis in Mice via Osmotic Minipump
This protocol describes a common method for inducing chronic cardiac remodeling.
-
Animal Model: C57BL/6J mice, 10-12 weeks old.
-
Reagents & Equipment:
-
This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent).
-
Sterile 0.9% Saline.
-
Alzet Osmotic Minipumps (e.g., Model 2004, for 28-day delivery).
-
Surgical tools, isoflurane (B1672236) anesthesia system, heating pad, wound clips or sutures.
-
-
Pump Preparation (perform under sterile conditions):
-
Prepare this compound solution to achieve the desired final dose (e.g., 30 mg/kg/day). Calculate the concentration needed based on the pump's flow rate and the average weight of the mice. Dissolve in sterile saline.
-
Fill each osmotic minipump with the this compound solution or saline (for sham controls) using the provided filling tube.
-
Place the filled pumps in sterile saline at 37°C for at least 4-6 hours to prime them and ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Shave the fur on the back, slightly posterior to the shoulder blades.
-
Create a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal on a heating pad until it recovers from anesthesia. Provide post-operative analgesia as per institutional guidelines.
-
-
Post-Procedure Monitoring:
-
Monitor animals daily for the first week for signs of distress or infection.
-
The model of cardiac hypertrophy, fibrosis, and heart failure will develop over the course of the infusion period (typically 14-28 days).[7][21]
-
Endpoint analysis can include echocardiography for function, followed by euthanasia and tissue collection for histology (H&E, Masson's Trichrome) and molecular analysis (qRT-PCR, Western blot).
-
Protocol 2: Differentiating On-Target vs. Off-Target Effects Using a β-Blocker
This protocol is designed to be added to a primary experiment to validate the involvement of β-adrenoceptors.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline).
-
Group 2: this compound only.
-
Group 3: this compound + β-blocker (e.g., Propranolol).
-
Group 4: β-blocker only.
-
-
Reagent Preparation:
-
Prepare this compound solution as described in Protocol 1.
-
Prepare Propranolol hydrochloride (or another antagonist) solution. A typical dose for mice is 10 mg/kg/day, which can be delivered via drinking water, daily injection, or a separate osmotic pump.
-
-
Procedure:
-
For the co-treatment group (Group 3), begin administration of the β-blocker 24 hours prior to the start of the this compound treatment to ensure adequate receptor blockade.
-
Administer this compound to Groups 2 and 3 as planned (e.g., via minipump or daily injections).
-
Administer vehicle to Group 1 and the β-blocker alone to Group 4.
-
-
Analysis and Interpretation:
-
At the experimental endpoint, perform your desired analyses (e.g., measure cardiac fibrosis, analyze gene expression, assess signaling pathway activation).
-
Interpretation:
-
If the effect observed in Group 2 is significantly reduced or absent in Group 3 (and absent in Groups 1 and 4), the effect is mediated by β-adrenoceptors.
-
If the effect in Group 3 is similar to that in Group 2, the effect is likely independent of β-adrenoceptors and thus an "off-target" effect of this compound.
-
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Signaling Pathways
References
- 1. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Galangin Attenuates Isoproterenol-Induced Inflammation and Fibrosis in the Cardiac Tissue of Albino Wistar Rats [frontiersin.org]
- 3. Blockade of beta 1- and desensitization of beta 2-adrenoceptors reduce this compound-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 7. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional analysis of desensitization of the beta-adrenoceptor signalling pathway in rat cardiac tissues following chronic this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoproterenol-induced myocardial injury and diastolic dysfunction in mice: structural and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An this compound activated sodium-dependent inward current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoprenaline Toxicity in Cell Culture Models
Welcome to the technical support center for researchers utilizing isoprenaline in cell culture models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What are the possible causes and solutions?
A1: A lack of cellular response to this compound can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying expression levels of β-adrenergic receptors. It is crucial to confirm that your chosen cell line expresses the target receptors.[1]
-
Compound Integrity: this compound solutions can degrade over time. Always prepare fresh solutions from a properly stored stock and consider the stability of this compound in your specific cell culture medium, as some media can lead to its degradation.[1][2][3][4]
-
Dosage: The concentration of this compound may be too low to elicit a response. A dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.[1]
-
Receptor Desensitization: Prolonged or high-concentration exposure to this compound can lead to the downregulation of β-adrenergic receptors. Consider shorter incubation times or intermittent stimulation protocols to mitigate this effect.[1]
Q2: I am observing high background noise in my signaling assays after this compound treatment. How can I reduce it?
A2: High background can obscure the specific effects of this compound. Here are some strategies to minimize it:
-
Optimize Cell Density: Overgrowth of cells can lead to non-specific signaling. Ensure you are plating cells at an optimal density for your experiments.[1]
-
Serum Starvation: Proper serum starvation before this compound stimulation is critical to reduce basal signaling pathway activation. A common practice is to incubate cells in serum-free medium for 12-24 hours.[1]
-
Thorough Washing: After treatment, include gentle but thorough wash steps with ice-cold PBS to remove any residual this compound that could contribute to background signal.[1]
-
Reagent Quality: Use high-quality, fresh reagents to avoid contamination that could interfere with your assays.[1]
Q3: What is a typical concentration range and exposure time for inducing toxicity with this compound in cell culture?
A3: The effective concentration and duration of this compound treatment vary significantly depending on the cell type, the specific toxic endpoint being measured (e.g., apoptosis, hypertrophy, oxidative stress), and the differentiation state of the cells.[5] See the data tables below for specific examples from published studies.
Q4: Can the differentiation state of my cells affect their susceptibility to this compound toxicity?
A4: Yes, the differentiation state of cells can significantly influence their response to this compound. For example, differentiated H9c2 cardiac myoblasts have been shown to be more susceptible to this compound-induced toxicity than their undifferentiated counterparts.[5] This is an important consideration when interpreting results and modeling in vivo conditions.
Q5: What are the primary mechanisms of this compound-induced toxicity in vitro?
A5: this compound-induced toxicity in cell culture models is multifactorial and involves several key mechanisms:
-
Oxidative Stress: this compound can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[6][7][8][9][10][11]
-
Apoptosis: It can induce programmed cell death through the activation of apoptotic signaling pathways.[5][7][12][13][14][15][16]
-
Cardiomyocyte Hypertrophy: In cardiomyocyte cell lines, this compound is widely used to induce cellular hypertrophy, a hallmark of cardiac stress.[6][10][17][18][19][20][21]
-
Calcium Dysregulation: this compound can disrupt intracellular calcium homeostasis, contributing to its toxic effects.[6][17][21]
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Possible Cause | Troubleshooting Steps |
| This compound-ATP Interaction | Be aware that some viability assays, like CellTiter-Glo, measure ATP levels. This compound has been shown to cause ATP depletion in some cell types, which could be misinterpreted as cell death without actual loss of membrane integrity.[12] |
| Cross-validate your results with an assay that measures membrane integrity, such as propidium (B1200493) iodide staining followed by flow cytometry.[12] | |
| Culture Medium Effects | The stability of this compound can be medium-dependent.[2][3][4] |
| If you are observing inconsistent results, consider testing the stability of this compound in your specific culture medium over the time course of your experiment. | |
| Cell Passage Number | High passage numbers can lead to altered cellular responses. |
| Use cells with a consistent and low passage number for all experiments. |
Problem: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Steps |
| Timing of Assay | The peak of apoptosis may occur at a specific time point after this compound treatment. |
| Perform a time-course experiment to identify the optimal window for detecting apoptotic markers. | |
| Choice of Apoptosis Assay | Different apoptotic pathways may be activated. |
| Use multiple assays to assess apoptosis, such as TUNEL staining for DNA fragmentation, western blotting for cleaved caspases (e.g., caspase-3) and PARP, and Annexin V/PI staining for early and late apoptosis.[12][13][14][15] |
Quantitative Data Summary
Table 1: this compound Concentrations and Effects in Various Cell Culture Models
| Cell Line/Type | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 5 µM | 24 hours | Induced cardiomyocyte hypertrophy | [6][18] |
| H9c2 cells | 10 µM | 48 hours | Induced cardiomyocyte hypertrophy | [20] |
| H9c2 cells | 80 µmol/L | 48 hours | Increased apoptosis and ROS production | [7] |
| HEK 293 cells | 100 µM | 24 hours | Decreased cell viability by 13% | [14][15] |
| Primary CLL cells | 3 µM | 48 hours | Induced ATP depletion | [12] |
| S49 cells | 100 µM | 24 hours | Induced apoptosis (TUNEL positive) | [13] |
| Neonatal Rat Cardiomyocytes | 10 μM | 24 hours | Increased cell size and hypertrophic marker expression | [10] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.[1]
-
Serum Starvation: The day before the experiment, replace the complete growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.[1]
-
Preparation of this compound: Prepare fresh dilutions of this compound in serum-free medium from a frozen stock immediately before use.[1]
-
Cell Treatment: Remove the serum-free medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound). Incubate for the desired time period (e.g., 15 minutes for short-term signaling studies, 24-48 hours for gene expression or toxicity studies).[1]
-
Cell Lysis/Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Proceed with cell lysis for protein extraction or other downstream analyses.[1]
Protocol for Assessing Oxidative Stress (ROS Production)
-
Cell Treatment: Treat cells with this compound as described in the general protocol.
-
Staining: Following treatment, harvest the cells and wash them with a suitable buffer (e.g., serum-free DMEM or PBS).
-
Incubation with DCFDA: Resuspend the cells in a buffer containing a final concentration of 10 µM DCFH-DA and incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the fluorescence intensity of DCF using a flow cytometer. An increase in fluorescence indicates an increase in ROS production.[7]
Protocol for MTT Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.[22]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals. Pipette to ensure complete dissolution.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates reduced cell viability.[22]
Visualizations
Signaling Pathways
Caption: this compound signaling pathways leading to cellular responses.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kops.uni-konstanz.de]
- 5. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isosteviol prevents the development of this compound-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fuziline alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isoproterenol Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Induced Apoptosis in Human Embryonic Kidney Cells through Death Receptor 5 up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoproterenol Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Induced Apoptosis in Human Embryonic Kidney Cells through Death Receptor 5 up-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effects of this compound on apoptosis related gene expression in rat myocardium cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. STVNa Attenuates Isoproterenol-Induced Cardiac Hypertrophy Response through the HDAC4 and Prdx2/ROS/Trx1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Positive effect of Periostin on repair of Isopreternol induced ischemic damaged cardiomyocyte: an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Isoprenaline-induced cardiac fibrosis variability
Welcome to the technical support center for troubleshooting variability in isoprenaline-induced cardiac fibrosis models. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the extent of cardiac fibrosis between animals in the same treatment group. What are the potential causes?
A1: Variability in this compound (ISO)-induced cardiac fibrosis is a common challenge. Several factors can contribute to this issue:
-
Animal Strain: Different mouse and rat strains exhibit varied susceptibility to ISO-induced cardiac fibrosis. For instance, 129S1/SvImJ mice are known to be more susceptible, developing significant fibrosis, while C57BL/6J mice are relatively resistant.[1][2][3] It is crucial to select and consistently use a single, well-characterized strain for your experiments.
-
Dosage and Administration: The dose, frequency, and route of ISO administration dramatically impact the fibrotic response.[4][5][6][7] High, acute doses tend to cause extensive necrosis followed by reparative fibrosis, whereas lower, chronic doses often result in more interstitial fibrosis.[4][7] Ensure precise and consistent administration for all animals.
-
Age and Sex of Animals: The age and sex of the animals can influence the fibrotic response. It is advisable to use animals of the same age and sex within an experiment to minimize this source of variability.
-
Underlying Health Status: Subclinical infections or other health issues can affect an animal's response to ISO. Ensure all animals are healthy and free from pathogens before starting the experiment.
-
Technical Skill: Variability in injection technique (e.g., subcutaneous vs. intraperitoneal) can alter the absorption and bioavailability of ISO, leading to inconsistent fibrotic outcomes.[4][6] Standardize the injection procedure and ensure all personnel are adequately trained.
Q2: Our control animals are showing some baseline cardiac fibrosis. Is this normal, and how can we minimize it?
A2: While a very small amount of collagen is a normal component of the cardiac extracellular matrix, noticeable fibrotic areas in control animals are a concern. Potential causes include:
-
Animal Age: Older animals can develop age-related cardiac fibrosis. Ensure your control and experimental groups are age-matched.
-
Animal Strain: Some strains may have a genetic predisposition to developing fibrosis.
-
Stress: Chronic stress from housing conditions or handling can contribute to cardiac remodeling. Maintain a low-stress environment for the animals.
-
Histological Artifacts: Improper tissue processing or staining can sometimes be misinterpreted as fibrosis. Ensure your histology protocols are optimized and validated.
Q3: We are not seeing a significant fibrotic response in our experimental group compared to the controls. What could be the reason?
A3: A lack of a significant fibrotic response can be due to several factors:
-
This compound Dose Too Low: The dose of ISO may be insufficient to induce a fibrotic response in your chosen animal strain.[8] Refer to the literature for validated dosage regimens for your specific strain.[1][2]
-
Incorrect Administration Route: The route of administration affects ISO's bioavailability. Subcutaneous or intraperitoneal injections are common, as are osmotic mini-pumps for continuous delivery.[4][5] Ensure you are using an appropriate and validated method.
-
Timing of Analysis: The fibrotic response develops over time. If you are analyzing the hearts too early, the fibrosis may not have had sufficient time to develop. Typically, significant fibrosis is observed 2-4 weeks after the start of ISO administration.[1][9]
-
Animal Strain Resistance: As mentioned, some strains like C57BL/6J are more resistant to ISO-induced fibrosis.[1][3][10] You may need to use a higher dose or a more susceptible strain.
-
This compound Solution Degradation: this compound solutions can be unstable. Prepare fresh solutions for each experiment and protect them from light and heat.
Q4: How can we accurately and reproducibly quantify the extent of cardiac fibrosis?
A4: Accurate quantification is key to reliable data. Here are some recommended methods:
-
Histological Staining:
-
Picrosirius Red Staining: This is a highly specific stain for collagen and is considered a gold standard.[11] When viewed under polarized light, collagen fibers appear birefringent, allowing for clear visualization and quantification.
-
Masson's Trichrome Staining: This stain differentiates collagen (blue/green) from myocardium (red) and nuclei (dark red/purple).[3][12]
-
-
Image Analysis Software: Use automated or semi-automated image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify the fibrotic area as a percentage of the total tissue area.[11][12][13] This approach is more objective and reproducible than manual scoring.
-
Biochemical Assays:
-
Hydroxyproline Assay: This assay measures the total collagen content in a tissue homogenate. It provides a global measure of fibrosis but does not give spatial information.[1]
-
-
Gene and Protein Expression Analysis:
Quantitative Data Summary
The following tables summarize key experimental parameters from the literature to help guide your experimental design.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Strain | This compound Dose | Administration Route & Duration | Time to Analysis | Key Findings | Reference |
| 129S1/SvImJ | 25 mg/kg/day | Subcutaneous injection for 5 days | 14 days post-injury | Significant increase in LV collagen concentration and interstitial fibrosis. | [1][2] |
| C57BL/6J | 25 mg/kg/day | Subcutaneous injection for 5 days | 14 days post-injury | Minimal increase in LV collagen deposition. | [1][2] |
| C57BL/6J | 50-100 mg/kg/day | Subcutaneous injection for 5 days | 14 days post-injury | Moderate increase in LV fibrosis, but high mortality. | [1][2] |
| C57BL/6J, C3H/HeJ, KK/HIJ | Not specified | Intraperitoneal osmotic pumps for 21 days | 21 days | Strain-dependent fibrosis: KK/HIJ > C3H/HeJ > C57BL/6J. | [3] |
| Swiss-Webster | 100 mg/kg/day | Subcutaneous injection for 5 days | 10-14 days after last injection | Marked endocardial injury and increased myocardial fibrosis. | [9] |
| C57BL/6 | 5 mg/kg (day 1), 2.5 mg/kg/day (2 weeks) | Subcutaneous injection | 2 weeks | Attenuated cardiomyocyte damage and myocardial fibrosis with treatment. | [15] |
Table 2: this compound Dosage and Administration in Rat Models
| Rat Strain | This compound Dose | Administration Route & Duration | Time to Analysis | Key Findings | Reference |
| Wistar | 1 mg/kg or 5 mg/kg | Subcutaneous injection for 3 or 6 days | Immediately, 7, or 14 days after initial administration | Even lower doses induced maximal biochemical and histological alterations. | [8] |
| Sprague-Dawley | Not specified | Not specified | Not specified | Downregulation of miR-489 and upregulation of HDAC2, Col1A1, and α-SMA in fibrotic tissue. | [16] |
Experimental Protocols
Protocol 1: this compound-Induced Cardiac Fibrosis in Mice (Subcutaneous Injection)
-
Animal Selection: Use male mice of a susceptible strain (e.g., 129S1/SvImJ), aged 8-12 weeks.
-
This compound Preparation: Prepare a fresh solution of this compound Hydrochloride in sterile saline (0.9% NaCl). A common concentration is 5 mg/mL. Protect the solution from light.
-
Administration:
-
Administer this compound via subcutaneous injection at a dose of 25 mg/kg body weight.
-
Inject once daily for 5 consecutive days.
-
Administer a comparable volume of sterile saline to the control group.
-
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, activity, and breathing. Note that higher doses can lead to increased mortality.[1]
-
Tissue Harvesting: At 14 days after the final injection, euthanize the mice. Perfuse the hearts with phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde for fixation.
-
Histological Analysis:
-
Excise the hearts and fix them in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin (B1166041) embedding.
-
Section the hearts at 5 µm thickness.
-
Perform Picrosirius Red or Masson's Trichrome staining to visualize collagen deposition.
-
-
Fibrosis Quantification:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software to quantify the percentage of the fibrotic area relative to the total myocardial area.
-
Protocol 2: Quantification of Cardiac Fibrosis using Picrosirius Red Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin (B73222) for 8 minutes to stain nuclei.
-
Rinse in running tap water for 10 minutes.
-
Stain in Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash in two changes of acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%; 3 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Image the stained sections under both bright-field and polarized light.
-
Under polarized light, collagen fibers will appear bright red, orange, or yellow against a dark background.
-
Use image analysis software to threshold the birefringent collagen fibers and calculate the percentage of the fibrotic area.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cardiac fibrosis signaling pathway.
Caption: General experimental workflow for studying cardiac fibrosis.
Caption: Troubleshooting logic for high variability in fibrosis.
References
- 1. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 8. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Resolution Systematic Digital Histological Quantification of Cardiac Fibrosis and Adipose Tissue in Phospholamban p.Arg14del Mutation Associated Cardiomyopathy | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Roles of Biomarkers in Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquiritigenin attenuates this compound-induced myocardial fibrosis in mice through the TGF-β1/Smad2 and AKT/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MicroRNA-489 suppresses isoproterenol-induced cardiac fibrosis by downregulating histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bellidifolin Ameliorates this compound-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
Preventing Isoprenaline precipitation in buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprenaline (Isoproterenol) in buffer solutions.
Troubleshooting Guide: Preventing this compound Precipitation and Degradation
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
Issue 1: My this compound solution has turned pink/brown and/or a precipitate has formed.
-
Question: Why is my this compound solution changing color and precipitating?
-
Answer: this compound is a catecholamine and is highly susceptible to oxidation, especially in solutions with a pH above 6.0.[1][2] This degradation process, known as autoxidation of the catechol ring system, leads to the formation of colored byproducts and precipitation.[1][3] Exposure to light and air can also accelerate this process.[4]
-
Question: How can I prevent this from happening?
-
Answer:
-
pH Control: Maintain the pH of your buffer solution in the acidic range, ideally between 3.5 and 5.7.[1][2] this compound hydrochloride solutions are more stable at a lower pH.[5]
-
Use of Antioxidants: Incorporate antioxidants into your buffer solution. Ascorbic acid and sodium bisulfite have been shown to be effective in retarding the degradation of this compound.[3]
-
Protect from Light: Store your this compound solutions in light-protected containers, such as amber vials or by wrapping the container in foil.[6] Compounded this compound solutions should be stored in ultraviolet light blocking bags.[7]
-
De-gas Solvents: Purging your buffer with an inert gas like nitrogen or argon before dissolving the this compound can help to remove dissolved oxygen, which contributes to oxidation.[2]
-
Fresh Preparation: Whenever possible, prepare this compound solutions fresh for each experiment.[8] If you need to store the solution, it is recommended to do so at 2-8°C for no longer than 24 hours.[8] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[8]
-
Issue 2: I'm unsure about the correct buffer and concentration to use.
-
Question: What is a suitable buffer for dissolving this compound?
-
Answer: this compound hydrochloride is soluble in aqueous buffers.[9] Phosphate-buffered saline (PBS) at a pH of 7.2 can be used, but the solution is not recommended for storage for more than one day due to the pH being above the optimal stability range.[9] For improved stability, an acidic buffer (e.g., citrate (B86180) buffer) with a pH between 3.5 and 5.7 is recommended.[1][2] Clinically, 5% dextrose in water or 0.9% sodium chloride are common diluents.[6][10]
-
Question: What are the recommended concentrations for stock and working solutions?
-
Answer: The concentration will depend on your specific experimental needs. For in vitro experiments, stock solutions are often prepared in the millimolar range (e.g., 10 mM in DMSO) and then diluted to the final working concentration in an appropriate aqueous buffer.[8] For in vivo studies, concentrations can vary widely based on the administration route and animal model.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride? A1: this compound hydrochloride is freely soluble in water.[4] Its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[9] It is also soluble in organic solvents like DMSO (approximately 10 mg/mL) and dimethylformamide (approximately 2 mg/mL).[9]
Q2: How long is my this compound solution stable? A2: The stability of this compound solutions is highly dependent on pH, temperature, and exposure to light and oxygen. At an acidic pH (3.7 to 5.7), it can be stable for over 24 hours.[1] However, significant decomposition occurs at a pH greater than 6.[1] When diluted in 0.9% sodium chloride and stored in ultraviolet light-blocking bags, it has been shown to be stable for up to 90 days at room temperature or under refrigeration.[7]
Q3: Can I use EDTA to stabilize my this compound solution? A3: The use of sequestering agents like EDTA to prevent this compound degradation is not consistently effective. Some studies suggest it does not reduce the rate of degradation and may even enhance it in certain instances.[3] In contrast, another study found that 0.01% disodium (B8443419) edetate was an effective stabilizer when the pH was adjusted to 2.8.[5] Therefore, the utility of EDTA should be carefully evaluated for your specific application.
Q4: My this compound powder has a slight pinkish tint. Can I still use it? A4: A pinkish or brownish discoloration of the powder or solution is an indication of oxidation.[4] It is generally recommended not to use discolored solutions or powder as the degradation may affect the compound's potency and could introduce unknown substances into your experiment.[11]
Quantitative Data Summary
Table 1: this compound Hydrochloride Stability at Different pH Values
| pH | Stability | Reference |
| < 6.0 | Stable | [2] |
| 3.7 - 5.7 | Stable for > 24 hours | [1] |
| > 6.0 | Significant decomposition | [1] |
| 7.0 - 7.5 | Should be used on the day of preparation | [2] |
| > 8.0 | Too unstable to keep | [2] |
Table 2: Recommended Antioxidants for this compound Solutions
| Antioxidant | Recommended Concentration | Effectiveness | Reference |
| Ascorbic Acid | 0.1% | Effective stabilizer | [5] |
| Sodium Bisulfite | Not specified | Appears to be one of the most efficient antioxidants | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (Aqueous)
-
Prepare an Acidic Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5.
-
De-gas the Buffer: To minimize oxidation, de-gas the buffer by bubbling nitrogen or argon gas through it for 15-20 minutes.
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve this compound: Add the this compound powder to the de-gassed, acidic buffer. Vortex or sonicate briefly until fully dissolved.
-
Add Antioxidant (Optional): For enhanced stability, add ascorbic acid to a final concentration of 0.1%.
-
Sterile Filtration: If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the solution in a sterile, light-protected container (e.g., amber vial) at 2-8°C for short-term use (up to 24 hours) or aliquot and store at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: If using a frozen stock, thaw it quickly at room temperature.
-
Dilution: Aseptically dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium immediately before adding it to your cells.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid degradation in the neutral pH environment of the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Simplified Beta-Adrenergic signaling pathway activated by this compound.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound hydrochloride CAS#: 51-30-9 [m.chemicalbook.com]
- 5. Effects of ascorbic acid and disodium edetate on the stability of this compound hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 11. drugs.com [drugs.com]
Technical Support Center: Culture Medium-Dependent Isoprenaline Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of isoprenaline in various cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture medium a concern?
A1: this compound (also known as isoproterenol) is a non-selective β-adrenergic receptor agonist widely used in biomedical research to simulate the effects of catecholamines like adrenaline.[1] Its stability is a critical concern because it can degrade in aqueous solutions, including cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in inconsistent and unreliable data.
Q2: What are the main factors that affect this compound stability in cell culture?
A2: The stability of this compound is influenced by several factors:
-
Culture Medium Composition: Different media formulations can significantly impact stability. For instance, this compound shows higher stability in TexMACS medium compared to RPMI-1640.[1]
-
pH: this compound is more stable in acidic conditions and its degradation increases significantly at neutral or alkaline pH.[2]
-
Temperature: Higher temperatures, such as the standard cell culture incubation temperature of 37°C, accelerate the degradation of this compound.
-
Light Exposure: Exposure to light can induce photo-oxidation of catecholamines like this compound.[2]
-
Presence of Oxidizing Agents: Components in the medium or cellular metabolic byproducts can lead to oxidative degradation.
-
Serum Concentration: Components within fetal bovine serum (FBS), such as albumin, can bind to this compound, which may influence its stability and availability.
Q3: How does this compound degrade and what are the consequences?
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure maximum stability, this compound hydrochloride stock solutions should be prepared in a solvent like sterile water or a buffer with a slightly acidic pH. It is recommended to:
-
Prepare high-concentration stock solutions.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in pre-warmed culture medium immediately before adding it to the cells.
This compound Stability in Different Culture Media
Data Summary: this compound Stability in RPMI-1640 vs. TexMACS Medium
| Culture Medium | This compound Concentration after 24h Incubation (relative to initial concentration) | Isoprenochrome Formation | Reference |
| RPMI-1640 | Decreased | Significant | [1] |
| TexMACS | High Stability | Significantly Lower | [1] |
Note on DMEM: Specific quantitative stability data for this compound in Dulbecco's Modified Eagle Medium (DMEM) is not extensively reported in peer-reviewed literature. Given that DMEM is a widely used medium, it is highly recommended that researchers empirically determine the stability of this compound in their specific DMEM formulation and experimental conditions (e.g., with and without serum) using methods like HPLC or LC-MS/MS as described in the protocols below.
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the concentration of this compound and its primary degradation product, isoprenochrome, in cell culture medium over time.
Materials:
-
This compound hydrochloride standard
-
Isoprenochrome standard (if available)
-
High-purity water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Perchloric acid
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound hydrochloride (e.g., 10 mM) in HPLC-grade water with a small amount of antioxidant like sodium metabisulfite (B1197395) to prevent initial degradation.
-
Prepare a series of calibration standards by diluting the stock solution in the cell culture medium to be tested (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
To precipitate proteins and stabilize the sample, add an equal volume of cold 0.4 M perchloric acid to the collected medium.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of methanol and water containing 0.1% formic acid.
-
Column: A C18 column is commonly used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the absorbance at a wavelength suitable for both this compound and isoprenochrome (e.g., 280 nm).
-
Injection Volume: Inject a fixed volume of the prepared sample and standards (e.g., 20 µL).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.
-
If a standard for isoprenochrome is available, a similar quantification can be performed for this degradation product.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway
This compound exerts its biological effects primarily through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is depicted below.
Caption: Beta-adrenergic signaling pathway activated by this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in a cell culture medium.
Caption: Workflow for this compound stability testing in cell culture media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected cellular response to this compound (e.g., lower cAMP levels, reduced downstream signaling). | This compound Degradation: The effective concentration of this compound is decreasing over the incubation period. | 1. Verify Stability: Perform a stability study using HPLC or LC-MS/MS under your specific experimental conditions (medium, serum, temperature).2. Use Fresh Solutions: Prepare fresh working solutions of this compound immediately before each experiment.3. Reduce Incubation Time: If possible, shorten the duration of this compound treatment.4. Consider a More Stable Medium: If feasible for your cell type, switch to a medium where this compound is more stable, such as TexMACS.[1]5. Add Antioxidants: Consider adding a low concentration of an antioxidant like ascorbic acid to the culture medium, but first verify that it does not interfere with your experimental readouts. |
| High variability between replicate wells or experiments. | Inconsistent this compound Concentration: This could be due to degradation between the time of preparation and addition to cells, or uneven mixing. | 1. Standardize Preparation: Ensure a consistent and rapid workflow from stock solution dilution to addition to the cell culture plate.2. Gentle Mixing: After adding this compound to the wells, gently swirl the plate to ensure even distribution without disturbing the cells.3. Protect from Light: Keep this compound solutions and treated plates protected from direct light. |
| Unexpected cellular toxicity or off-target effects. | Formation of Degradation Products: Oxidation products like isoprenochrome may have their own biological activities or cytotoxic effects.[1] | 1. Analyze for Degradation Products: Use HPLC or LC-MS/MS to check for the presence of isoprenochrome or other degradation products in your culture medium.2. Minimize Degradation: Follow the recommendations above to minimize the degradation of this compound. |
| No response to this compound, even at high concentrations. | Complete Degradation: The this compound may have completely degraded before it can interact with the cells. | 1. Check Stock Solution: Verify the integrity of your this compound stock solution. Prepare a fresh stock if there is any doubt.2. Immediate Application: Add freshly prepared this compound solution to the cells immediately after preparation.3. Positive Control: Ensure that your cells are responsive to other agonists of the same pathway, if available. |
References
Technical Support Center: Isoprenaline-Induced Paradoxical Bradycardia in Experimental Settings
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter the unexpected phenomenon of isoprenaline-induced paradoxical bradycardia during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and manage this response.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced paradoxical bradycardia?
This compound (also known as isoproterenol) is a non-selective β-adrenergic agonist that typically causes a dose-dependent increase in heart rate (tachycardia).[1][2] However, under certain experimental conditions, its administration can lead to a paradoxical slowing of the heart rate, known as bradycardia.[3][4] This is a rare phenomenon, observed in approximately 7% of human patients undergoing this compound infusion for electrophysiological studies.[4]
Q2: What are the primary mechanisms behind this paradoxical effect?
The two main proposed mechanisms for this compound-induced paradoxical bradycardia are:
-
Hypervagotonia (Vagal Nerve Activation): this compound's potent β2-adrenergic receptor stimulation can cause significant peripheral vasodilation, leading to a drop in blood pressure. This hypotension can trigger a powerful baroreflex, resulting in a surge of parasympathetic (vagal) nerve activity to the heart, which overrides the direct stimulatory effect of this compound and causes bradycardia.[5][6] This is often referred to as a vasovagal or Bezold-Jarisch-like reflex.[7][8][9] This response is more common in younger patients and may be a sign of hypervagotonia.[4]
-
Unmasking of Underlying Conduction System Disease: In experimental subjects with pre-existing, but perhaps not apparent, atrioventricular (AV) conduction defects, this compound can paradoxically worsen or induce an AV block, leading to bradycardia.[4][10]
Q3: In which experimental models has this phenomenon been observed?
While much of the literature focuses on clinical observations in humans, animal models have been developed to study this effect. A key model involves the administration of this compound to anesthetized rats during a state of reduced venous return, achieved by inferior vena cava occlusion. This combination of β-adrenergic stimulation and hemodynamic stress reliably induces paradoxical bradycardia.[3]
Troubleshooting Guide
Encountering unexpected bradycardia during an experiment with this compound can be confounding. This guide provides a step-by-step approach to troubleshoot the issue.
Step 1: Verify the Experimental Setup and Recordings
-
Check Physiological Monitoring Equipment: Ensure that your electrocardiogram (ECG) and blood pressure monitoring equipment are properly calibrated and functioning correctly. Artifacts in the recordings can sometimes be misinterpreted as bradycardia.
-
Confirm Drug Concentration and Administration: Double-check the concentration of your this compound solution and the infusion or injection rate. An error in calculation could lead to an unexpectedly high dose, potentially triggering a strong vasovagal response.
Step 2: Assess the Anesthetic Protocol
-
Anesthetic Agent: The choice of anesthetic can significantly influence the autonomic nervous system. Some anesthetics, like isoflurane, can interfere with autonomic nervous system evaluation.[11] Urethane is considered a suitable anesthetic for assessing this compound dose-response curves in rats.[12] If you are observing paradoxical bradycardia, consider the potential interaction between this compound and your chosen anesthetic.
-
Depth of Anesthesia: An inadequate depth of anesthesia can lead to stress responses that may augment vagal tone. Conversely, anesthesia that is too deep can depress cardiovascular function. Monitor the animal's reflexes and vital signs closely to ensure an appropriate and stable plane of anesthesia.
Step 3: Analyze Hemodynamic Parameters
-
Blood Pressure: A sharp drop in blood pressure preceding or accompanying the bradycardia is a strong indicator of a baroreflex-mediated vagal response.
-
Heart Rate Variability: An increase in high-frequency heart rate variability can also suggest an increase in vagal tone.
Step 4: Consider Experimental Interventions to Identify the Mechanism
If you consistently observe paradoxical bradycardia and wish to investigate its mechanism, you could consider the following:
-
Vagotomy: A surgical vagotomy (cutting the vagus nerve) prior to this compound administration should abolish a vagally-mediated paradoxical bradycardia.
-
Atropine (B194438) Administration: Pre-treatment with a muscarinic antagonist like atropine will block the effects of acetylcholine (B1216132) released by the vagus nerve on the heart, thus preventing vagally-induced bradycardia.[13]
Quantitative Data from an Experimental Model
The following table summarizes the quantitative data from a study that induced paradoxical bradycardia in rats by combining an this compound infusion with inferior vena cava occlusion.[3] The data is presented as the change in the R-R interval (the time between consecutive R waves on an ECG), which is inversely proportional to the heart rate. An increase in the R-R interval signifies bradycardia.
| Experimental Condition | Animal Model | This compound Administration | Intervention | Change in R-R Interval (mean ± SEM) | Implied Heart Rate Change |
| Control | Rat | None | Inferior Vena Cava Occlusion | -10.2 ± 2.3 msec | Tachycardia |
| Paradoxical Bradycardia | Rat | Infusion | Inferior Vena Cava Occlusion | +140.6 ± 18.2 msec | Bradycardia |
| Inhibition of Bradycardia | Rat | Infusion | IVC Occlusion + Carotid Artery Perfusion | -6.6 ± 1.5 msec | Tachycardia |
| Bradycardia after Denervation | Rat (Carotid Sinus Denervated) | Infusion | IVC Occlusion + Carotid Artery Perfusion | +151.8 ± 12.7 msec | Bradycardia |
Experimental Protocols
Induction of Paradoxical Bradycardia in Anesthetized Rats
This protocol is based on the methodology described by S.F. Schondorf and N.S. Giddins (1995).[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane anesthesia is a suitable choice as it has been shown to have minimal effects on the dose-response curves of this compound.[12]
-
Surgical Preparation:
-
Catheterize the femoral artery for blood pressure monitoring.
-
Catheterize the femoral vein for drug infusion.
-
Place an inflatable cuff around the inferior vena cava to induce controlled hypotension.
-
Implant ECG electrodes to monitor heart rate.
-
-
This compound Infusion: Begin a continuous intravenous infusion of this compound. The exact dose may need to be titrated for your specific experimental conditions, but a starting point can be derived from clinical infusion rates (e.g., 2-10 mcg/min in humans), scaled down for the animal's body weight.
-
Induction of Paradoxical Bradycardia: Once a stable tachycardia is achieved with the this compound infusion, inflate the cuff around the inferior vena cava to reduce venous return. This will cause a drop in blood pressure, which, in the presence of this compound, is expected to trigger a paradoxical bradycardic response.
-
Monitoring: Continuously record ECG and arterial blood pressure throughout the experiment.
Signaling Pathways and Experimental Workflow
Diagram 1: The Baroreflex Signaling Pathway
Caption: Baroreflex pathway leading to paradoxical bradycardia.
Diagram 2: Experimental Workflow
Caption: Workflow for inducing paradoxical bradycardia in rats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Induction of paradoxic bradycardia in rats by inferior vena cava occlusion during the administration of isoproterenol: the essential role of augmented sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical effect of this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baroreflex - Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Facilitation of the Bezold-Jarisch reflex by central stimulation of alpha 2 adrenoceptors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. Assessment of adrenergic beta-blockade in the anesthetized rat at different baseline values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. circres.ahajournals.org [circres.ahajournals.org]
Technical Support Center: Isoprenaline-Induced Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize mortality and ensure reproducibility in isoprenaline (ISO)-induced animal models of cardiac stress.
Troubleshooting Guide: High Animal Mortality
High mortality is a significant concern in this compound-induced cardiotoxicity studies. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Question: We are experiencing an unexpectedly high mortality rate in our this compound-treated animals. What are the potential causes and how can we address them?
Answer: High mortality in this compound studies can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Review this compound Dosage and Administration:
-
Dosage: High doses of this compound are directly correlated with increased mortality.[1][2][3][4] A dose of 400 mg/kg has been shown to be lethal in mice, causing death within minutes from acute myocardial ischemia.[1][3] Conversely, lower doses, such as 5 mg/kg/day administered subcutaneously, have been shown to induce stable systolic dysfunction with 100% survival.[2][5]
-
Administration Route: The method of delivery significantly impacts outcomes.
-
Subcutaneous (SC) vs. Intraperitoneal (IP) Injections: While both routes can induce cardiac remodeling, IP administration may lead to more inter-individual variability.[2][5] SC injections are often preferred for consistent and reliable induction of the desired phenotype while minimizing animal attrition.[2][5]
-
Bolus Injections vs. Continuous Infusion: Single or multiple high-dose bolus injections are used to model acute stress-induced cardiomyopathy.[6] Chronic models often utilize osmotic minipumps for continuous release, mimicking advanced heart failure.[6] However, the initial surgery for pump implantation carries its own risk of mortality.[6]
-
-
Frequency and Duration: The timing and length of this compound administration can influence the severity of cardiac damage and mortality.[4]
2. Evaluate Animal-Specific Factors:
-
Strain: Different animal strains exhibit varying susceptibility to this compound.[4][6] For instance, 129sv mice are more sensitive to ISO-induced cardiac injury and mortality compared to C57BL/6J mice.[4] It is essential to consult literature for strain-specific responses or conduct pilot studies.
-
Sex: Sex dimorphism has been observed in response to this compound, with male rats showing higher mortality and more significant cardiac damage than females at similar doses.[7]
-
Age: The age of the animals can affect their tolerance to this compound.[4]
-
Health Status: Ensure animals are healthy and free from underlying conditions before starting the experiment.
3. Assess Environmental and Procedural Stressors:
-
Handling and Injection Stress: Repeated handling and injections can induce stress, which may exacerbate the cardiotoxic effects of this compound.
-
Anesthesia: If anesthesia is used, be aware of potential interactions. Inhalational anesthetics can increase the effects of this compound.[8][9] The choice of anesthetic, such as tribromoethanol, should be considered for its lesser depressive influence on cardiac function.[10]
-
Housing Conditions: Ensure optimal housing conditions to minimize stress.
4. Consider Drug Interactions:
-
Concurrent administration of other drugs can potentiate the cardiotoxic effects of this compound. For example, use with aminophylline (B1665990) and corticosteroids may be additive in cardiotoxic properties.[8]
A troubleshooting workflow for addressing high mortality is visualized below:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cardiotoxicity?
A1: this compound is a non-selective β-adrenergic agonist.[6] Its cardiotoxic effects are primarily due to the overstimulation of β-adrenergic receptors in the heart. This leads to a cascade of events including:
-
Increased heart rate and contractility, leading to a mismatch in myocardial oxygen supply and demand.[9][11]
-
Generation of reactive oxygen species (ROS) and oxidative stress.[12]
-
Inflammation and apoptosis (programmed cell death) of cardiomyocytes.[13]
-
Ultimately, this results in myocardial necrosis, fibrosis, and cardiac remodeling, which can lead to heart failure.[12][14]
The signaling pathway is illustrated in the diagram below:
Q2: How do I choose the right dose and administration route for my study?
A2: The optimal dose and route depend on your research question and the desired model (acute vs. chronic).
-
For acute models (e.g., stress-induced cardiomyopathy): Higher doses administered as a single or few bolus injections are common.[6]
-
For chronic models (e.g., heart failure, cardiac hypertrophy): Lower doses administered repeatedly over a longer period, often via subcutaneous injections or osmotic minipumps, are preferred to allow for the development of cardiac remodeling while minimizing mortality.[2][5][6]
It is crucial to perform a thorough literature review for protocols using your specific animal strain and intended model. A pilot study to determine the dose-response relationship in your laboratory is highly recommended.
Q3: Are there alternatives to this compound for inducing cardiac hypertrophy or failure?
A3: Yes, other models exist, each with its own advantages and disadvantages. These include:
-
Surgical models: Such as transverse aortic constriction (TAC) or left anterior descending (LAD) artery ligation. These are more invasive and technically demanding.[6]
-
Other pharmacological agents: Doxorubicin is another drug used to induce cardiotoxicity, but it can have systemic toxic effects.[15]
-
Genetic models: Utilizing genetically modified animals to study specific pathways involved in heart failure.[16]
The choice of model should be carefully considered based on the specific scientific question being addressed.
Data on this compound Dosage, Administration, and Mortality
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: this compound Dosage and Mortality in Mice
| Mouse Strain | Dose (mg/kg/day) | Administration Route | Duration | Mortality Rate | Reference |
| C57BL/6J | 5 | SC | 14 days | 0% | [2][5] |
| C57BL/6J | 60 | SC | 14 days | 25% | [2][5] |
| C57BL/6J | 60 | IP | 14 days | 25% | [2][5] |
| C57BL/6J | 25 | IP | 14 days | Low | [1][3] |
| C57BL/6J | 50 | IP | 14 days | Moderate | [1][3] |
| C57BL/6J | 100 | IP | 14 days | High | [1][3] |
| C57BL/6J | 50 | SC | 14 days | ~50% | [4] |
| C57BL/6J | 100 | SC | 14 days | ~50% | [4] |
| 129sv | 25 | SC | 5 days | 30% | [4] |
| Swiss-Webster | 100 | SC | 5 days | ~7% | [4] |
| Multiple Strains | 30 | Osmotic Pump | 28 days | 29.6% (average) | [6] |
Table 2: this compound Dosage and Mortality in Rats
| Rat Strain | Dose (mg/kg) | Administration Route | Duration | Mortality Rate | Reference |
| Wistar | Not specified | Not specified | 7 days | 30% | [10] |
| Wistar | Not specified | Not specified | 2 days | 25% | [17] |
| Wistar | 5 | IP | 30 days | Low (1 rat) | [18] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy with Low Mortality (Mouse)
This protocol is adapted from studies demonstrating successful induction of cardiac remodeling with high survival rates.[2][5]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration that allows for subcutaneous injection of 5 mg/kg in a volume of approximately 100-200 µL. Prepare fresh daily.
-
Administration: Administer this compound at a dose of 5 mg/kg via subcutaneous (SC) injection once daily for 14 consecutive days. A saline-injected group should be used as a control.
-
Monitoring: Monitor animals daily for signs of distress. Body weight should be recorded regularly.
-
Endpoint Analysis: At the end of the 14-day period, cardiac function can be assessed by echocardiography. Following euthanasia, hearts can be harvested for histological and molecular analysis.
Protocol 2: Chronic Heart Failure Model using Osmotic Minipumps (Mouse)
This protocol is based on the methodology for inducing advanced heart failure.[6]
-
Animals: Select an appropriate mouse strain, considering strain-specific susceptibility.[6]
-
This compound and Pump Preparation:
-
Calculate the required concentration of this compound based on the pump's flow rate and the desired dose (e.g., 30 mg/kg/day).[6] Dissolve in sterile 0.9% saline.
-
Fill osmotic minipumps (e.g., Alzet model 1004) with the this compound solution in a sterile environment.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Create a subcutaneous pocket and insert the osmotic minipump.
-
Close the incision with sutures or wound clips.
-
Administer appropriate post-operative analgesia.
-
-
Monitoring: Monitor the animals closely, especially in the first 48 hours post-surgery, as this is a critical period for mortality.[6]
A diagram illustrating the key considerations for experimental design is provided below:
References
- 1. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sex dimorphism in isoproterenol-induced cardiac damage associated neuroinflammation and behavior in old rats [frontiersin.org]
- 8. anmfonline.org [anmfonline.org]
- 9. anmfonline.org [anmfonline.org]
- 10. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isrctn.com [isrctn.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 14. Exeriences with this compound induced myocardial necrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced Heart Failure Animal Model [repository.najah.edu]
- 17. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Validation & Comparative
Isoprenaline vs. Epinephrine in Arrhythmia Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of arrhythmias in a controlled experimental setting is a critical component of preclinical and clinical research for understanding arrhythmogenic mechanisms and for the development of novel anti-arrhythmic therapies. Isoprenaline (isoproterenol) and epinephrine (B1671497) (adrenaline) are two of the most commonly utilized catecholamines for this purpose. While both are potent adrenergic agonists, their distinct receptor selectivity profiles result in different electrophysiological and arrhythmogenic effects. This guide provides an objective comparison of this compound and epinephrine in arrhythmia induction, supported by experimental data, detailed protocols, and mechanistic diagrams.
Executive Summary
This compound, a non-selective β-adrenergic agonist, and epinephrine, a non-selective α- and β-adrenergic agonist, are both effective in inducing cardiac arrhythmias. However, their efficacy and electrophysiological effects differ. This compound is generally considered more potent for inducing supraventricular tachycardia (SVT) and is widely used in electrophysiology studies (EPS) for this purpose.[1][2][3] Epinephrine also effectively induces arrhythmias and may be a viable alternative, particularly when considering cost-effectiveness.[1][2] The choice between these two agents often depends on the specific research question, the type of arrhythmia being investigated, and the experimental model.
Comparative Data on Arrhythmia Induction
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and epinephrine in inducing arrhythmias and their effects on key electrophysiological parameters.
Table 1: Efficacy in Supraventricular Tachycardia (SVT) Induction in Humans
| Drug | Successful Induction Rate | Odds Ratio for Successful Induction (vs. other agent) | Patient Population | Reference |
| This compound | 71% | 2.35 (95% CI 1.14-4.85) | 131 patients undergoing EPS for SVT | [1][2] |
| Epinephrine | 53% | - | 131 patients undergoing EPS for SVT | [1][2] |
| This compound | 90% | Not statistically significant | 69 patients with AVNRT | [4][5] |
| Epinephrine | 81.6% | Not statistically significant | 69 patients with AVNRT | [4][5] |
Table 2: Electrophysiological Effects in Human and Animal Models
| Parameter | This compound Effect | Epinephrine Effect | Experimental Model | Reference |
| Heart Rate | Increase | Increase | Awake dogs, Humans | [6][7] |
| A-V Nodal Conduction | Enhanced | Improved | Awake dogs, Humans | [6][7] |
| A-V Nodal Refractory Period | Decreased | Decreased | Humans | [7][8] |
| Ventricular Refractory Period | Shortened | Shortened | Humans | [7] |
| Action Potential Duration (APD) | Shortened (canine ventricular cells) | Shortened (at short cycle lengths) | Canine ventricular myocytes, Myocardial cell aggregates | [9][10] |
| Spontaneous Activity | Increased incidence in aged hypertensive rats | Increased in infarcted Purkinje fibers | Aged spontaneously hypertensive rats, Canine infarcted hearts | [11][12] |
Signaling Pathways and Mechanisms of Action
This compound and epinephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors. Their differing receptor affinities underlie their distinct electrophysiological actions.
This compound is a non-selective agonist for β1 and β2-adrenergic receptors.[13][14] Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[15] PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.[15][16]
Epinephrine is a non-selective agonist of α1, α2, β1, and β2-adrenergic receptors.[17] Its β-adrenergic effects are similar to those of this compound.[18] However, its α1-adrenergic effects, mediated through the Gq protein pathway, lead to the activation of phospholipase C and an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can also contribute to arrhythmogenesis.[19]
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiologic effects of epinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects of isoproterenol on cardiac conduction system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epinephrine facilitates cardiac fibrillation by shortening action potential refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of this compound in aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of epinephrine on automaticity and the incidence of arrhythmias in Purkinje fibers surviving myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Beta blocker - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Identification of receptor mechanism mediating epinephrine-induced arrhythmias during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Isoprenaline vs. Dobutamine for Inducing Heart Failure Models in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo model is a critical step in the study of heart failure. Pharmacological induction offers a reproducible and controlled method to mimic the pathophysiology of this complex disease. This guide provides a detailed comparison of two commonly used beta-adrenergic agonists, isoprenaline and dobutamine (B195870), for the creation of heart failure models, supported by experimental data, detailed protocols, and signaling pathway visualizations.
At a Glance: this compound vs. Dobutamine
| Feature | This compound | Dobutamine |
| Receptor Selectivity | Non-selective β-adrenergic agonist (β1 and β2) | Primarily a β1-adrenergic agonist; also has α1-adrenergic effects. |
| Primary Cardiac Effects | Potent positive chronotropic and inotropic effects. | Strong positive inotropic effects with less pronounced chronotropic effects at therapeutic doses. |
| Vascular Effects | Vasodilation due to β2-receptor stimulation, leading to decreased peripheral resistance. | Complex vascular effects; α1-agonist activity can balance β2-agonist effects, resulting in minimal change in blood pressure. |
| Model Characteristics | Induces significant cardiac hypertrophy, fibrosis, and can lead to a model resembling advanced heart failure with chronic administration. | Can induce cardiac hypertrophy and fibrosis with long-term administration, though may not consistently lead to overt heart failure. |
| Common Administration | Continuous infusion via osmotic mini-pumps for chronic models. | Often used for acute inotropic support or in stress tests; can be administered via continuous infusion for chronic models. |
Quantitative Data from Preclinical Models
The following tables summarize key quantitative data from studies comparing the effects of this compound and dobutamine on cardiac structure and function in animal models.
Table 1: Effects on Cardiac Structure in Mice
A study comparing the long-term (7-day) administration of this compound (Iso) and dobutamine (Dob) at a dose of 40 µ g/mouse/day in 12-week-old C57BL/6 female mice revealed the following changes in cardiac structure.
| Parameter | Control | This compound (40 µ g/mouse/day ) | Dobutamine (40 µ g/mouse/day ) | Reference |
| Cardiac Wet Weight Increase | - | 33% | 24% | [1][2] |
| Cardiac Fibrosis | Baseline | Significantly Increased | Significantly Increased | [1][2] |
| Left Atrial Size | Baseline | Increased | Increased | [1][2] |
These findings suggest that while both agents induce cardiac hypertrophy and fibrosis, this compound led to a greater increase in cardiac wet weight in this specific study. The increased left atrial size with both treatments suggests decreased left ventricular compliance.[1][2]
Table 2: Hemodynamic Effects in Canines
A study in conscious instrumented dogs compared the hemodynamic effects of graded infusions of dobutamine and this compound.
| Parameter | Dobutamine (5-20 µg/kg/min) | Isoproterenol (B85558) (0.02-0.10 µg/kg/min) | Reference |
| Myocardial Contractility | Significant linear increase | Linear increase | [3] |
| Heart Rate | No significant change | Significantly higher at any given level of contractility compared to dobutamine | [3] |
| Mean Aortic Pressure | No significant change | - | [3] |
| End-Diastolic Volume | No significant change | - | [3] |
This study highlights dobutamine's selective increase in myocardial contractility without a significant impact on heart rate at the tested doses, in contrast to the more pronounced chronotropic effects of this compound.[3]
Signaling Pathways
This compound and dobutamine exert their effects by activating distinct patterns of adrenergic receptor signaling cascades within cardiomyocytes.
This compound Signaling Pathway
This compound, as a non-selective β-adrenergic agonist, primarily signals through both β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6][7] PKA then phosphorylates various downstream targets, leading to increased heart rate and contractility.[7] Some evidence also suggests the involvement of both Gs and Gi proteins in this compound-induced cardiomyocyte hypertrophy.[8]
Dobutamine Signaling Pathway
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors, leading to a strong inotropic effect.[6][9] It also interacts with α1 and β2-adrenergic receptors.[9] The stimulation of β1-receptors follows a similar pathway to this compound, involving Gs protein, adenylyl cyclase, cAMP, and PKA, ultimately increasing myocardial contractility.[6] The concurrent α1-agonist activity contributes to vasoconstriction, which can balance the β2-mediated vasodilation, resulting in a relatively neutral effect on systemic vascular resistance.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of heart failure models. Below are representative protocols for inducing heart failure using this compound and for a dobutamine stress test.
This compound-Induced Heart Failure in Mice (Chronic Model)
This protocol is adapted from established methods for inducing cardiac hypertrophy and failure through continuous this compound infusion.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Animal scale
-
Echocardiography system
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week.
-
This compound Solution Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired concentration for the osmotic pump's flow rate and the target dose (e.g., 30 mg/kg/day).
-
Osmotic Pump Filling: Under sterile conditions, fill the osmotic mini-pumps with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the surgical area on the back of the mouse.
-
Make a small subcutaneous incision and create a pocket.
-
Implant the filled osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care: Monitor the animals for recovery from anesthesia and signs of distress. Provide appropriate analgesia as per institutional guidelines.
-
Model Development and Monitoring: The heart failure phenotype typically develops over 2 to 4 weeks. Monitor cardiac function weekly using echocardiography to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and harvest the hearts for histological (e.g., H&E, Masson's trichrome for fibrosis) and molecular (e.g., gene expression of hypertrophic markers) analyses.
Dobutamine Stress Echocardiography in Mice
This protocol outlines a method for assessing cardiac function under pharmacological stress.
Materials:
-
Dobutamine hydrochloride
-
Sterile saline
-
Echocardiography system with a high-frequency transducer
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature.
-
Baseline Echocardiography: Perform a baseline transthoracic echocardiogram to obtain measurements of cardiac function at rest.
-
Dobutamine Administration: Administer dobutamine intraperitoneally or via intravenous infusion. A common starting dose for infusion is 10 µl/min, increasing to 60 µl/min, with each infusion rate maintained for 2 minutes.[10] For intraperitoneal injection, a dose of 1 to 1.5 µg/g/min may be used.[10]
-
Echocardiographic Monitoring: Continuously monitor and record echocardiographic parameters throughout the dobutamine infusion.
-
Data Analysis: Analyze the changes in heart rate, contractility (e.g., dP/dtmax), and other hemodynamic parameters in response to increasing doses of dobutamine to assess cardiac reserve and identify dysfunction.[10]
Experimental Workflow
The general workflow for establishing and evaluating a pharmacologically induced heart failure model is depicted below.
Conclusion
Both this compound and dobutamine can be valuable tools for inducing cardiac remodeling and dysfunction in preclinical models. The choice between these two agents should be guided by the specific research question. This compound, with its potent, non-selective beta-adrenergic agonism, is well-suited for creating robust models of cardiac hypertrophy and advanced heart failure. Dobutamine, with its more selective inotropic action, may be more appropriate for studies focused on contractile dysfunction with less pronounced effects on heart rate, or for use in cardiac stress testing to unmask subtle cardiac abnormalities. Careful consideration of the distinct pharmacological profiles, experimental protocols, and signaling pathways of these agents will enable researchers to select the most appropriate model for their heart failure investigations.
References
- 1. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline vs. Noradrenaline: A Comparative Guide to their Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of isoprenaline and noradrenaline on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their experimental needs and to provide context for drug development professionals working with adrenergic signaling pathways.
Introduction
This compound and noradrenaline are both catecholamines that play crucial roles in physiological processes by acting on adrenergic receptors. While structurally similar, their receptor selectivity and subsequent downstream signaling, particularly the modulation of cAMP levels, exhibit significant differences. Understanding these differences is critical for designing and interpreting experiments in pharmacology and cell biology.
This compound is a synthetic catecholamine and a non-selective agonist for β-adrenergic receptors (β1, β2, and β3).[1] Its activation of these Gs-protein coupled receptors leads to a robust increase in intracellular cAMP.[2] Noradrenaline, a naturally occurring catecholamine, is the primary neurotransmitter of the sympathetic nervous system. It acts as an agonist for both α- and β-adrenergic receptors.[3] Its effect on cAMP is more complex, as it can either increase cAMP through β-adrenergic receptor stimulation (Gs-coupled) or decrease it through α2-adrenergic receptor activation (Gi-coupled).[4]
Comparative Analysis of cAMP Modulation
This compound is a potent and reliable tool for inducing a significant rise in intracellular cAMP levels across a variety of cell types expressing β-adrenergic receptors. In contrast, the net effect of noradrenaline on cAMP is cell-type dependent, relying on the relative expression and signaling efficiency of α2- and β-adrenergic receptor subtypes.
Quantitative Data Summary
The following table summarizes experimental data on the potency (EC50) and efficacy of this compound and noradrenaline in modulating cAMP levels from various studies. It is important to note that absolute values can vary depending on the cell type, receptor expression levels, and experimental conditions.
| Agonist | Receptor Target(s) | Effect on cAMP | Potency (EC50) | Cell Type/System | Reference |
| This compound | β1, β2, β3 (non-selective) | Increase | ~1-3 µM (for MAPK activation via cAMP) | General | [5] |
| β-adrenergic receptors | Increase | ~10 nM (for desensitization) | HEK cells | [4] | |
| β-adrenergic receptors | Increase | Dose-dependent (10⁻⁹ to 10⁻⁵ M) | Rat Aorta | [6] | |
| Noradrenaline | α1, α2, β1 | Increase/Decrease | ~10 nM (for CREB phosphorylation) | Pineal Gland | [7] |
| α1-adrenergic receptors | Decrease (mRNA level) | ~0.3 µM | Rabbit Aortic Smooth Muscle Cells | [8] | |
| α and β receptors | Increase (β) / Decrease (α) | Dose-dependent | Frog Skin Epithelial Cells | [3] |
Signaling Pathways
The differential effects of this compound and noradrenaline on cAMP levels are a direct consequence of their interaction with different G-protein coupled receptors (GPCRs).
This compound Signaling Pathway
This compound exclusively binds to β-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of cAMP.
Noradrenaline Signaling Pathway
Noradrenaline can bind to both β-adrenergic receptors (leading to cAMP increase as shown above) and α2-adrenergic receptors, which are coupled to the inhibitory G-protein, Gi. Activation of Gi inhibits adenylyl cyclase, thereby reducing cAMP levels. The net effect depends on the balance of these opposing pathways.
Experimental Protocols
Accurate measurement of intracellular cAMP is crucial for studying the effects of this compound and noradrenaline. Several methods are available, each with its own advantages and limitations.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a widely used, robust method for quantifying cAMP levels in cell lysates.
Principle: The assay is based on the competition between cAMP in the sample and a known amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
General Protocol:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and grow to the desired confluency. Treat cells with various concentrations of this compound or noradrenaline for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop phosphodiesterase activity.
-
ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to each well.
-
Add a limited amount of anti-cAMP antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the samples.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Biosensors
These are live-cell imaging techniques that allow for the real-time measurement of cAMP dynamics.[1][9]
Principle: These methods utilize genetically encoded biosensors that change their conformation upon binding to cAMP. This conformational change alters the efficiency of energy transfer between a donor and an acceptor fluorophore (FRET) or a luciferase and a fluorescent protein (BRET), resulting in a measurable change in the emission spectrum.
Experimental Workflow:
Conclusion
The choice between this compound and noradrenaline for modulating cAMP levels depends on the specific research question. This compound serves as a potent and specific tool for elevating cAMP through β-adrenergic stimulation. Noradrenaline, with its dual action on α2- and β-adrenergic receptors, offers a more complex and physiologically relevant model for studying adrenergic signaling, where the final output on cAMP levels is context-dependent. The experimental protocols outlined provide a starting point for the quantitative analysis of these effects. Researchers should carefully consider the cell system and the specific receptor subtypes expressed when designing and interpreting their experiments.
References
- 1. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cAMP levels and alpha and beta receptors stimulation by noradrenaline in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 6. Effect of chronic exposure to cold on this compound-induced cAMP accumulation and relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine stimulation of pineal cyclic AMP response element-binding protein phosphorylation: primary role of a beta-adrenergic receptor/cyclic AMP mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of Isoprenaline's interaction with various adrenergic and other receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound, a synthetic catecholamine, is a potent non-selective agonist for β-adrenergic receptors.[1][2] While its high affinity for β1 and β2 receptors is well-established, its interaction with other receptor subtypes, though less potent, is critical to consider in experimental settings.[1][3] This guide delves into the cross-reactivity profile of this compound, offering a quantitative and methodological resource for the scientific community.
Quantitative Comparison of this compound's Receptor Affinity and Potency
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound across various receptor subtypes. These values are compiled from multiple studies and represent the concentration of this compound required to inhibit 50% of radioligand binding (Ki) or elicit 50% of the maximal response (EC50).
Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptors
| Receptor Subtype | Ki (µM) | Tissue/Cell Line | Reference |
| β-Adrenergic Receptors | |||
| β1 | 0.22 | Recombinant | [3] |
| β2 | 0.46 | Recombinant | [3] |
| β3 | 1.6 | Recombinant | [3] |
| α-Adrenergic Receptors | |||
| α1 | 150 | Human Internal Mammary Artery | [4] |
Table 2: Functional Potency (EC50) of this compound at Adrenergic and TAAR1 Receptors
| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line/Tissue | Reference |
| β-Adrenergic Receptors | ||||
| β1 | Data not available | cAMP accumulation | hADRB1 | [1] |
| β2 | 20.0 | ICa increase | Frog Ventricular Myocytes | [5] |
| α-Adrenergic Receptors | ||||
| α1A | ~1000 (low potency phase) | ERK Activation | HEK-293/EBNA | [3] |
| Trace Amine-Associated Receptor | ||||
| TAAR1 | Agonist activity confirmed | cAMP production | HEK293 | [6] |
Note: this compound acts as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway.[3] While confirmed as a TAAR1 agonist, specific EC50 values were not consistently reported across the literature reviewed.
Signaling Pathways
This compound's interaction with different receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting downstream cellular effects.
β-Adrenergic Receptor Signaling
Activation of β1 and β2-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase via Gs protein, resulting in increased intracellular cyclic AMP (cAMP) levels.[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and smooth muscle relaxation.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Isoprenaline: The Gold Standard Positive Control in Beta-Agonist Studies
For researchers and drug development professionals engaged in the study of beta-adrenergic receptor agonists, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental results. Isoprenaline, a potent, non-selective beta-adrenergic receptor agonist, has long been established as the benchmark positive control in such studies. This guide provides a comprehensive comparison of this compound with other beta-agonists, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Pharmacological Profile of this compound
This compound, also known as isoproterenol, is a synthetic catecholamine that acts as a full agonist at both β1 and β2 adrenergic receptors with little to no activity at α-adrenergic receptors at lower concentrations.[1][2] This non-selective agonism leads to a broad range of physiological responses, including increased heart rate and contractility (β1 effects) and relaxation of smooth muscle in the bronchi, gastrointestinal tract, and uterus (β2 effects).[3][4] Its potent and well-characterized activity makes it an ideal reference compound for assessing the efficacy and potency of novel beta-agonists.
Comparative Performance Data
The utility of this compound as a positive control is underscored by its consistent performance across various in vitro assays. The following tables summarize key quantitative data, comparing this compound to other commonly studied beta-agonists.
Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki)
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Organism | Reference |
| This compound | β1 | 80 | Rat | [5] |
| This compound | β2 | - | - | - |
| This compound | β3 | - | - | - |
| Propranolol | β1 | 1.8 | Rat | [3] |
| Propranolol | β2 | 0.8 | Rat | [3] |
| Zenidolol (ICI-118551) | β1 | 49.5 | - | [3] |
| Zenidolol (ICI-118551) | β2 | 0.7 | - | [3] |
| Zenidolol (ICI-118551) | β3 | 611 | - | [3] |
Table 2: Potency (EC50) in Functional Assays
Potency (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent agonist. This table focuses on the functional response of increasing intracellular cyclic AMP (cAMP), a key second messenger in beta-adrenergic signaling.
| Compound | Assay | EC50 (nM) | Cell/Tissue Type | Reference |
| This compound | L-type Ca2+ current | 20.0 | Frog ventricular myocytes | [6] |
| Salbutamol | L-type Ca2+ current | 290 | Frog ventricular myocytes | [6] |
| Dobutamine | L-type Ca2+ current | 2400 | Frog ventricular myocytes | [6] |
Table 3: Intrinsic Efficacy
Intrinsic efficacy reflects the ability of an agonist to activate its receptor and elicit a maximal response. It is often expressed as a percentage relative to a full agonist, such as this compound, which is assigned an intrinsic efficacy of 100%.
| Compound | Intrinsic Efficacy (%) | Reference |
| This compound | 100.0 | [1] |
| Epinephrine | 100.0 | [1] |
| Fenoterol | 42.0 | [1] |
| Formoterol | 20.0 | [1] |
| Albuterol | 4.9 | [1] |
| Dobutamine | 2.5 | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for assessing beta-agonist activity.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. Below are methodologies for two key experiments used to characterize beta-agonists.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the beta-adrenergic receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.[7]
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled test compound (or this compound).[8][9]
-
Total binding is determined in the absence of a competing unlabeled ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.[9]
-
-
Incubation and Filtration:
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[7]
-
cAMP Accumulation Assay Protocol
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
-
Cell Culture and Plating:
-
Compound Treatment:
-
Incubation:
-
Incubate the plate at 37°C for a specified period to allow for cAMP accumulation.[11]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[13]
-
Conclusion
This compound's well-defined pharmacology, potent non-selective beta-agonist activity, and extensive historical use solidify its position as the quintessential positive control for beta-agonist research. By providing a reliable benchmark for potency and efficacy, it enables the accurate characterization and comparison of novel therapeutic candidates. The standardized protocols and comparative data presented in this guide are intended to support researchers in designing robust experiments and interpreting their findings with confidence.
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
Navigating Cardiac Hypertrophy Research: A Comparative Guide to Isoprenaline-Induced Models
For researchers, scientists, and drug development professionals investigating cardiac hypertrophy, the selection of an appropriate and reproducible animal model is paramount. Isoprenaline (isoproterenol, ISO)-induced hypertrophy is a widely utilized pharmacological model that mimics the effects of sustained β-adrenergic stimulation, a key driver of pathological cardiac remodeling. This guide provides a comprehensive comparison of this compound-induced hypertrophy models, detailing experimental protocols, presenting quantitative data, and offering insights into the model's reproducibility and comparison with other common hypertrophy models.
The this compound model is valued for its relative ease of implementation and its ability to induce a hypertrophic response over a comparatively short timeframe. However, the reproducibility of this model can be influenced by several factors, including the animal strain, the dose and duration of this compound administration, and the delivery method. Understanding these variables is crucial for designing robust experiments and accurately interpreting results.
Comparative Analysis of this compound-Induced Hypertrophy Outcomes
The following tables summarize quantitative data from various studies utilizing the this compound model, highlighting the degree of hypertrophy and fibrosis observed under different experimental conditions.
Table 1: Gravimetric and Echocardiographic Assessment of Cardiac Hypertrophy
| Animal Model | This compound Dose & Administration | Duration | Heart Weight / Body Weight (HW/BW) Ratio Change vs. Control | Left Ventricular Mass (LVM) Change vs. Control | Reference |
| Wistar Rat | 5 mg/kg/day (IP injections) | 30 days | ~37% increase | ~33% increase | [1] |
| Sprague-Dawley Rat | 5 mg/kg/day (SC injections) | 14 days | ~55% increase (HW/tail length) | Not Reported | [2] |
| C57BL/6J Mouse | 2, 4, 10 mg/kg/day (SC injections) | 14 days | Significant dose-dependent increase | Increased LV wall thickness | [3] |
| C57BL/6J Mouse | 2, 4, 10 mg/kg/day (SC minipump) | 14 days | More pronounced increase than injections | Increased LV wall thickness and LV Mass | [3] |
| C57BL/6 Mouse | 30 mg/kg/day (IP osmotic pump) | 21 days | Strain-dependent variation | Strain-dependent variation | [4] |
Table 2: Molecular and Histological Markers of Hypertrophy and Fibrosis
| Animal Model | This compound Dose & Administration | Duration | Hypertrophic Gene Expression (ANP, BNP, β-MHC) | Fibrosis Markers (e.g., Collagen Deposition) | Reference |
| Sprague-Dawley Rat | 5 mg/kg/day (SC injections) | 14 days | Significant increase in ANP and β-MHC | Not Reported | [2] |
| Wistar Rat | 5 mg/kg/day (IP injections) | 30 days | Not Reported | Severe subendocardial fibrosis | [1] |
| C57BL/6J Mouse | 2, 4, 10 mg/kg/day (SC injections) | 14 days | Increased Nppa (ANP) and Nppb (BNP) | Increased fibrotic gene markers | [3] |
| 129sv Mouse | 25 mg/kg/day (SC injections) | 5 days | Not Reported | ~7-fold increase in interstitial collagen | [5] |
| C57BL/6J Mouse | 25 mg/kg/day (SC injections) | 5 days | Not Reported | ~1-fold increase in interstitial collagen | [5] |
Signaling Pathways in this compound-Induced Hypertrophy
This compound, a non-selective β-adrenergic agonist, activates β1 and β2 adrenergic receptors on cardiomyocytes. This initiates a cascade of intracellular signaling events that ultimately lead to the hypertrophic phenotype. The diagram below illustrates the key pathways involved.
Caption: Signaling cascade in this compound-induced cardiac hypertrophy.
Experimental Workflow for this compound-Induced Hypertrophy
A typical experimental workflow for inducing and assessing cardiac hypertrophy using this compound is outlined below. This workflow highlights the key stages from animal preparation to data analysis.
Caption: Standard experimental workflow for this compound-induced hypertrophy studies.
Detailed Experimental Protocols
Reproducibility in this compound-induced hypertrophy studies is highly dependent on meticulous adherence to standardized protocols.
This compound Administration
1. Subcutaneous Injections:
-
Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL). Prepare fresh daily and protect from light.
-
Dosing: Administer a daily subcutaneous injection at a specified dose (e.g., 5 mg/kg) for the duration of the study (typically 7-14 days).[6]
-
Control: Administer vehicle (sterile 0.9% saline) to the control group.
2. Osmotic Pump Implantation:
-
Pump Preparation: Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of this compound solution to deliver the desired daily dose (e.g., 30 mg/kg/day) for the specified duration (e.g., 21 days).[4]
-
Surgical Procedure: Under anesthesia, make a small subcutaneous incision on the back of the animal. Create a subcutaneous pocket and insert the minipump. Close the incision with sutures or wound clips.[4]
-
Control: Implant pumps filled with vehicle in the control group.
Assessment of Cardiac Hypertrophy
1. Echocardiography:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and monitor heart rate and body temperature.[7]
-
Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain parasternal long-axis and short-axis views.[8]
-
Measurements: In M-mode, measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and posterior and septal wall thickness at end-diastole (LVPWd, IVSd). Calculate fractional shortening (FS) and ejection fraction (EF).[8]
2. Gravimetric Analysis:
-
At the end of the study, euthanize the animal and excise the heart.
-
Blot the heart dry and weigh it (HW).
-
Measure the final body weight (BW) and the length of the tibia (TL).
-
Calculate the ratios of HW/BW and HW/TL to normalize for body size.[9]
3. Histological Analysis:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Section the heart and perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.
-
Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition as a measure of fibrosis.[10]
4. Molecular Analysis:
-
Isolate RNA and protein from heart tissue.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP/Nppa), brain natriuretic peptide (BNP/Nppb), and beta-myosin heavy chain (β-MHC/Myh7).[11][12]
-
Use Western blotting to assess the protein levels of key signaling molecules.
Comparison with Alternative Models: this compound vs. Transverse Aortic Constriction (TAC)
The transverse aortic constriction (TAC) model is a surgical procedure that induces pressure overload, providing a mechanical stimulus for hypertrophy.
| Feature | This compound Model | Transverse Aortic Constriction (TAC) Model |
| Stimulus | Pharmacological (β-adrenergic stimulation) | Mechanical (pressure overload) |
| Induction | Non-invasive (injections) or minimally invasive (pump implantation) | Surgical, technically demanding |
| Time to Hypertrophy | Relatively rapid (days to weeks)[13] | Slower, more progressive (weeks to months)[13] |
| Reproducibility | Can be variable depending on dose, route, and animal strain[3][5] | Can be variable depending on the degree of aortic constriction |
| Pathophysiology | Mimics conditions of chronic sympathetic overstimulation | Mimics conditions of pressure overload such as hypertension and aortic stenosis |
| Advantages | Technically simpler, less invasive, rapid induction | More closely mimics a common clinical cause of hypertrophy |
| Disadvantages | May not fully replicate the mechanical stress component of hypertrophy; potential for off-target effects | Surgical complications, higher mortality, technically challenging |
Conclusion
The this compound-induced cardiac hypertrophy model is a valuable and widely used tool for studying the molecular mechanisms of cardiac remodeling. Its reproducibility is enhanced by careful control of experimental parameters such as animal strain, and the dose, duration, and method of this compound delivery. While it effectively models the consequences of sustained β-adrenergic stimulation, researchers should consider the specific scientific question being addressed when choosing between this pharmacological model and a mechanical overload model like TAC. By understanding the nuances of each model and adhering to rigorous experimental protocols, researchers can generate reliable and translatable findings in the pursuit of novel therapies for cardiac hypertrophy and heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional profile of isoproterenol-induced cardiomyopathy and comparison to exercise-induced cardiac hypertrophy and human cardiac failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expression of microRNA in Adult Rat Heart with Isoproterenol-Induced Cardiac Hypertrophy [mdpi.com]
- 12. Chlorogenic Acid Attenuates Isoproterenol Hydrochloride-Induced Cardiac Hypertrophy in AC16 Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway [mdpi.com]
- 13. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
A Comparative Guide to the Efficacy of Isoprenaline Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist widely utilized in experimental pharmacology to study cardiac function and pathology. Its efficacy, however, can vary significantly across different animal strains, a critical consideration for reproducible and translatable research. This guide provides an objective comparison of this compound's performance in various animal models, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental application.
This compound's Mechanism of Action
This compound exerts its effects by binding to and activating both β1 and β2-adrenergic receptors.[1] In the heart, where β1 receptors are predominant, this activation triggers a signaling cascade that leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels, leading to an influx of calcium and enhanced cardiac muscle contraction.[1] The β2-adrenergic receptors, while less numerous in the ventricles, also contribute to cardiac responses and are coupled to both Gs and inhibitory G-proteins (Gi).[1]
Comparative Efficacy of this compound in Rodent Strains
The cardiac response to this compound varies significantly between different strains of rats and mice. These differences can be attributed to variations in β-adrenergic receptor density, affinity, and downstream signaling pathways.
Rat Strains: Wistar vs. Sprague-Dawley
While both Wistar and Sprague-Dawley rats are commonly used in cardiovascular research, they exhibit distinct physiological and pharmacological responses. Studies have shown that Wistar rats may have a more sensitive cardio-circulatory system compared to Sprague-Dawley rats.[2]
| Parameter | Wistar Rats | Sprague-Dawley Rats | Reference |
| General Cardiac Sensitivity | More sensitive cardio-circulatory system | Less sensitive compared to Wistar | [2] |
| Response to Cardiac Arrest Induction | More rapid development of cardiac arrest (164s) | Slower development of cardiac arrest (201s) | [2] |
| Adrenaline Requirement for Resuscitation | Higher (10 microg/kg) | Lower (5 microg/kg) | [2] |
| Hemodynamic Response to this compound (100 mg/kg, s.c.) | Rapid (~40%) decrease in arterial blood pressure, ~30% increase in heart rate, ~30% decrease in stroke volume | Data not directly comparable, but show dose-dependent cardiotoxicity with doses from 8 to 500 µg/kg.[3] | [4] |
| β-Adrenergic Receptor Density (Heart) | Generally higher sympathetic activity reported in Sprague-Dawley may imply differences in receptor density, though direct comparative values are sparse. | Higher sympathetic activity reported compared to Wistar-Kyoto rats.[5] Chronic this compound infusion in Sprague-Dawley rats leads to significant downregulation of β2-ARs but not β1-ARs.[6] | [5][6] |
Mouse Strains: C57BL/6 vs. BALB/c and Other Strains
Mouse strains also display considerable variability in their response to this compound. The C57BL/6 strain is widely used, but its response can differ from other strains like A/J and BALB/c.
| Parameter | C57BL/6 Mice | A/J Mice | Reference |
| This compound-Induced Cardiac Hypertrophy | Less pronounced increase in LV mass/body weight (20 ± 10%) | Greater increase in LV mass/body weight (97 ± 11%) | [7] |
| This compound-Induced Myocyte Damage | Lower quantitation of myocyte damage (4.3 ± 3.5%) | Higher quantitation of myocyte damage (22.3 ± 11.5%) | [7] |
| β-Adrenergic Receptor Density (Heart) after this compound | Lower β-AR density (57 ± 6 vs. 83 ± 8 fmol/mg in controls) | Non-significant increase in β-AR density | [7] |
| β-Adrenergic Receptor High-Affinity Binding after this compound | Lower percentage of high-affinity binding (15 ± 2% vs. 26 ± 3% in controls) | Non-significant increase in high-affinity binding | [7] |
Experimental Protocols
Accurate and reproducible data on this compound's efficacy relies on standardized experimental protocols. Below are outlines for common in vivo and ex vivo methodologies.
In Vivo Hemodynamic Assessment in Rodents
This protocol is designed to measure the real-time cardiovascular effects of this compound in anesthetized rats or mice.
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine or isoflurane) and place it on a heating pad to maintain body temperature.
-
Catheterization: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[8]
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab) to continuously record blood pressure and heart rate.[8]
-
This compound Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at varying doses to establish a dose-response curve.
-
Data Analysis: Analyze the recorded data to determine changes in systolic and diastolic blood pressure, mean arterial pressure, and heart rate in response to this compound.
Ex Vivo Isolated Perfused Heart (Langendorff) Preparation
The Langendorff preparation allows for the study of cardiac function independent of systemic influences.
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Retrograde Perfusion: Perfuse the heart retrogradely through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate and temperature (typically 37°C).[9][10]
-
Functional Measurements: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and contractility (+/- dP/dt).
-
This compound Administration: Introduce this compound into the perfusion buffer at various concentrations to assess its effects on cardiac parameters.
-
Data Analysis: Construct dose-response curves for LVDP, heart rate, and contractility.
β-Adrenergic Receptor Density and Affinity
The density (Bmax) and affinity (Kd) of β-adrenergic receptors in cardiac tissue are key determinants of the response to this compound. These parameters can be quantified using radioligand binding assays.
| Animal Strain/Model | β-Receptor Density (Bmax) | Ligand Affinity (Kd) | Reference |
| Sprague-Dawley Rat (Neonatal Myocardial Cell Culture) | 95 +/- 10 fmol/mg protein | 218 +/- 2.0 pM ([125I]iodopindolol) | [11] |
| Sprague-Dawley Rat (Neonatal Freshly Isolated Cardiac Cells) | 42 +/- 6 fmol/mg protein | 107 +/- 1.3 pM ([125I]iodopindolol) | [11] |
| Wistar-Kyoto Rat (Cultured Arterial Smooth Muscle Cells) | Significantly higher Bmax than SHR | - | [12] |
| Spontaneously Hypertensive Rat (SHR) (Cultured Arterial Smooth Muscle Cells) | Lower Bmax than WKY | - | [12] |
| C57BL/6 Mouse (Heart) | 83 +/- 8 fmol/mg protein (control) | - | [7] |
| A/J Mouse (Heart) | No significant difference from C57BL/6 (control) | - | [7] |
Note: Direct comparisons of Bmax and Kd values in cardiac tissue across all strains are limited due to variations in experimental conditions and reporting in the literature.
Conclusion
The efficacy of this compound is highly dependent on the animal strain used in experimental studies. Differences in cardiac sensitivity, β-adrenergic receptor density and regulation, and downstream signaling all contribute to this variability. Researchers and drug development professionals should carefully consider these strain-specific differences when designing experiments and interpreting data to ensure the validity and translatability of their findings. The C57BL/6 mouse and the Sprague-Dawley rat are well-characterized models, but their responses may not be representative of all strains. Further research is needed to fully elucidate the genetic and molecular basis for these strain-dependent differences in this compound efficacy.
References
- 1. β-Adrenergic receptor subtype signaling in heart: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain specific differences in a cardio-pulmonary resuscitation rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol-induced cardiotoxicity in sprague-dawley rats: correlation of reversible and irreversible myocardial injury with release of cardiac troponin T and roles of iNOS in myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute initial haemodynamic changes in a rat this compound model of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat strain-related differences in myocardial adrenergic tone and the impact on cardiac fibrosis, adrenergic responsiveness and myocardial structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential downregulation of beta 2-adrenergic receptors in tissue compartments of rat heart is not altered by sympathetic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-dependent beta-adrenergic receptor function influences myocardial responses to isoproterenol stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerobic interval training preconditioning protocols inhibit isoproterenol-induced pathological cardiac remodeling in rats: Implications on oxidative balance, autophagy, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-adrenergic receptor differences in cultured arterial smooth muscle cells between spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Beta-Blocker Antagonism of Isoprenaline Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various beta-blockers in their ability to antagonize the effects of the non-selective β-adrenergic agonist, Isoprenaline. Experimental data from in vitro assays are presented to offer a clear quantitative comparison of their potency. Detailed experimental protocols for key assays and illustrative diagrams of the signaling pathway and experimental workflow are included to support researchers in their drug discovery and development efforts.
Comparative Potency of Beta-Blockers
The potency of a beta-blocker is a critical parameter in determining its therapeutic efficacy. This is often quantified by its binding affinity (Ki) for the β-adrenergic receptor and its ability to inhibit the functional response to an agonist like this compound (IC50 or pA2/pKB). The following tables summarize the antagonistic potency of a selection of beta-blockers from various in vitro studies.
Competitive Binding Affinities (Ki)
The equilibrium dissociation constant (Ki) represents the affinity of a beta-blocker for the β-adrenergic receptor. A lower Ki value indicates a higher binding affinity. These values are typically determined through competitive radioligand binding assays.
| Beta-Blocker | Receptor Subtype(s) | Ki (nM) | Experimental System | Radioligand | Reference |
| Propranolol | β1/β2 | 0.02–2.69 (β1), 0.01–0.61 (β2) | Human | [3H]-DHA | [1] |
| (-)-Propranolol | β1 | 9.3 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Atenolol | β1 | 380 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Metoprolol | β1 | 151 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Bisoprolol | β1 | 37 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Alprenolol | β1 | 3.9 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Pindolol | β1 | 1.1 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| Nadolol | β1 | 102 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| Carvedilol | β1 | 1.4 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| Sotalol | β1 | 2884 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| (-)-Timolol | β1 | 0.9 | Ferret Ventricular Myocardium | (-)-[125I]-cyanopindolol | [2][3] |
| Bisoprolol | β1 | - | CHO-β1AR cells | [3H]-DHA | [4] |
| Carvedilol | β1 | - | CHO-β1AR cells | [3H]-DHA | [4] |
| Metoprolol | β1 | - | CHO-β1AR cells | [3H]-DHA | [4] |
Functional Antagonism (pA2 / pKB)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. pKB is a similar measure derived from the Schild equation. These values are determined from functional assays, such as measuring the inotropic effects in isolated heart tissue.
| Beta-Blocker | pA2 / pKB | Agonist | Experimental System | Reference |
| (-)-Propranolol | 9.0 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Atenolol | 6.4 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Metoprolol | 7.1 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Bisoprolol | 7.8 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Alprenolol | 8.6 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Pindolol | 8.8 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| Nadolol | 7.4 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| Carvedilol | 8.8 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| Sotalol | 5.6 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
| (-)-Timolol | 9.0 (pKB) | (-)-Isoprenaline | Ferret Ventricular Myocardium | [2][3] |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and the experimental procedures is crucial for a thorough understanding of beta-blocker validation.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. Below are methodologies for two key in vitro assays used to validate the antagonism of this compound by beta-blockers.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a beta-blocker for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
A range of concentrations of the unlabeled beta-blocker (the competitor).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand (e.g., propranolol) to saturate the receptors.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the beta-blocker.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the beta-blocker that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of a beta-blocker to inhibit the this compound-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
1. Cell Preparation:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96-well or 384-well plate and allow them to adhere and grow overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.
-
Add a range of concentrations of the beta-blocker to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of this compound (typically the EC80 concentration to ensure a robust signal) to all wells (except for the negative control) and incubate for another defined period (e.g., 15-30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
The amount of cAMP can be quantified using various commercial kits, which are often based on competitive immunoassays utilizing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. These kits typically include a labeled cAMP tracer and a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the beta-blocker.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value of the beta-blocker. This IC50 value represents the concentration of the antagonist that inhibits 50% of the this compound-stimulated cAMP production.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoprenaline: A Guide for Laboratory Professionals
The proper disposal of Isoprenaline, a potent sympathomimetic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Use chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling this compound. Proper glove removal technique should be followed to avoid skin contact.
-
Protective Clothing: A lab coat or other protective garments should be worn. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.
Step-by-Step this compound Disposal Protocol
This compound waste, whether in solid form or in solution, must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams.
-
Do not mix with incompatible chemicals, which could lead to hazardous reactions.[1]
-
-
Containerization:
-
Select a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable option.[1]
-
Never fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[1]
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" sticker.[1]
-
The label must include:
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor to ensure compliant disposal.[1]
-
Waste material must be disposed of in accordance with all national, regional, and local regulations.
-
Spill Management
In the event of an this compound spill, the following emergency procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from entering drains or water courses.[3] Cover drains if necessary.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Isoprenaline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isoprenaline (also known as Isoproterenol) in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a synthetic catecholamine that can cause skin, eye, and respiratory irritation[1][2][3]. It is crucial to use appropriate personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Gloves should be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of in accordance with laboratory and local regulations[4]. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes[5]. |
| Skin and Body Protection | Laboratory coat | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn at all times in the laboratory[5][6]. |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area, especially if dust formation is likely or when handling the powder outside of a chemical fume hood[5]. |
Quantitative Hazard Data
The following table summarizes the available quantitative toxicity data for this compound hydrochloride. It is important to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies such as OSHA or ACGIH[7][8][9][10][11].
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | 1,260 mg/kg | Mouse | Oral | [2] |
| 2,221 mg/kg | Rat | Oral | [2] | |
| 3,070 mg/kg | Rabbit | Oral | [2] | |
| 450 mg/kg | Mouse | Intraperitoneal | [2] | |
| 128 mg/kg | Rat | Intraperitoneal | [2] | |
| 308 mg/kg | Rat | Intraperitoneal | [12] | |
| 60 mg/kg | Mouse | Subcutaneous | [2] | |
| 600 µg/kg | Rat | Subcutaneous | [2] | |
| 435 mg/kg | Rat | Subcutaneous | [12] | |
| 77 mg/kg | Mouse | Intravenous | [2] | |
| 26,900 µg/kg | Rat | Intravenous | [2] | |
| 11,500 µg/kg | Rat | Intravenous | [12] | |
| Melting Point | 165-175 °C | - | - | [3][10] |
| Molecular Formula | C₁₁H₁₇NO₃ · HCl | - | - | [1][11] |
| Molecular Weight | 247.72 g/mol | - | - | [1][11] |
Operational Protocols
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol
-
Preparation :
-
Compound Handling :
-
Post-Handling :
Spill Cleanup Protocol
-
Immediate Actions :
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1].
-
For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders[3][10].
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compounds, contaminated PPE (gloves, lab coats), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container[5].
-
Disposal Procedure : Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations[3]. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3][5]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention[1][3][5]. |
| Inhalation | Move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[1][3][5]. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur[1][5]. |
This compound Signaling Pathway
This compound functions as a non-selective agonist for β1 and β2 adrenergic receptors. Its binding initiates a G-protein coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and force of contraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.nl [fishersci.nl]
- 12. RTECS NUMBER-DO1926000-Chemical Toxicity Database [drugfuture.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
